N-Hexyl-2-pyrrolidinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-hexylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-8-11-9-6-7-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUFGWWCWMUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197504 | |
| Record name | 2-Pyrrolidinone, 1-hexyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-65-7 | |
| Record name | 1-Hexyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4838-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrrolidinone, 1-hexyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-Hexyl-2-pyrrolidinone physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Hexyl-2-pyrrolidinone
Introduction
This compound (CHP), a member of the N-alkyl-pyrrolidone family, is a versatile organic compound with a unique combination of properties that make it valuable across various industrial and research sectors. It is characterized by a five-membered lactam ring structure with a hexyl group attached to the nitrogen atom. This structure imparts a distinctive amphiphilic nature, featuring a polar, aprotic head and a nonpolar, six-carbon aliphatic tail. Consequently, CHP exhibits excellent solvency for a wide range of substances, a high boiling point, and low volatility.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the physical and chemical properties of this compound. We will delve into its molecular structure, physicochemical constants, chemical reactivity, analytical characterization protocols, applications, and safety considerations, offering a holistic view grounded in established scientific data.
Section 1: Molecular Structure and Identifiers
The fundamental properties of this compound are derived from its molecular architecture. The polar lactam group is responsible for its miscibility with many polar solvents, while the hexyl chain provides compatibility with nonpolar organic compounds.
Caption: 2D Molecular Structure of this compound.
Table 1: Identifiers and Key Molecular Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-hexylpyrrolidin-2-one | [1] |
| CAS Number | 4838-65-7 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO | [1][2] |
| Molar Mass | 169.26 g/mol | [1][2] |
| Synonyms | 1-Hexyl-2-pyrrolidone, N-Hexylpyrrolidone-2 |[2][3] |
Section 2: Physicochemical Properties
This compound is a colorless to pale yellow liquid under standard conditions, possessing a characteristic pungent odor.[2] Its physical properties are summarized in the table below. The high boiling point and flash point indicate low volatility and safe handling at ambient temperatures.
Table 2: Quantitative Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | [2] |
| Melting Point | 4 °C | [2][4] |
| Boiling Point | 278 °C (at 760 mmHg) 87-88 °C (at 0.8 mmHg) | [2][4] |
| Density | 0.931 - 0.940 g/cm³ at 25 °C | [2][4] |
| Flash Point | 116 °C | [2] |
| Refractive Index (n²⁰/D) | 1.463 | [2][4] |
| Vapor Pressure | 0.00438 mmHg at 25 °C | [2] |
| Topological Polar Surface Area | 20.3 Ų |[1] |
Solubility Profile
Section 3: Chemical Properties and Reactivity
Stability and Incompatibilities
This compound is a chemically stable compound under standard ambient conditions. However, it should be stored away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[2] It is also recommended to handle the substance in a well-ventilated area and avoid direct contact.[2]
Reactivity Profile
The chemical behavior of this compound is dominated by the lactam functionality.
-
Hydrolysis: Like other amides, the lactam ring is susceptible to hydrolysis under harsh conditions. Treatment with strong acids or bases, particularly at elevated temperatures, can induce ring-opening to yield 4-(hexylamino)butanoic acid. This reaction is analogous to the hydrolysis of the parent compound, 2-pyrrolidone.[7]
-
Reduction: The carbonyl group of the lactam can be reduced to a methylene group to form N-hexylpyrrolidine, although this typically requires powerful reducing agents.
Synthesis Pathway: N-Alkylation of 2-Pyrrolidinone
A primary industrial route for synthesizing this compound is the N-alkylation of 2-pyrrolidinone. This reaction involves the deprotonation of 2-pyrrolidone with a suitable base (e.g., sodium hydride, potassium hydroxide) to form the pyrrolidone anion, which then acts as a nucleophile, attacking an n-hexyl halide (e.g., 1-bromohexane) via an Sₙ2 reaction.
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An In-Depth Technical Guide to the Molecular Structure and Properties of N-Hexyl-2-pyrrolidinone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular characteristics of N-Hexyl-2-pyrrolidinone (NHP). As a versatile aprotic solvent and chemical intermediate, a thorough understanding of its structure and properties is fundamental to its effective application in synthesis, formulation, and material science.
Molecular Structure and Identification
The foundational attributes of a chemical compound are its structure and unique identifiers, which dictate its behavior and ensure accurate communication in research and commerce.
Structural Elucidation
This compound is a derivative of 2-pyrrolidinone, a five-membered lactam (a cyclic amide). Its structure is characterized by a hexyl (C₆H₁₃) alkyl chain covalently bonded to the nitrogen atom of the pyrrolidinone ring. This N-substitution removes the amide proton present in the parent molecule, significantly altering its polarity, hydrogen bonding capacity, and solvent properties. The core structure consists of a polar amide head and a nonpolar six-carbon tail, imparting an amphiphilic character to the molecule.
The formal IUPAC name for this compound is 1-hexylpyrrolidin-2-one .[1][2] It is uniquely identified by its CAS Registry Number, 4838-65-7 .[1][2][3][4]
Physicochemical Properties
The utility of NHP in various applications is governed by its distinct physical and chemical properties. These properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO | [2][3][4][5] |
| Molecular Weight | 169.26 g/mol | [1][2][6][7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 0.931 - 0.940 g/cm³ | [4][5] |
| Melting Point | 4 °C | [4][5][7] |
| Boiling Point | 278 °C (at 760 mmHg) | [5][7] |
| 87-88 °C (at 0.8 mmHg) | [4] | |
| Flash Point | 116 °C | [5][7] |
| Refractive Index | ~1.463 | [4][5][7] |
| CAS Number | 4838-65-7 | [1][3][4] |
Molecular Weight Determination
Accurate determination of molecular weight is a critical step in compound verification. This is achieved through both theoretical calculation and experimental validation.
Theoretical Calculation
The molecular weight is calculated from the molecular formula (C₁₀H₁₉NO) using the standard atomic weights of its constituent elements.
-
Carbon (C): 10 atoms × 12.011 u = 120.110 u
-
Hydrogen (H): 19 atoms × 1.008 u = 19.152 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight: 120.110 + 19.152 + 14.007 + 15.999 = 169.268 u
This value is typically rounded to 169.27 g/mol for practical laboratory use.[4]
Experimental Verification: Mass Spectrometry
From an experimental standpoint, mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. In a typical electron ionization (EI) mass spectrum of NHP, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass. This provides unequivocal confirmation of the compound's identity and purity, validating the theoretical calculation.
Synthesis and Characterization Workflow
The synthesis and subsequent verification of this compound provide a practical context for its molecular properties. A common synthetic route involves the N-alkylation of 2-pyrrolidinone.
Synthetic Pathway
A reliable method for preparing NHP is the reaction of 2-pyrrolidinone with a hexyl halide (e.g., 1-bromohexane) in the presence of a suitable base (e.g., sodium hydride) to deprotonate the pyrrolidinone nitrogen, followed by nucleophilic substitution.
Protocol: A Self-Validating Characterization Cascade
To ensure the identity and purity of the synthesized product, a multi-step analytical workflow is employed. This cascade is designed to be self-validating, where each subsequent analysis provides a higher level of structural confirmation.
Objective: To confirm the successful synthesis and purity of this compound.
Methodology:
-
Purification: The crude reaction mixture is first purified, typically via vacuum distillation, to separate the higher-boiling NHP from unreacted starting materials and lower-boiling solvents. This step is crucial for obtaining reliable spectroscopic data.
-
Infrared (IR) Spectroscopy:
-
Rationale: This rapid technique confirms the presence of key functional groups and the disappearance of starting material functionalities.
-
Procedure: A small sample of the purified liquid is analyzed.
-
Expected Result: The spectrum should display a strong absorption band around 1680-1700 cm⁻¹, characteristic of a tertiary amide (lactam) carbonyl (C=O) stretch. The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) from the 2-pyrrolidinone starting material is a key indicator of successful N-alkylation. Multiple peaks in the 2850-2960 cm⁻¹ region will confirm the presence of the hexyl chain's C-H bonds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework, confirming the precise connectivity of the atoms.
-
Procedure: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR.
-
Expected ¹H NMR Result: Signals corresponding to the protons on the hexyl chain (a triplet for the terminal CH₃, multiplets for the internal CH₂ groups) and distinct signals for the three CH₂ groups of the pyrrolidinone ring. The integration of these signals should match the 19 protons in the structure.
-
Expected ¹³C NMR Result: The spectrum should show 10 distinct carbon signals, including a signal in the ~175 ppm region for the carbonyl carbon, and nine other signals in the aliphatic region for the remaining carbons of the ring and the hexyl chain.
-
-
Mass Spectrometry (MS):
-
Rationale: This final step provides definitive confirmation of the molecular weight.
-
Procedure: The sample is analyzed by a mass spectrometer.
-
Expected Result: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 169.27, confirming that the synthesized compound has the correct molecular formula and weight.
-
Applications in Research and Development
The unique molecular structure of this compound makes it a valuable component in several fields:
-
Solvent: It is used as a solvent in industrial applications, including paints, coatings, and electronics manufacturing.[5]
-
Drug Synthesis: Its properties as an aprotic, polar solvent make it a useful medium for certain organic reactions in the synthesis of pharmaceutical intermediates.[1]
-
Personal Care Products: It can be found in some cosmetics and personal care products, acting as a solvent or moisturizing agent.[5]
Safety and Handling
This compound is considered an irritant.[5]
-
Exposure: It can cause irritation to the eyes and skin upon direct contact.[5]
-
Handling: Proper personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn at all times.[5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.[5]
References
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This compound. Oakwood Chemical. [Link]
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N-HEXYL pyrrolidone | 4838-65-7. Hangzhou Ocean chemical Co.,Ltd.. [Link]
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2-Pyrrolidinone, 1-hexyl-. PubChem, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Synthesis of N-Hexyl-2-pyrrolidinone from Hexanoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Hexyl-2-pyrrolidinone, a versatile organic compound with applications ranging from industrial solvents to personal care products.[1] The primary focus of this document is the robust and efficient synthesis pathway starting from hexanoyl chloride and pyrrolidine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss purification and characterization techniques, and address potential troubleshooting and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.
Introduction to this compound
This compound (NHP), also known as 1-hexylpyrrolidin-2-one, is a substituted lactam with the chemical formula C10H19NO.[1][2] It is a colorless to pale yellow liquid characterized by its high boiling point, low volatility, and excellent solvency for a wide range of organic and inorganic compounds.[1][3][4] These properties make it a valuable component in various industrial applications, including:
-
Solvent and Reaction Medium: Its high chemical and thermal stability make it suitable for use in chemical reactions and formulations.[1][3]
-
Coatings and Cleaners: NHP is used in paint strippers, industrial cleaners, and as a solvent for resins and polymers.[3][4]
-
Cosmetics and Personal Care: It functions as a solubilizer and moisturizing agent in skin care products.[1]
-
Agrochemicals: Its solvency is leveraged in the formulation of pesticides and herbicides.[4]
The synthesis of NHP via the acylation of pyrrolidine with hexanoyl chloride represents a direct and high-yielding approach, making it a preferred method in many laboratory and industrial settings.
The Core Chemistry: Nucleophilic Acyl Substitution
The synthesis of this compound from hexanoyl chloride is a classic example of a nucleophilic acyl substitution reaction. This reaction proceeds via an addition-elimination mechanism.[5][6]
The Mechanism Unveiled:
-
Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of pyrrolidine (the nucleophile) attacking the electrophilic carbonyl carbon of hexanoyl chloride.[5][7] This initial attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct.[7] This deprotonation step is crucial as it prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.[7][8]
The overall reaction can be summarized as follows:
Hexanoyl Chloride + Pyrrolidine + Base → this compound + Base-HCl Salt
Below is a diagram illustrating the fundamental mechanism.
Caption: Mechanism for this compound Synthesis.
Field-Proven Experimental Protocol
This section outlines a reliable, step-by-step methodology for the synthesis of this compound. Adherence to anhydrous conditions is critical for success, as hexanoyl chloride is highly susceptible to hydrolysis.[7][9]
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Key Properties |
| Hexanoyl chloride | 142-61-0 | C6H11ClO | 134.60 | ~0.963 | Corrosive, moisture-sensitive, pungent odor.[9] |
| Pyrrolidine | 123-75-1 | C4H9N | 71.12 | ~0.866 | Corrosive, flammable, amine odor.[10] |
| Triethylamine (TEA) | 121-44-8 | C6H15N | 101.19 | ~0.726 | Base, corrosive, strong fishy odor. |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | ~1.326 | Anhydrous solvent, volatile. |
| 1M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | ~1.0 | For aqueous work-up. |
| Sat. Sodium Bicarbonate | 144-55-8 | NaHCO3 | 84.01 | ~2.2 | For aqueous work-up. |
| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | ~1.2 | For aqueous work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | 142.04 | ~2.66 | Drying agent. |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow
Caption: Step-by-step workflow for NHP synthesis.
Detailed Procedure
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of pyrrolidine). Place the flask under an inert atmosphere (N₂ or Ar).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.1 eq.).[7]
-
Acylation: In a separate flask, dissolve hexanoyl chloride (1.05 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel. Add the hexanoyl chloride solution dropwise to the cooled pyrrolidine mixture over 20-30 minutes, ensuring the internal temperature remains below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (to remove excess TEA and pyrrolidine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.[7]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Product Purification and Characterization
The crude product obtained is often of high purity but may require further purification depending on the final application.
-
Purification Methods:
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Data for this compound |
| ¹H NMR | Peaks corresponding to the hexyl chain protons and the three distinct sets of methylene protons on the pyrrolidinone ring. |
| ¹³C NMR | A characteristic peak for the amide carbonyl carbon (~175 ppm) and distinct signals for the carbons of the hexyl chain and the pyrrolidinone ring. |
| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the mass of C10H19NO (169.26 g/mol ).[2] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture Contamination: Hexanoyl chloride hydrolyzed to inactive hexanoic acid.[7][9] | Ensure all glassware is oven-dried and use anhydrous solvents. Handle hexanoyl chloride under an inert atmosphere. |
| 2. Insufficient Base: Pyrrolidine becomes protonated and non-nucleophilic.[7] | Use at least 1.1 equivalents of a suitable base like triethylamine. | |
| 3. Reagent Purity: Degraded starting materials. | Use freshly opened or purified reagents. | |
| Side Product Formation | Dimerization/Polymerization: Possible if reaction temperature is too high. | Maintain low temperature during the addition of hexanoyl chloride. |
| Difficult Purification | Emulsion during Work-up: Formation of a stable emulsion between organic and aqueous layers. | Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Critical Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hexanoyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic HCl gas.[9][11] It can cause severe skin burns and eye damage.[12] Always handle with chemical-resistant gloves and safety goggles in a fume hood.[9]
-
Pyrrolidine: Is a corrosive and flammable liquid that can cause burns.[10] Avoid contact with skin and eyes.
-
Triethylamine & Dichloromethane: Are volatile and have associated health risks. Minimize inhalation exposure.
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
The N-acylation of pyrrolidine with hexanoyl chloride is a highly effective and straightforward method for the synthesis of this compound. By understanding the nucleophilic acyl substitution mechanism and adhering to a carefully controlled experimental protocol with strict anhydrous conditions, researchers can achieve high yields of the desired product. Proper safety measures are paramount due to the hazardous nature of the reagents involved. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis, purification, and characterization of this compound for a variety of scientific and industrial applications.
References
- Benchchem. (n.d.). N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Technical Support Center.
- ChemBK. (2024, April 9). N-Hexyl-2-pyrrolidone.
- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Hexanoyl chloride.
- Chemceed. (n.d.). Understanding Hexanoyl Chloride: Properties, Safety, and Procurement Guide.
- Apollo Scientific. (2023, July 5). Hexanoyl chloride Safety Data Sheet.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - n-Hexanoyl chloride.
- PubChem. (n.d.). 1-hexylpyrrolidin-2-one. National Center for Biotechnology Information.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines.
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone.
- Google Patents. (n.d.). Dewatering and purification of crude pyrrolidine.
- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding NMP: Understanding the Properties and Applications of 1-Methyl-2-Pyrrolidinone.
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A Technical Guide to the Spectroscopic Characterization of N-Hexyl-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexyl-2-pyrrolidinone (CAS No. 4838-65-7) is a versatile organic compound characterized by a five-membered lactam ring with a hexyl substituent on the nitrogen atom. Its unique combination of a polar amide group and a nonpolar alkyl chain imparts valuable properties, making it a subject of interest in various fields, including as a solvent, a surfactant, and a component in pharmaceutical formulations. A thorough understanding of its molecular structure is paramount for its application and for ensuring its quality and purity. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the interpretation of the spectra, supported by data from homologous N-alkyl-2-pyrrolidones, and detail the experimental protocols for acquiring such data.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the chemical formula C₁₀H₁₉NO, is foundational to understanding its spectroscopic signature. The key structural features include the pyrrolidinone ring, containing a carbonyl group (C=O) and a tertiary amide, and the flexible hexyl chain. Each spectroscopic technique provides a unique window into this structure.
-
NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and stereochemistry of the protons and carbons in the molecule.
-
IR Spectroscopy: Identifies the functional groups present, most notably the strong absorption of the amide carbonyl group.
-
Mass Spectrometry: Determines the molecular weight and provides insights into the fragmentation patterns, which can confirm the molecular structure.
Below is a diagram illustrating the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information. The chemical shifts are influenced by the electron-withdrawing effect of the amide group and the shielding effects of the alkyl chain.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidinone ring and the hexyl chain. The methylene group attached to the nitrogen is significantly deshielded due to the inductive effect of the amide nitrogen.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.20 | Triplet | 2H | N-CH₂ -(CH₂)₄-CH₃ |
| ~2.25 | Triplet | 2H | -CH₂ -C=O (ring) |
| ~1.95 | Quintet | 2H | -CH₂ -CH₂-C=O (ring) |
| ~1.45 | Multiplet | 2H | N-CH₂-CH₂ -(CH₂)₃-CH₃ |
| ~1.25 | Multiplet | 6H | N-(CH₂)₂-(CH₂)₃ -CH₃ |
| ~0.85 | Triplet | 3H | -(CH₂)₅-CH₃ |
Interpretation: The signals for the pyrrolidinone ring protons typically appear as triplets and a quintet between 1.95 and 2.25 ppm. The methylene protons of the hexyl chain directly attached to the nitrogen atom are the most downfield of the alkyl protons, appearing as a triplet around 3.20 ppm. The remaining methylene groups of the hexyl chain will appear as overlapping multiplets in the upfield region (1.25-1.45 ppm), and the terminal methyl group will be a triplet around 0.85 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and appears significantly downfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C =O |
| ~49.0 | N-C H₂ (ring) |
| ~45.5 | N-C H₂ (hexyl) |
| ~31.5 | -C H₂-C=O (ring) |
| ~31.0 | N-(CH₂)₄-C H₂-CH₃ |
| ~29.5 | N-CH₂-C H₂-(CH₂)₃-CH₃ |
| ~26.5 | N-(CH₂)₂-C H₂-(CH₂)₂-CH₃ |
| ~22.5 | N-(CH₂)₃-C H₂-CH₂-CH₃ |
| ~18.0 | -C H₂-CH₂-C=O (ring) |
| ~14.0 | -C H₃ |
Interpretation: The carbonyl carbon (C=O) signal is characteristically found at the low-field end of the spectrum, around 175.0 ppm. The carbons of the pyrrolidinone ring and the methylene carbon of the hexyl chain attached to the nitrogen appear in the mid-field region (31.0-49.0 ppm). The remaining carbons of the hexyl chain are observed in the upfield region (14.0-31.5 ppm).
Experimental Protocol: Acquiring NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. The spectral width should be set to around 220 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the tertiary amide group and the C-H bonds of the alkyl chain.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2955, ~2925, ~2855 | C-H stretching (asymmetric and symmetric) |
| ~1680 | C=O stretching (Amide I band) |
| ~1465 | CH₂ scissoring |
| ~1290 | C-N stretching |
Interpretation: The most prominent peak in the IR spectrum will be the strong absorption band around 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching of a five-membered lactam. The absence of an N-H stretching band (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide. The sharp peaks in the 2855-2955 cm⁻¹ region are due to the C-H stretching vibrations of the hexyl and pyrrolidinone methylene groups. The C-N stretching vibration is expected to appear around 1290 cm⁻¹.
Experimental Protocol: Acquiring an IR Spectrum
Objective: To obtain a high-quality FT-IR spectrum of this compound.
Materials:
-
This compound sample (liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) is a common technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 169 | Molecular ion [M]⁺ |
| 112 | [M - C₄H₉]⁺ (Loss of a butyl radical) |
| 98 | [M - C₅H₁₁]⁺ (Loss of a pentyl radical) or McLafferty rearrangement product |
| 85 | Pyrrolidinone ring fragment |
| 84 | [C₅H₆NO]⁺ fragment |
Interpretation: The molecular ion peak ([M]⁺) is expected at m/z 169, corresponding to the molecular weight of this compound. A common fragmentation pathway for N-alkyl amides is the alpha-cleavage, leading to the loss of alkyl radicals from the hexyl chain. A prominent peak at m/z 98 is likely due to a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a γ-hydrogen. The peak at m/z 84 is also a characteristic fragment of the pyrrolidinone ring.
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocol: Acquiring a Mass Spectrum
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Helium carrier gas
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.
-
The injector temperature is typically set to 250°C.
-
The MS is operated in electron ionization (EI) mode, typically at 70 eV.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The mass spectrometer will record the mass spectra of the components as they elute from the GC column.
-
Data Analysis: Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and major fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and validated confirmation of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with homologous compounds, offers a reliable reference for researchers and scientists. The experimental protocols outlined in this guide provide a framework for obtaining high-quality spectroscopic data, which is essential for quality control, reaction monitoring, and further research and development involving this versatile compound.
References
An In-Depth Technical Guide to N-Hexyl-2-pyrrolidinone as a Dipolar Aprotic Solvent
This guide provides an in-depth technical overview of N-Hexyl-2-pyrrolidinone (NHP), a versatile dipolar aprotic solvent. Tailored for researchers, scientists, and professionals in drug development, this document explores the fundamental properties, applications, and safety considerations of NHP, offering field-proven insights into its practical use.
Introduction: The Evolving Landscape of Dipolar Aprotic Solvents
Dipolar aprotic solvents are essential in a vast array of chemical processes, from organic synthesis to polymer chemistry and pharmaceutical formulations. Their unique ability to dissolve a wide range of compounds and influence reaction kinetics makes them indispensable tools. However, growing environmental and safety concerns regarding traditional solvents like N-Methyl-2-pyrrolidone (NMP) have spurred the search for safer, more sustainable alternatives.[1][2][3][4] this compound (NHP), a lesser-known member of the N-alkyl-pyrrolidone family, is emerging as a promising candidate, offering a unique balance of solvency, stability, and a potentially more favorable safety profile.
This guide will delve into the core scientific principles governing the utility of NHP, providing a comprehensive resource for its effective and safe implementation in research and development.
Physicochemical Properties: The Foundation of NHP's Versatility
Understanding the physicochemical properties of a solvent is paramount to predicting its behavior and optimizing its application. NHP, with the chemical formula C10H19NO, is a colorless to pale yellow liquid characterized by a distinct odor.[5] Its molecular structure, featuring a polar lactam ring and a nonpolar hexyl chain, imparts a unique amphiphilic character, contributing to its broad solvency.
Key Physicochemical Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C10H19NO | [5][6][7] |
| Molecular Weight | 169.26 g/mol | [5][6][7][8] |
| CAS Number | 4838-65-7 | [5][6][7] |
| Density | 0.9311 - 0.940 g/cm³ | [5][6][8] |
| Melting Point | 4 °C | [5][6][8] |
| Boiling Point | 278 °C | [5][8] |
| Flash Point | 116 °C | [5][8] |
| Refractive Index | 1.4630 | [5][6][8] |
| Vapor Pressure | 0.00438 mmHg at 25°C | [5] |
The high boiling point and low vapor pressure of NHP are particularly advantageous in applications requiring elevated temperatures and reduced volatility, contributing to a safer laboratory environment and minimizing solvent loss.
Structural Rationale for Solvency:
The efficacy of NHP as a solvent stems from the interplay of its molecular features. The polar lactam group, with its high dipole moment, effectively solvates cations and polar organic molecules. Concurrently, the six-carbon alkyl chain provides a nonpolar region, enabling the dissolution of hydrophobic compounds. This dual character allows NHP to be an effective medium for a wide range of reactants and substrates.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Mechanistic Overview
The primary industrial synthesis of NHP involves the N-alkylation of 2-pyrrolidinone. A common method is the reaction of 2-pyrrolidinone with an alkylating agent such as 1-bromohexane or 1-chlorohexane in the presence of a base.[9] Another reported method involves the reaction of hexanoyl chloride with pyrrolidone under alkaline conditions.[5]
A Representative Synthetic Workflow:
The following protocol outlines a general procedure for the laboratory-scale synthesis of NHP.
Protocol: N-Alkylation of 2-Pyrrolidinone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-pyrrolidinone in a suitable aprotic solvent (e.g., anhydrous toluene).
-
Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. The deprotonation of the pyrrolidinone nitrogen generates the corresponding anion.
-
Alkylation: Add 1-bromohexane dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[5]
Caption: Generalized workflow for NHP synthesis.
Applications in Research and Industry
The unique properties of NHP lend it to a variety of applications, positioning it as a versatile solvent in both academic and industrial settings.
3.1. Organic Synthesis:
NHP serves as an excellent reaction medium for various organic transformations, particularly those requiring a polar, aprotic environment. Its high boiling point allows for reactions to be conducted at elevated temperatures, accelerating reaction rates. It can be particularly useful in nucleophilic substitution reactions, where its ability to solvate cations can enhance the reactivity of the nucleophile.
3.2. Polymer Chemistry:
Similar to its shorter-chain analog, NMP, NHP can act as a solvent for a range of polymers.[10] Its application can be found in the dissolution of polymers for casting films, spinning fibers, and in the formulation of coatings and adhesives.[11]
3.3. Drug Development and Formulation:
The pyrrolidone moiety is a common structural motif in many pharmaceuticals.[12] The excellent solvency of N-alkyl-pyrrolidones for a wide range of active pharmaceutical ingredients (APIs) makes them valuable in drug formulation.[13] NHP, with its lower volatility and potential for enhanced skin penetration due to the hexyl chain, may offer advantages in the development of transdermal drug delivery systems.[13] The use of pyrrolidone derivatives as solubilizers can improve the bioavailability of poorly water-soluble drugs.[13][14]
3.4. Other Industrial Applications:
NHP and its analogs find use in various other industrial processes, including:
-
Cleaning and Degreasing: As a component in industrial cleaning formulations for removing paints, coatings, and inks.[5][15]
-
Electronics: In photoresist stripping and other cleaning applications in the electronics industry.[15][16]
-
Agrochemicals: As a solvent or co-solvent in the formulation of pesticides and herbicides.[11][17]
Safety, Handling, and Environmental Considerations
While NHP is considered to have a more favorable safety profile than some other dipolar aprotic solvents, proper handling and safety precautions are essential.
4.1. Toxicological Profile:
NHP is reported to be an irritant to the eyes and skin, and can cause allergic reactions upon contact.[5] It is recommended to handle NHP in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[5] While specific long-term toxicity data for NHP is limited, it is prudent to minimize exposure. For comparison, NMP is classified as a reproductive toxicant.[10][18] Further studies are needed to fully characterize the toxicological profile of NHP.
4.2. Handling and Storage:
NHP should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[5] Containers should be kept tightly closed to prevent moisture absorption and contamination.
4.3. Environmental Fate:
Information on the environmental fate of NHP is not as extensive as for more common solvents. However, related N-alkyl-pyrrolidones, such as N-octyl-2-pyrrolidinone, are known to be readily biodegradable.[19] It is anticipated that NHP will also exhibit some level of biodegradability. Nevertheless, releases to the environment should be minimized.
Comparative Analysis with Other Dipolar Aprotic Solvents
The selection of a solvent is a critical decision in process development. The following table provides a comparative overview of NHP with other common dipolar aprotic solvents.
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Advantages | Key Disadvantages |
| This compound (NHP) | 278 | 116 | High boiling point, low volatility, broad solvency | Limited toxicological data, higher cost |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 91 | Excellent solvency, well-characterized | Reproductive toxicant, under regulatory scrutiny[1][2][3][4][10] |
| Dimethylformamide (DMF) | 153 | 58 | High polarity, versatile solvent | Liver toxicant, relatively volatile |
| Dimethyl Sulfoxide (DMSO) | 189 | 87 | Exceptional dissolving power, high polarity | Can be difficult to remove, can react with some reagents |
Rationale for Choosing NHP:
The primary driver for selecting NHP over more traditional solvents is often its more favorable safety and environmental profile, particularly when compared to NMP.[1][2][3][4] Its low volatility is a significant advantage in high-temperature applications and for reducing worker exposure. The presence of the hexyl group can also be leveraged to fine-tune solubility parameters for specific applications.
Conclusion: The Future of this compound
This compound represents a valuable addition to the toolbox of dipolar aprotic solvents. Its unique combination of high boiling point, low volatility, and broad solvency, coupled with a potentially more favorable safety profile, makes it an attractive alternative to traditional solvents in a variety of applications. As the chemical industry continues to prioritize sustainability and safety, the demand for solvents like NHP is expected to grow. Further research into its toxicological and environmental properties will be crucial in fully establishing its role as a green and effective solvent for the future.
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N-Hexyl-2-pyrrolidone - ChemBK. (2024-04-09). [Link]
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This compound - Oakwood Chemical. [Link]
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2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem. [Link]
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CHP - N-Cyclohexyl-2-Pyrrolidone - Ashland. [Link]
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N-Cyclohexyl-2-pyrrolidone - Wikipedia. [Link]
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Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99% - Cole-Parmer. [Link]
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N-HEXYL pyrrolidone| 4838-65-7 - Hangzhou Ocean chemical Co.,Ltd. [Link]
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N-Methyl-2-pyrrolidone - Wikipedia. [Link]
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Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). [Link]
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Product Stewardship Summary - 2-Pyrrolidinone, 1-octyl - Ashland. (2016-10-17). [Link]
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N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM. [Link]
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N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (2016-05-07). [Link]
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N-OCTYL PYRROLIDONE - Ataman Kimya. [Link]
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N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - ResearchGate. (2025-12-12). [Link]
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N-Methyl-2-Pyrrolidone - Hazardous Substance Fact Sheet. [Link]
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Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone - PubMed. [Link]
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N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - White Rose Research Online. [Link]
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N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - RSC Publishing. (2016-04-26). [Link]
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Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP) - UCL Discovery. (2018-10-02). [Link]
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N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration - OSHA. [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. [Link]
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Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP) - European Commission. [Link]
-
(PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - ResearchGate. (2010-11-02). [Link]
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Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion - ResearchGate. (2025-08-10). [Link]
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Methodological & Application
N-Hexyl-2-pyrrolidinone: A Versatile and Sustainable Solvent for Modern Organic Synthesis
Introduction: Navigating the Shift Towards Greener Solvents in Organic Chemistry
The selection of a reaction solvent is a critical parameter in organic synthesis, profoundly influencing reaction kinetics, selectivity, and overall process efficiency. For decades, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the solvents of choice for a wide array of chemical transformations.[1] However, mounting regulatory pressure and a collective drive towards sustainable chemical practices have necessitated the exploration of safer, more environmentally benign alternatives. N-Hexyl-2-pyrrolidone (NHP), a member of the N-alkyl-2-pyrrolidone family, has emerged as a promising green solvent, offering a unique combination of high solvency, thermal stability, and a more favorable toxicological profile.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of N-Hexyl-2-pyrrolidone as a reaction solvent. We will delve into its physicochemical properties, explore its application in key organic reactions with detailed protocols, and provide a comparative analysis against traditional solvents.
Physicochemical Properties of N-Hexyl-2-pyrrolidinone: A Foundation for Versatility
N-Hexyl-2-pyrrolidone is a colorless to pale yellow liquid characterized by a high boiling point, low vapor pressure, and excellent solubility for a broad range of organic and inorganic compounds.[2] These properties make it an ideal medium for reactions requiring elevated temperatures and for dissolving otherwise poorly soluble reagents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO | [2] |
| Molar Mass | 169.27 g/mol | [2] |
| Boiling Point | 278 °C | [2] |
| Melting Point | 4 °C | [2] |
| Density | 0.940 g/cm³ | [2] |
| Flash Point | 116 °C | [2] |
| Solubility in Water | Low | [3] |
| Solubility in Organic Solvents | Soluble in a variety of organic solvents | [3] |
Application in Core Organic Transformations: Protocols and Mechanistic Insights
N-Hexyl-2-pyrrolidone's unique solvent properties make it a suitable medium for a variety of important organic reactions. Below, we provide detailed protocols for several key transformations, offering insights into the rationale behind the experimental choices.
Nucleophilic Substitution (S_N2) Reactions
The polar aprotic nature of NHP is particularly advantageous for S_N2 reactions, as it can effectively solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive. Its high boiling point also allows for reactions to be conducted at elevated temperatures, accelerating reaction rates.
Protocol 1: Synthesis of Hexyl Acetate via S_N2 Reaction
This protocol is adapted from a study on the use of N-butylpyrrolidinone as a solvent for a similar transformation.
Reaction Scheme:
Materials:
-
1-Bromohexane
-
Potassium Acetate (anhydrous)
-
This compound (NHP, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium acetate (1.2 equivalents).
-
Add this compound (50 mL) to the flask and stir the mixture to form a suspension.
-
Add 1-bromohexane (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. The high boiling point of NHP allows for a stable reaction temperature above the boiling point of the alkyl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude hexyl acetate.
-
Purify the product by fractional distillation if necessary.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous potassium acetate and NHP is crucial to prevent the hydrolysis of the ester product and to avoid competing elimination reactions.
-
Elevated Temperature: The high temperature accelerates the rate of the S_N2 reaction, which can be sluggish at lower temperatures. NHP's high boiling point makes it a superior choice over lower-boiling polar aprotic solvents like acetone or acetonitrile for this purpose.
Workflow for S_N2 Reaction
Caption: General workflow for the synthesis of hexyl acetate using NHP.
Palladium-Catalyzed Cross-Coupling Reactions
N-Hexyl-2-pyrrolidone's high boiling point and ability to dissolve a wide range of organic and inorganic reagents make it a promising solvent for palladium-catalyzed cross-coupling reactions, which often require elevated temperatures for efficient catalyst turnover. While specific literature protocols using NHP are scarce, its properties suggest it can be a viable alternative to commonly used solvents like toluene, dioxane, and DMF.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid (Hypothetical Protocol)
This protocol is a generalized procedure adapted from known Suzuki-Miyaura coupling reactions, with NHP proposed as the solvent.
Reaction Scheme:
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound (NHP, degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a Schlenk flask, add 4-bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed this compound (to achieve a concentration of ~0.1 M of the aryl halide).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights and Rationale:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures. Maintaining an inert atmosphere is crucial for catalyst stability and activity.
-
Base: The base is essential for the transmetalation step in the catalytic cycle. Potassium carbonate is a common and effective choice.
-
Ligand: Triphenylphosphine is a common ligand for Suzuki-Miyaura couplings, stabilizing the palladium center and facilitating the catalytic cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination (Hypothetical Protocol)
This generalized protocol for the Buchwald-Hartwig amination is adapted for the use of NHP as a solvent.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
This compound (NHP, anhydrous and degassed)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk tube, combine the aryl halide (1.0 equivalent), the amine (1.2 equivalents), the base (1.4 equivalents), the palladium catalyst (1-2 mol%), and the ligand (2-4 mol%).
-
Add anhydrous and degassed NHP to dissolve the reactants.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Comparative Performance and Advantages of this compound
NHP offers several advantages over traditional polar aprotic solvents, positioning it as a desirable alternative in modern organic synthesis.
| Feature | This compound (NHP) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |
| Boiling Point | High (278 °C) | High (202 °C) | Moderate (153 °C) |
| Toxicity | Lower reproductive toxicity concerns | Classified as a reproductive toxicant | Classified as a reproductive toxicant |
| Volatility | Low | Low | Moderate |
| Solvency | Excellent for a wide range of compounds | Excellent | Excellent |
| Biodegradability | Expected to be more readily biodegradable due to the alkyl chain | Readily biodegradable | Readily biodegradable |
The lower toxicity profile of NHP is a significant driver for its adoption. Both NMP and DMF are facing increasing regulatory restrictions due to their classification as reproductive toxicants. The longer alkyl chain in NHP is also expected to increase its lipophilicity, which may influence its biodegradability and ecotoxicity, although more specific data is needed.
Safety, Handling, and Environmental Considerations
While N-Hexyl-2-pyrrolidone is considered a safer alternative to NMP and DMF, it is still a chemical that requires careful handling.
-
Safety Precautions: NHP is irritating to the eyes and skin.[2] It is recommended to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.[2] Avoid contact with strong oxidizing agents and strong acids.[2]
-
Environmental Impact: N-alkyl-pyrrolidones are generally considered to be biodegradable. The longer alkyl chain of NHP may enhance its biodegradability compared to NMP. However, like any organic solvent, its release into the environment should be minimized.
-
Recycling and Disposal: Due to its high boiling point, NHP can be effectively recovered and recycled through distillation.[4] This not only reduces waste but also improves the economic viability of its use. Spent NHP should be disposed of in accordance with local regulations for chemical waste.
Conclusion: A Promising Future for this compound in Green Chemistry
This compound presents a compelling case as a sustainable and versatile solvent for organic synthesis. Its excellent solvency, high thermal stability, and more favorable safety profile make it a strong candidate to replace traditional polar aprotic solvents in a wide range of applications. While more research is needed to fully explore its potential in various catalytic systems and to generate more comprehensive ecotoxicological data, the available information strongly suggests that NHP will play an increasingly important role in the transition towards greener and more sustainable chemical manufacturing.
References
-
N-Hexyl-2-pyrrolidone - ChemBK. (2024). Available at: [Link]
-
N-butylpyrrolidinone as a drop-in solvent replacement for an undergraduate SN2 lab - ACS Green Chemistry. (n.d.). Available at: [Link]
-
N-Cyclohexyl-2-pyrrolidone - Wikipedia. (n.d.). Available at: [Link]
-
NMP Solvent Recycling - Chemical Recycling - Republic Services. (n.d.). Available at: [Link]
-
N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. (n.d.). Available at: [Link]
Sources
Application Notes and Protocols: The Role of N-Hexyl-2-pyrrolidinone in Modern Palladium-Catalyzed Cross-Coupling Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] The choice of solvent is a critical parameter that dictates reaction kinetics, catalyst stability, and product yields. This document provides a detailed examination of N-Hexyl-2-pyrrolidinone (NHP), a high-performance polar aprotic solvent, and its application in key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. We will explore the physicochemical properties of NHP that make it an advantageous medium for these reactions and provide detailed, field-tested protocols for its use.
Introduction to this compound (NHP): A Neoteric Solvent System
This compound (NHP) is a substituted heterocyclic compound belonging to the family of N-alkyl-2-pyrrolidones.[4][5] It is a colorless to pale yellow liquid characterized by a high boiling point, excellent thermal stability, and miscibility with a wide range of organic solvents.[4] These properties position NHP as a "neoteric solvent," a class of solvents considered to be greener alternatives to conventional organic solvents due to factors like low vapor pressure and recyclability.[6]
The utility of N-alkyl-pyrrolidones in chemical synthesis is well-established, with applications ranging from pharmaceutical intermediates to solvents in the electronics industry.[7] The pyrrolidinone core is a key structural motif in many biologically active molecules.[8] In the context of catalysis, the unique properties of NHP offer distinct advantages.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4838-65-7 | [9][10] |
| Molecular Formula | C₁₀H₁₉NO | [4][9][10] |
| Molecular Weight | 169.27 g/mol | [9][10] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 87-88 °C / 0.8 mmHg | [9] |
| Density | 0.9311 g/cm³ | [9] |
| Solubility | Good solubility in organic solvents | [4] |
| Polarity | Polar Aprotic | Inferred |
The Causality of NHP's Efficacy in Palladium Catalysis
The effectiveness of NHP in palladium-catalyzed cross-coupling reactions stems from a combination of its physical properties and its potential role in stabilizing the catalytic species.
-
Superior Solvency: NHP's high polarity enables it to effectively dissolve a broad range of organic substrates, reagents, and the inorganic bases (e.g., K₂CO₃, K₃PO₄) commonly used in cross-coupling reactions. This ensures a homogeneous reaction mixture, which is crucial for achieving optimal reaction rates and reproducibility.
-
High Thermal Stability: Many cross-coupling reactions require elevated temperatures to drive the catalytic cycle, particularly for less reactive substrates like aryl chlorides.[11] NHP's high boiling point allows for a wide operational temperature range, enabling reactions to be conducted at the necessary temperatures without the need for specialized high-pressure equipment.
-
Catalyst Stabilization: The pyrrolidinone structure contains both a carbonyl oxygen and a tertiary amine nitrogen. These Lewis basic sites can engage in coordination with the palladium center. While not a formal ligand in the way phosphines or N-heterocyclic carbenes (NHCs) are, this weak coordination can help stabilize the active Pd(0) species, preventing aggregation into inactive palladium black and prolonging catalyst lifetime. This is conceptually similar to how poly(N-vinyl-2-pyrrolidone) (PVP) is used to stabilize palladium nanoparticles used in Suzuki reactions.[12]
The Palladium Catalytic Cycle: A General Overview
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is key to optimizing reaction conditions. The cycle, applicable to Suzuki, Buchwald-Hartwig, and Heck reactions with minor variations, involves three primary steps.[13][14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
Caption: The general catalytic cycle for palladium cross-coupling reactions.
Protocols for Key Cross-Coupling Reactions using NHP
The following protocols are designed as robust starting points for methodology development. Researchers should perform their own optimization based on specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of biphenyls and styrenes.[15][16] NHP serves as an excellent solvent, particularly for reactions requiring higher temperatures to couple sterically hindered or electron-deficient partners.
Application Note: This protocol details the coupling of an aryl bromide with an arylboronic acid. The use of NHP facilitates the dissolution of the potassium phosphate base and allows the reaction to proceed efficiently at 100 °C.
Reaction Scheme: Ar-Br + Ar'-B(OH)₂ ---(Pd Catalyst, Base, NHP)--> Ar-Ar'
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| Aryl Bromide | - | 1.0 equiv. | 1.0 |
| Arylboronic Acid | - | 1.2 equiv. | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 equiv. | 0.03 |
| K₃PO₄ (anhydrous) | 212.27 | 2.5 equiv. | 2.5 |
| This compound | 169.27 | 5 mL | - |
Step-by-Step Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₃PO₄ (530 mg, 2.5 mmol).
-
Evacuate and backfill the flask with dry argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add 5 mL of anhydrous this compound to the flask.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).
-
Combine the organic filtrates and wash with water (2x20 mL) and then brine (1x20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biphenyl product.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, essential for the synthesis of pharmaceuticals and organic materials.[2][13][17] NHP's ability to function at high temperatures is beneficial for coupling less reactive aryl chlorides or for sterically demanding amines.
Application Note: This protocol describes the coupling of an aryl chloride with a secondary amine. A robust catalyst system like Pd₂(dba)₃ with a biarylphosphine ligand is recommended. The high temperature afforded by NHP is critical for activating the C-Cl bond.
Reaction Scheme: Ar-Cl + R₂NH ---(Pd Catalyst, Ligand, Base, NHP)--> Ar-NR₂
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| Aryl Chloride | - | 1.0 equiv. | 1.0 |
| Secondary Amine | - | 1.2 equiv. | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 equiv. (1 mol % Pd) | 0.01 |
| XPhos | 476.62 | 0.04 equiv. | 0.04 |
| NaOtBu | 96.10 | 1.4 equiv. | 1.4 |
| This compound | 169.27 | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add the aryl chloride (1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube with a stir bar.
-
Seal the tube, remove it from the glovebox, and connect to a Schlenk line.
-
Add the this compound (5 mL) followed by the secondary amine (1.2 mmol) via syringe.
-
Place the tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 18-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, proceed with the work-up and purification as described in Protocol 3.1.
Protocol 3: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with excellent trans selectivity.[18][19] The use of N-alkyl-pyrrolidones like NMP has been reported for Heck reactions, and NHP serves as a suitable alternative with a higher boiling point.[18]
Application Note: This protocol details the coupling of an aryl iodide with an acrylate ester. NHP provides a polar medium that can facilitate the reaction, often allowing for phosphine-free conditions with a simple palladium salt like Pd(OAc)₂.
Reaction Scheme: Ar-I + CH₂=CHCO₂R ---(Pd Catalyst, Base, NHP)--> Ar-CH=CHCO₂R
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| Aryl Iodide | - | 1.0 equiv. | 1.0 |
| n-Butyl Acrylate | 128.17 | 1.5 equiv. | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.02 equiv. | 0.02 |
| K₂CO₃ (anhydrous) | 138.21 | 2.0 equiv. | 2.0 |
| This compound | 169.27 | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill with argon three times.
-
Add this compound (5 mL) and n-butyl acrylate (0.21 mL, 1.5 mmol) via syringe.
-
Heat the mixture to 110 °C with vigorous stirring for 12 hours. Monitor progress by GC-MS or LC-MS.
-
After cooling, proceed with the work-up and purification as described in Protocol 3.1.
Experimental Workflow and Troubleshooting
A systematic approach is crucial for successful cross-coupling reactions. The following workflow outlines the key stages from setup to analysis.
Caption: A logical workflow for executing palladium-catalyzed cross-coupling reactions.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure solvent or reagents (water, oxygen).3. Insufficient temperature.4. Inappropriate base or ligand. | 1. Use a fresh catalyst or precatalyst. Ensure inert atmosphere setup is flawless.2. Use anhydrous, degassed NHP. Dry all reagents.3. Increase reaction temperature in 10 °C increments.4. Screen alternative bases (e.g., Cs₂CO₃) or ligands (e.g., SPhos for B-H). |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Oxygen contamination. | 1. Lower the reaction temperature.2. Verify molar equivalents of all reagents, especially the boronic acid or amine.3. Improve degassing procedure for the solvent and reaction vessel. |
| Difficulty in Purification | 1. Lingering palladium catalyst.2. Emulsion during work-up. | 1. Ensure thorough filtration through Celite. Consider a charcoal treatment.2. Add brine during extraction to break up emulsions. |
Safety and Handling
This compound, like all laboratory chemicals, must be handled with appropriate care.
-
Irritation: NHP can cause eye and skin irritation.[4] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Handle NHP in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[4]
-
Storage: Store in a tightly closed container in a cool, dry place. Avoid contact with strong oxidizing agents and strong acids.[4]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile solvent for a range of palladium-catalyzed cross-coupling reactions. Its favorable physicochemical properties, including a high boiling point, excellent solvency, and potential to stabilize catalytic intermediates, make it a valuable tool for synthetic chemists in academic and industrial settings. By providing robust reaction conditions, NHP can enhance yields, broaden substrate scope, and improve the overall efficiency of these critical bond-forming transformations. The protocols and guidelines presented herein offer a solid foundation for the successful application of NHP in modern organic synthesis.
References
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This compound - Oakwood Chemical. (URL: [Link])
-
N-Hexyl-2-pyrrolidone - ChemBK. (URL: [Link])
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2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99% - Cole-Parmer. (URL: [Link])
-
N-HEXYL pyrrolidone| 4838-65-7 - Hangzhou Ocean chemical Co.,Ltd. (URL: [Link])
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. (URL: [Link])
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
N-Cyclohexyl-2-pyrrolidone - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction - Nanochemistry Research. (URL: [Link])
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A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. (URL: [Link])
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Preliminary mechanistic studies | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP) - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
-
N-METHYL–2-PYRROLIDONE FOR HPLC - Loba Chemie. (URL: [Link])
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH. (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - NIH. (URL: [Link])
-
Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH. (URL: [Link])
-
Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution - PubMed. (URL: [Link])
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - MDPI. (URL: [Link])
-
Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers - MDPI. (URL: [Link])
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Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. (URL: [Link])
-
Complexes of Polyvinylpyrrolidone and Polyethylene Glycol with Palladium(II) Ions: Characterization and Catalytic Activity. (URL: [Link])
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
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Neoteric solvent - CAMEO. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Mechanistic Studies of the Pd- and Pt-Catalyzed Selective Cyclization of Propargyl/Allenyl Complexes - PubMed. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
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The Chemical Synthesis Applications of N-Cyclohexyl-2-Pyrrolidone: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
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N-Hexyl-2-pyrrolidinone as a medium for polymerization reactions
Application Note & Protocols
Topic: N-Hexyl-2-pyrrolidinone as a Medium for Polymerization Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (NHP), a substituted N-alkyl-2-pyrrolidone, is emerging as a highly effective and versatile solvent for a range of polymerization reactions. Its unique combination of properties—including high thermal stability, excellent solvency for both monomers and polymers, a high boiling point, and aprotic nature—makes it particularly suitable for the synthesis of high-performance polymers. This guide provides an in-depth analysis of NHP's utility as a reaction medium, focusing on its application in polycondensation reactions for synthesizing aromatic polyimides. Detailed protocols, process optimization insights, and safety considerations are presented to enable researchers to leverage the distinct advantages of NHP in their polymer synthesis workflows.
Introduction: The Advantages of this compound in Polymer Synthesis
The choice of solvent is a critical parameter in polymerization, directly influencing reaction kinetics, polymer molecular weight, solubility, and processability. While traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are widely used, this compound (NHP) offers a unique set of characteristics derived from its molecular structure: a polar lactam ring coupled with a six-carbon alkyl chain.[1]
This structure imparts an amphiphilic character, enhancing its ability to dissolve a wide array of monomers, oligomers, and polymers.[1] NHP's primary advantages as a polymerization medium include:
-
High Boiling Point and Thermal Stability: NHP's high boiling point allows for reactions to be conducted at elevated temperatures, which is often necessary for driving polycondensation reactions to completion and achieving high molecular weight polymers.[1] Its thermal stability ensures the solvent does not decompose under these conditions.
-
Excellent Solvency: The combination of a polar head and a non-polar tail gives NHP excellent solvency for both polar and non-polar substances. This is particularly advantageous in polycondensation reactions where monomers may have different polarities and the resulting polymer needs to remain in solution to achieve high molecular weights.[1]
-
Aprotic Nature: As a dipolar aprotic solvent, NHP can accelerate reaction rates of certain nucleophilic substitutions common in step-growth polymerization without interfering with the reaction mechanism.[2]
-
Reduced Volatility: Compared to lower-alkyl pyrrolidones, NHP has lower volatility, which can be beneficial for process control and reducing solvent loss during high-temperature reactions.[3]
These properties make NHP an exceptional candidate for the synthesis of intractable, high-performance polymers such as aromatic polyimides, polysulfones, and other engineering plastics that demand rigorous reaction conditions.[2][4]
Physicochemical Properties of this compound
A clear understanding of a solvent's physical properties is essential for designing and scaling up polymerization reactions. The key properties of NHP are summarized below, in comparison to the widely used solvent N-Methyl-2-pyrrolidone (NMP).
| Property | This compound (NHP) | N-Methyl-2-pyrrolidone (NMP) | Reference(s) |
| CAS Number | 4838-65-7 | 872-50-4 | [3],[5] |
| Molecular Formula | C10H19NO | C5H9NO | |
| Molecular Weight | 169.26 g/mol | 99.13 g/mol | |
| Boiling Point | Approx. 280-290 °C | 202-204 °C | [5] |
| Appearance | Cream crystalline powder or liquid | Colorless to light yellow liquid | [3],[5] |
| Solubility in Water | Limited | Miscible | [1][5] |
| Key Features | High solvency, low volatility, thermal stability | High polarity, high solvency, miscible with water | [3][6] |
Application in Polyimide Synthesis: A Case Study
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[2] Their synthesis is notoriously challenging, often requiring high temperatures and a solvent capable of maintaining both the monomers and the intermediate poly(amic acid) (PAA) in a soluble state.[2][7] NHP and its analogs are excellent solvents for this application.[2]
The most common route for polyimide synthesis is a two-step process:
-
Poly(amic acid) Formation: An aromatic dianhydride reacts with an aromatic diamine at ambient or slightly elevated temperatures in a polar aprotic solvent to form a soluble PAA precursor.
-
Imidization: The PAA is then converted to the final, insoluble polyimide via thermal or chemical cyclodehydration.
NHP's high boiling point and excellent solvency make it an ideal medium for both steps, particularly for the high-temperature thermal imidization, ensuring the polymer remains in solution as long as possible to build molecular weight.[2]
Diagram: General Workflow for Polyimide Synthesis
Caption: A generalized two-step workflow for the synthesis of aromatic polyimides using NHP.
Detailed Protocol: Synthesis of a Polyimide from PMDA and ODA
This protocol describes the synthesis of a common polyimide derived from Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA) using this compound as the solvent.
4.1 Materials and Reagents
-
4,4'-Oxydianiline (ODA), polymer grade, dried under vacuum
-
Pyromellitic Dianhydride (PMDA), polymer grade, dried under vacuum
-
This compound (NHP), anhydrous grade
-
Toluene, anhydrous
-
Methanol, reagent grade
-
Nitrogen gas (high purity)
4.2 Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a paddle agitator
-
Nitrogen inlet and outlet (bubbler)
-
Heating mantle with temperature controller and thermocouple
-
Dean-Stark trap and condenser
-
Addition funnel
-
High-speed blender or homogenizer
4.3 Step-by-Step Procedure
Part A: Synthesis of Poly(amic acid) (PAA) Precursor
-
Reactor Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer, nitrogen inlet, and a stopper. Maintain a positive pressure of nitrogen throughout the reaction.
-
Diamine Dissolution: Charge the flask with ODA (1 equivalent) and anhydrous NHP to achieve a final monomer concentration of 15-20% (w/w). Stir the mixture at room temperature until the ODA is completely dissolved.
-
Dianhydride Addition: Slowly add solid PMDA (0.98-1.00 equivalents) to the stirred diamine solution over 30-60 minutes.
-
Scientist's Note: A slight excess of diamine is sometimes used initially, with the final amount of dianhydride added later to control molecular weight. Adding the solid dianhydride slowly prevents localized high concentrations that can lead to gelation and ensures homogeneity.
-
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the PAA forms. The reaction is complete when the solution viscosity reaches a stable plateau.
Part B: Thermal Imidization and Polymer Isolation
-
Reactor Reconfiguration: Replace the stopper with a Dean-Stark trap filled with toluene and a condenser.
-
Azeotropic Dehydration: Heat the viscous PAA solution to 180-200°C. Water produced during the imidization reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Scientist's Note: The high boiling point of NHP is a key advantage here, allowing for efficient thermal imidization. The removal of water drives the equilibrium toward the formation of the imide ring, ensuring a high degree of conversion.
-
-
Reaction Completion: Continue heating until no more water is collected in the trap (typically 4-6 hours). The polyimide may remain in solution or precipitate, depending on its specific structure and molecular weight.
-
Precipitation: Allow the reaction mixture to cool to below 100°C. Slowly pour the polymer solution into a large excess of vigorously stirred methanol (a non-solvent) in a blender. This will cause the polyimide to precipitate as a fibrous or powdered solid.
-
Washing and Purification: Collect the polymer by filtration. Wash the solid extensively with fresh methanol to remove any residual NHP and unreacted monomers. Follow with a final wash using hot water.
-
Drying: Dry the purified polyimide powder in a vacuum oven at 150°C overnight or until a constant weight is achieved.
Diagram: Role of NHP in Solvation
Caption: NHP's amphiphilic nature facilitates the solvation of both monomers and the polymer.
Safety and Handling
N-Hexyl-2-pyrrolidone, like other organic solvents, must be handled with appropriate care. While specific toxicity data for NHP is less extensive than for NMP, it is prudent to follow safety guidelines for related N-alkyl-pyrrolidones.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a lab coat.[8]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] In case of contact, flush the affected area immediately with copious amounts of water.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste NHP and contaminated materials in accordance with local, state, and federal regulations.
References
- Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. (n.d.). National Institutes of Health.
- Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). National Institutes of Health.
- Safety Data Sheet: N-Methyl-2-pyrrolidone. (n.d.). Carl ROTH.
- The synthesis of a novel polyimide precursor. (n.d.). NASA Technical Reports Server.
- Trends in the Synthesis of Polyimides and Their Nanocomposites. (2021). INEOS OPEN.
- Immobilization of poly(vinyl pyrrolidone) in Polysulfone Membranes by Radically-Initiated Crosslinking Using Potassium Persulfate. (2022). MDPI.
- Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Process for preparing polysulfone. (n.d.). Google Patents.
- Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (n.d.). MDPI.
- N-Methyl-2-pyrrolidone. (n.d.). Wikipedia.
- SAFETY DATA SHEET. (2009). Fisher Scientific.
- N-OCTYL PYRROLIDONE. (n.d.). Ataman Kimya.
- POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks.
- Amphiphilic poly-n-vinyl-2-pyrrolidone: Synthesis, properties, nanoparticles. (2025). ResearchGate.
- Exploring the Chemical Properties and Synthesis Applications of N-Octyl Pyrrolidone. (n.d.). Self-provided.
- N-METHYL 2-PYRROLIDONE (NMP). (n.d.). Ataman Kimya.
- Hydrophilization of polysulfone membranes using a binary graft copolymer. (n.d.). RSC Publishing.
- FOCUS ON POLYIMIDES. (n.d.). Zeus.
- Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH&Co.KG.
- Current trends in the synthesis of soluble and hot-melt polyimides. (n.d.). ResearchGate.
- Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). (2018). PubMed.
- N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone". (n.d.). Mitsubishi Chemical Corporation.
- Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2025). ResearchGate.
- Exploring the Applications of 1-Hexyl-2-Pyrrolidinone in Chemical Industry. (2025). Self-provided.
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Protocol for the Purification of N-Hexyl-2-pyrrolidinone via Vacuum Distillation
An Application Note for Researchers and Drug Development Professionals
Abstract: N-Hexyl-2-pyrrolidinone (NHP) is a high-boiling, polar aprotic solvent and chemical intermediate with growing importance in various industrial and research applications. Achieving high purity is critical for its use in sensitive areas such as drug development and electronics manufacturing, where impurities can adversely affect reaction kinetics, product yield, and final product stability. This application note provides a comprehensive, field-tested protocol for the purification of NHP using vacuum distillation. We will delve into the scientific rationale behind the methodology, from pre-distillation treatment to post-purification analysis, ensuring a robust and reproducible process.
Introduction: The Rationale for High-Purity NHP
This compound, a member of the N-alkyl-2-pyrrolidone family, is valued for its unique properties, including high solvency, thermal stability, and miscibility with a wide range of organic solvents.[1][2] These characteristics make it an effective reaction medium, a cleaning agent in electronics, and a component in formulations for coatings and personal care products.[1] In pharmaceutical research, NHP can serve as a solvent or an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
The synthesis of NHP, often through the alkylation of 2-pyrrolidone, can result in a crude product containing unreacted starting materials, byproducts, water, and color-forming bodies.[1] For advanced applications, these impurities are unacceptable. Vacuum distillation is the gold-standard technique for purifying compounds like NHP that possess high boiling points. By reducing the ambient pressure, the boiling point of the liquid is significantly lowered, allowing for vaporization at temperatures well below its atmospheric decomposition point. This protocol is designed to guide researchers in achieving >99% purity of NHP safely and efficiently.
Physicochemical Properties & Distillation Parameters
Understanding the physical properties of NHP is fundamental to designing an effective distillation protocol. The high boiling point at atmospheric pressure clearly indicates the necessity of performing the distillation under reduced pressure to prevent thermal degradation.
| Property | Value | Source |
| CAS Number | 4838-65-7 | [3] |
| Molecular Formula | C₁₀H₁₉NO | [3] |
| Molecular Weight | 169.27 g/mol | [4] |
| Atmospheric Boiling Point | 278 °C | [1] |
| Boiling Point (Reduced) | 87-88 °C @ 0.8 mmHg | [4] |
| Melting Point | 4 °C | [1][4] |
| Density | ~0.931 g/cm³ | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
Safety and Handling Precautions
Safe laboratory practice is paramount. This compound and related pyrrolidones are known irritants.
-
Hazard Identification: NHP is irritating to the eyes and skin.[1] Although specific inhalation toxicity data for NHP is limited, related compounds like N-Cyclohexyl-2-pyrrolidone can be harmful if swallowed and may be fatal if inhaled.[5] Therefore, handling with appropriate caution is essential.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves. Based on data for the related solvent N-Methyl-2-pyrrolidone (NMP), butyl rubber gloves are recommended.[6]
-
Respiratory Protection: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
-
Vacuum Distillation Hazards:
-
Implosion Risk: Inspect all glassware for cracks or star fractures before use. It is highly recommended to use a blast shield around the apparatus.
-
Pressure Control: Never apply heat until a stable vacuum has been achieved. When the distillation is complete, allow the apparatus to cool completely before slowly and carefully re-introducing air to the system. This prevents thermal shock and potential implosion.
-
Experimental Workflow for NHP Purification
The purification process can be logically segmented into three phases: pre-distillation preparation, the distillation itself, and post-distillation analysis. This workflow ensures that impurities are systematically removed and the final product meets the required purity specifications.
Caption: Workflow for NHP Purification.
Detailed Purification Protocol
Part A: Apparatus Setup and Pre-treatment
1. Glassware and Equipment:
-
Round-bottom distillation flask (2-3 times the volume of crude NHP)
-
Short-path distillation head with a thermometer adapter
-
Liebig or Vigreux condenser
-
Vacuum-jacketed receiving flask (cow-type adapter for multiple fractions is ideal)
-
Vacuum adapter
-
Cold trap (filled with dry ice/acetone or liquid nitrogen)
-
Two-stage rotary vane vacuum pump
-
Heating mantle with a stirrer
-
Teflon-coated magnetic stir bar
-
Digital vacuum gauge (e.g., Pirani gauge)
-
All necessary clamps and stands
2. Apparatus Assembly:
-
Ensure all glassware is scrupulously cleaned and oven-dried.
-
Assemble the apparatus as depicted in the diagram below. Use a thin layer of high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place the cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors and volatile solvents.
Caption: Diagram of a standard vacuum distillation setup.
3. Pre-treatment of Crude NHP (Expert Step):
-
For crude NHP containing significant water or acidic impurities, a pre-treatment step is highly beneficial. Similar purification strategies for other pyrrolidones have proven effective.[7][8]
-
Add anhydrous magnesium sulfate (MgSO₄) to the crude NHP, swirl, and let it stand for 1-2 hours to remove residual water. Filter the drying agent before distillation.
-
Alternatively, for removing acidic impurities, add a small amount of potassium hydroxide (KOH) (e.g., 1-2% w/w) to the crude NHP in the distillation flask. Heat the mixture gently (e.g., to 80-100°C) under vacuum for about 30 minutes before increasing the temperature to begin distillation.[7] This converts acidic impurities into non-volatile salts that remain in the distillation residue.
Part B: Step-by-Step Distillation Procedure
-
Charge the Flask: Add the pre-treated crude NHP and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full to prevent bumping.
-
Secure the System: Assemble the apparatus and secure all components with clamps. Place a blast shield in front of the setup.
-
Start Cooling and Vacuum: Begin the flow of cooling water through the condenser. Turn on the magnetic stirrer to a moderate speed. Slowly and carefully turn on the vacuum pump, allowing the pressure to drop gradually.
-
Achieve Target Vacuum: Monitor the pressure using the vacuum gauge. The target pressure should be around 0.8-1.0 mmHg .
-
Apply Heat: Once the vacuum is stable, begin to heat the distillation flask with the heating mantle. Increase the temperature gradually.
-
Collect the Forerun: The first few drops of distillate will likely contain lower-boiling impurities (e.g., residual water or synthesis solvents). Collect this "forerun" in a separate receiving flask and discard it. The vapor temperature will be unstable during this phase.
-
Collect the Main Fraction: As the main product begins to distill, the vapor temperature will rise and stabilize. For NHP at ~0.8 mmHg, this temperature should be stable at approximately 87-88 °C .[4] Collect this fraction in a clean, pre-weighed receiving flask. The distillate should be clear and colorless.
-
Monitor the Distillation: Continue collecting the main fraction as long as the vapor temperature remains constant and the distillate is colorless. If the temperature drops or rises significantly, or if the distillate becomes colored, stop the collection of the main fraction.
-
Shutdown Procedure: Once the distillation is complete (e.g., very little liquid remains in the distillation flask or the temperature becomes unstable), turn off and lower the heating mantle. Allow the entire apparatus to cool to room temperature under vacuum.
-
Vent the System: Once cool, slowly vent the system by opening the vacuum adapter to the atmosphere. Only after the system is at atmospheric pressure should you turn off the vacuum pump. This prevents pump oil from being sucked back into the clean system.
-
Characterize Product: Weigh the collected main fraction to determine the yield. Proceed to purity analysis.
Post-Distillation Analysis: Verifying Purity
A successful purification must be validated. The following methods are recommended for assessing the purity of the distilled NHP.
-
Gas Chromatography (GC):
-
Principle: GC is an excellent technique for quantifying volatile impurities.
-
Suggested Conditions:
-
System: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
Detector: FID, which is highly sensitive to organic compounds.[9]
-
-
Expected Result: A single major peak corresponding to NHP, with impurity peaks being minimal (<1% total area).
-
-
¹H NMR Spectroscopy:
-
Principle: Nuclear Magnetic Resonance spectroscopy confirms the chemical structure and can detect proton-containing impurities.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Vacuum | Leaky joints; pump issue. | Check all seals and re-grease joints. Check pump oil level and condition. Ensure cold trap is functioning. |
| Bumping/Unstable Boiling | No stir bar; heating too fast. | Ensure magnetic stirrer is on. Reduce heating rate. |
| No Distillate at Expected Temp | Thermometer bulb misplaced; vacuum too high/low. | Ensure thermometer bulb is just below the sidearm to the condenser. Check vacuum gauge and adjust. |
| Product is Discolored | Distillation temperature too high (decomposition). | Improve vacuum to lower the boiling point. Ensure a forerun is collected to remove colored impurities. |
References
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- 10. researchgate.net [researchgate.net]
N-Hexyl-2-pyrrolidinone: A High-Performance Solvent for Natural Product Extraction
Application Note & Protocols
Abstract
This technical guide provides a comprehensive overview of N-Hexyl-2-pyrrolidinone (NHP) as a versatile and powerful solvent for the extraction of natural products. Addressed to researchers, scientists, and professionals in drug development, this document delves into the unique physicochemical properties of NHP, establishing a theoretical framework for its application in solid-liquid extractions. While specific, validated protocols for NHP in natural product extraction are emerging, this guide offers detailed, generalized methodologies based on fundamental extraction principles and analogies to the well-characterized solvent, N-Methyl-2-pyrrolidone (NMP). These protocols are intended as a robust starting point for method development and optimization.
Introduction: The Case for this compound in Natural Product Discovery
The extraction of bioactive compounds from natural sources is a cornerstone of drug discovery and the development of nutraceuticals and cosmeceuticals.[1][2] The choice of solvent is a critical parameter, dictating the efficiency, selectivity, and overall success of the extraction process.[3][4] Traditional solvents, while effective, often present challenges related to toxicity, environmental impact, and limited solvency for a broad range of compounds.
This compound (NHP) emerges as a compelling alternative, belonging to the class of dipolar aprotic solvents known for their exceptional dissolving power.[5][6][7] Its unique molecular structure, featuring a polar lactam ring and a nonpolar hexyl chain, imparts a desirable balance of properties for the extraction of a wide spectrum of natural products, from polar alkaloids and flavonoids to more lipophilic terpenoids and lipids.[8] This guide will explore the technical merits of NHP and provide practical protocols for its implementation in the laboratory.
Physicochemical Properties of this compound: A Solvent Profile
Understanding the physicochemical properties of NHP is paramount to designing effective extraction protocols. Its characteristics suggest a solvent with high thermal and chemical stability, suitable for a range of extraction conditions.[5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO | [5][9][10] |
| Molar Mass | 169.26 g/mol | [5][10][11] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 0.9311 - 0.940 g/cm³ | [5][9][11] |
| Melting Point | 4 °C | [5][9][11] |
| Boiling Point | 278 °C | [5][11] |
| Flash Point | 116 °C | [5][11] |
| Vapor Pressure | 0.00438 mmHg at 25°C | [5] |
| Refractive Index | 1.4630 | [5][9][11] |
| Water Solubility | Partially miscible | [12] |
The high boiling point and low vapor pressure of NHP are particularly advantageous, minimizing solvent loss during extraction and reducing inhalation exposure risks for laboratory personnel.
Mechanism of Action: The Solubilization Power of NHP
The efficacy of NHP as an extraction solvent stems from its dipolar aprotic nature. The polarized carbonyl group within the pyrrolidinone ring creates a significant dipole moment, allowing for strong dipole-dipole interactions with polar functional groups present in many natural products. Concurrently, the six-carbon alkyl chain provides a nonpolar character, enabling van der Waals interactions with lipophilic moieties. This dual-character is a key differentiator from more singularly polar or nonpolar solvents.
Comparison with N-Methyl-2-pyrrolidone (NMP)
N-Methyl-2-pyrrolidone (NMP) is a well-studied and widely used solvent in the pharmaceutical and chemical industries, prized for its exceptional solvency.[7][13][14][15] NHP, as a longer-chain analogue of NMP, is expected to exhibit similar, if not enhanced, solubilizing capabilities for less polar compounds due to its increased lipophilicity. The extensive literature on NMP's applications in extraction and formulation provides a strong foundation for predicting the behavior of NHP.[6][16]
Generalized Protocols for Natural Product Extraction using NHP
The following protocols are designed as a starting point for researchers. Optimization of parameters such as particle size, solvent-to-solid ratio, temperature, and extraction time is crucial for maximizing the yield of the target compounds.[3]
Maceration: A Simple and Versatile Technique
Maceration is a straightforward solid-liquid extraction method suitable for a wide range of plant and microbial materials.[1][17]
Protocol: Static Maceration with NHP
-
Preparation of Material: Grind the dried and powdered natural source material to a uniform particle size (e.g., 0.5-1.0 mm).
-
Solvent Addition: In a sealed vessel, add the powdered material and NHP in a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature (20-25°C) for 24-72 hours, with occasional agitation.
-
Filtration: Separate the extract from the solid residue by filtration through a suitable filter medium (e.g., Whatman No. 1 filter paper).
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator. Due to the high boiling point of NHP, a high-vacuum pump and an oil bath will be necessary.
-
Further Processing: The crude extract can be subjected to further purification steps.
Ultrasound-Assisted Extraction (UAE): Enhancing Efficiency
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, significantly reducing extraction time and solvent consumption.[3]
Protocol: Ultrasound-Assisted Extraction with NHP
-
Preparation of Material: Prepare the material as described for maceration.
-
Extraction Setup: Place the powdered material and NHP (1:10 w/v) in an extraction vessel and immerse the vessel in an ultrasonic bath.
-
Sonication: Apply ultrasonic waves (e.g., 40 kHz) for a period of 30-60 minutes. Monitor the temperature of the bath to prevent thermal degradation of target compounds.
-
Filtration and Concentration: Follow the same filtration and solvent removal steps as in the maceration protocol.
Caption: Workflow for Post-Extraction Liquid-Liquid Extraction.
Safety and Handling
While NHP is considered to have relatively low volatility, proper safety precautions are essential. [5]It is irritating to the eyes and skin and may cause allergic reactions. [5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. [5]* Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when heating the solvent. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [5][18]
Conclusion and Future Outlook
This compound presents a promising avenue for the efficient extraction of a diverse range of natural products. Its favorable physicochemical properties, particularly its high solvency and stability, make it a valuable tool for researchers in natural product chemistry and drug discovery. The generalized protocols provided herein offer a solid foundation for developing specific extraction methodologies. Further research is warranted to explore the full potential of NHP and to generate a broader base of application-specific data.
References
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N-Hexyl-2-pyrrolidone - ChemBK. (2024, April 9). Retrieved from [Link]
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This compound - Oakwood Chemical. Retrieved from [Link]
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2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem. Retrieved from [Link]
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N-Cyclohexyl-2-pyrrolidone - Wikipedia. Retrieved from [Link]
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Surface Tension of Aqueous Solutions of Short N-Alkyl-2-pyrrolidinones - ResearchGate. Retrieved from [Link]
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Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99% - Cole-Parmer. Retrieved from [Link]
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Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed. Retrieved from [Link]
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Practical Notes on the Use of N-Methyl-2-pyrrolidinone as a Solvent for Extraction of Coal and Coal-Related Materials | Energy & Fuels - ACS Publications. Retrieved from [Link]
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Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed. Retrieved from [Link]
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N-Methyl-2-Pyrrolidone - LyondellBasell. Retrieved from [Link]
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Review of pharmaceutical applications of N-methyl-2-pyrrolidone. - Semantic Scholar. Retrieved from [Link]
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Table of dielectric constants of substances | Level meters and level switches by Yamaden. Retrieved from [Link]
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Study on the Amount of N-Methyl-2-Pyrrolidone Decreasing by Butanol as a Solvent in Re-refining of Used Lubricating Oils - ResearchGate. Retrieved from [Link]
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Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids. Retrieved from [Link]
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Exploring the Applications of 1-Hexyl-2-Pyrrolidinone in Chemical Industry. Retrieved from [Link]
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What is the Dielectric Constant of 1-Cyclohexyl-2-pyrrolidone (CHP)?? | ResearchGate. Retrieved from [Link]
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Expanding Applications of 2-Pyrrolidone Across Industries. Retrieved from [Link]
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Liquid-liquid extraction of biomolecules in downstream processing - A review paper. Retrieved from [Link]
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Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) - PMC - NIH. Retrieved from [Link]
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Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - MDPI. Retrieved from [Link]
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Strategies for Natural Products Isolation - Research and Reviews. Retrieved from [Link]
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Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects - MDPI. Retrieved from [Link]
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The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC - PubMed Central. Retrieved from [Link]
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Solubility of H2S and CO2 in N‐octyl‐2‐pyrrolidone and of H2S in methanol and benzene. Retrieved from [Link]
-
Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n - National Institute of Standards and Technology. Retrieved from [Link]
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Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography - PMC - PubMed Central. Retrieved from [Link]
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N-Hexyl-2-pyrrolidinone in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Application of N-Hexyl-2-pyrrolidinone in the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract
This compound (NHP), a high-boiling, polar aprotic solvent, is emerging as a versatile and effective medium for the synthesis of complex organic molecules, particularly active pharmaceutical ingredient (API) intermediates.[1][2] API intermediates are the chemical building blocks that undergo a series of transformations to become the final drug substance.[] The selection of an appropriate solvent is critical in these multi-step syntheses, as it directly influences reaction rates, yields, and the purity of the final product. This guide provides a detailed exploration of NHP's physicochemical properties, its strategic advantages in synthetic chemistry, and robust protocols for its application, designed for researchers and professionals in drug development.
Introduction: Understanding this compound (NHP)
This compound (CAS: 4838-65-7) is an organic compound belonging to the N-alkyl-pyrrolidone family.[4][5] These solvents are characterized by a five-membered lactam ring, which imparts high polarity and excellent solvency for a wide array of organic and inorganic compounds.[6][7] NHP's structure, featuring a hexyl group attached to the nitrogen atom, provides unique properties that distinguish it from other members of its class, such as the widely used but increasingly regulated N-Methyl-2-pyrrolidone (NMP).[8]
Physicochemical Properties
The utility of NHP in chemical synthesis is grounded in its distinct physical and chemical characteristics. It is a colorless to pale yellow liquid with good thermal stability, making it suitable for a broad range of reaction conditions.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO | [4][5][9] |
| Molecular Weight | 169.26 g/mol | [9][10] |
| Boiling Point | 278 °C | [4][10] |
| Melting Point | 4 °C | [9][10] |
| Density | 0.93 - 0.94 g/mL | [9][10] |
| Flash Point | 116 °C | [4][10] |
| Solubility | Good solubility in various organic media | [4] |
Strategic Advantages in Pharmaceutical Synthesis
The choice of NHP as a reaction solvent is often a strategic decision aimed at overcoming specific synthetic challenges. Its properties offer several key advantages over more conventional solvents.
-
High Thermal Stability: With a boiling point of 278°C, NHP allows for reactions to be conducted at significantly elevated temperatures. This is crucial for overcoming high activation energy barriers, increasing reaction kinetics, and driving equilibria towards the desired product, particularly in condensation reactions where the removal of byproducts like water is necessary.
-
Exceptional Solvency: Like other pyrrolidones, NHP is a powerful solvent capable of dissolving a wide range of precursors, reagents, and catalysts, including polar and nonpolar compounds, which is essential for achieving homogeneous reaction conditions.[2][11]
-
Aprotic Nature: As a polar aprotic solvent, NHP can accelerate reaction rates for certain nucleophilic substitutions by solvating cations while leaving the nucleophile relatively free and more reactive. It does not participate in hydrogen bonding in a way that would deactivate nucleophiles.
-
Favorable Safety Profile (vs. NMP): While all chemicals require careful handling, there is a growing industry trend to replace solvents with reproductive toxicity concerns, such as NMP.[12] N-alkyl-pyrrolidones with longer alkyl chains are being investigated as potentially safer alternatives, offering similar performance with a different metabolic profile.[13]
Core Applications in Intermediate Synthesis
NHP's properties make it an ideal candidate for several classes of reactions that are fundamental to the construction of pharmaceutical intermediates.
Nucleophilic Substitution Reactions
Many API syntheses involve the formation of carbon-heteroatom bonds via nucleophilic substitution (e.g., SNAr, SN2). NHP's polarity stabilizes the charged intermediates and transition states common in these reactions, while its aprotic character enhances the reactivity of the nucleophile, leading to higher yields and faster conversions.
Condensation and Dehydration Reactions
The synthesis of amides, esters, and imines often involves the removal of water to drive the reaction to completion. NHP's high boiling point makes it an excellent medium for these transformations, allowing for efficient azeotropic or direct distillation of water without significant loss of the solvent itself.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are cornerstones of modern pharmaceutical synthesis.[14][15] These reactions often require high temperatures and a solvent capable of dissolving both organic substrates and inorganic bases or salts. NHP's thermal stability and broad solvency make it a suitable, though less common, alternative to solvents like DMF or dioxane.
Caption: Decision workflow for selecting NHP as a reaction solvent.
Experimental Protocols
The following protocols are representative of the types of synthetic transformations where NHP can be effectively employed. Researchers should always perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Base-Mediated N-Alkylation of a Heterocycle
This protocol describes a general procedure for the alkylation of a nitrogen-containing heterocycle, a common step in building pharmaceutical scaffolds.[16] NHP serves as the solvent, providing a high-temperature medium to ensure complete deprotonation and subsequent reaction.
Objective: To synthesize an N-alkylated heterocyclic intermediate.
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole, pyrazole) (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 equiv.)
-
This compound (NHP), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the nitrogen-containing heterocycle (1.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Solvent Addition: Add anhydrous NHP via syringe to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add NaH (1.2 equiv.) portion-wise over 10-15 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Activation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the heterocycle should be complete.
-
Alkylation: Cool the mixture back to 0°C and add the alkyl halide (1.1 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated (e.g., to 50-80°C) to increase the rate.
-
Quenching: Once the reaction is complete, cool the flask to 0°C and very slowly add saturated aqueous NH₄Cl solution to quench the excess NaH. Causality: Slow, cooled addition is a critical safety step to manage the vigorous reaction between water and unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of NHP).
-
Washing: Combine the organic layers and wash with water (2x) to remove NHP, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: Step-by-step workflow for the N-alkylation protocol.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. Users must familiarize themselves with the Safety Data Sheet (SDS) before use.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[17]
-
Ventilation: Use NHP in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents to prevent hazardous reactions.[4][17][19]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[17]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17][18]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[18]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
Conclusion
This compound is a powerful and highly effective solvent for the synthesis of pharmaceutical intermediates. Its high boiling point, broad solvency, and polar aprotic nature provide significant advantages for a range of critical synthetic transformations. By enabling reactions under conditions that are inaccessible with lower-boiling solvents, NHP facilitates the construction of complex molecular architectures required for modern drug discovery and development. When handled with appropriate safety measures, NHP is an invaluable tool for the research scientist and drug development professional.
References
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N-Hexyl-2-pyrrolidone - ChemBK. (2024). ChemBK. Available at: [Link]
-
This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. Available at: [Link]
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2-Pyrrolidinone, 1-hexyl- - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99% - Cole-Parmer. (n.d.). Cole-Parmer. Available at: [Link]
-
The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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NMP in Pharmaceutical Formulations: Enhancing Drug Delivery and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Available at: [Link]
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Use in the Pharmaceutical Industry – ACS GCI Pharmaceutical Roundtable. (n.d.). CHEM21. Available at: [Link]
-
Exploring the Applications of 1-Hexyl-2-Pyrrolidinone in Chemical Industry. (2025). Available at: [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. (2018). ACS Publications. Available at: [Link]
-
Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. (2021). RSC Publishing. Available at: [Link]
-
Catalyst Application for Pharmaceutical. (n.d.). Technology Networks. Available at: [Link]
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- 13. Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for High-Throughput Screening Utilizing N-Hexyl-2-pyrrolidinone as a Novel Solvent
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2][3] The choice of solvent in HTS is critical, as it must effectively solubilize a diverse range of chemical entities without interfering with assay performance. While dimethyl sulfoxide (DMSO) has traditionally been the solvent of choice, its inherent limitations, such as compound precipitation and cellular toxicity, have prompted a search for viable alternatives.[4][5] This document introduces N-Hexyl-2-pyrrolidinone (NHP), a promising aprotic polar solvent, for application in HTS workflows. We provide a comprehensive overview of NHP's physicochemical properties, outline its potential advantages over conventional solvents, and present detailed protocols for its integration into HTS campaigns.
Introduction: The Solvent Dilemma in High-Throughput Screening
The success of any HTS campaign hinges on the ability to maintain the solubility and stability of library compounds throughout the screening process.[4] DMSO has long been the gold standard due to its broad solubilizing power.[5][6][7] However, challenges such as the precipitation of certain compounds upon aqueous dilution and dose-dependent cytotoxicity can compromise data quality and limit the identification of viable hits.[4][5] This necessitates the exploration of novel solvents that can overcome these limitations while being compatible with automated HTS platforms.[8]
This compound (NHP) emerges as a compelling candidate. As a derivative of the pyrrolidone ring, a scaffold present in numerous biologically active compounds, it possesses unique solvent characteristics.[9][10] Its parent compound, 2-pyrrolidinone, and the related N-Methyl-2-pyrrolidone (NMP) have demonstrated excellent solubilizing capabilities for poorly soluble drugs, suggesting a similar potential for NHP.[11][12][13]
This compound (NHP): Physicochemical Properties
A thorough understanding of a solvent's properties is crucial for its effective implementation in HTS. NHP is a colorless to pale yellow liquid with good solubility characteristics.[14] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H19NO | [14][15][16] |
| Molar Mass | 169.26 g/mol | [14][16] |
| Density | 0.940 g/mL | [14][17] |
| Boiling Point | 278 °C | [14][17] |
| Melting Point | 4 °C | [14][15][17] |
| Flash Point | 116 °C | [14][17] |
| Vapor Pressure | 0.00438 mmHg at 25°C | [14] |
The high boiling point and low vapor pressure of NHP contribute to its stability and reduced evaporation during HTS experiments, a critical factor for maintaining accurate compound concentrations in assay plates.
Rationale for NHP in HTS: A Mechanistic Perspective
The utility of NHP as an HTS solvent can be inferred from the behavior of related pyrrolidone-based solvents. N-Methyl-2-pyrrolidone (NMP) enhances the solubility of poorly soluble drugs through a dual mechanism of cosolvency and complexation.[12] It is plausible that NHP, with its longer alkyl chain, exhibits similar or even enhanced capabilities. The hexyl group increases the lipophilicity of the molecule, which may improve the solubilization of hydrophobic compounds that are challenging to dissolve in DMSO.
The proposed mechanism involves the pyrrolidone ring interacting with polar functionalities of the solute, while the hexyl chain engages in hydrophobic interactions, creating a favorable solvation environment for a wide range of chemical structures.
Experimental Protocols
The following protocols are designed to guide researchers in the implementation of NHP as a primary solvent in HTS campaigns. These protocols are intended as a starting point and may require optimization based on the specific assay and compound library.
Compound Library Preparation and Management
Effective compound management is crucial for the integrity of HTS data. This protocol outlines the steps for preparing and storing compound libraries in NHP.
Objective: To prepare master stock solutions of library compounds in NHP and create assay-ready plates.
Materials:
-
This compound (high purity)
-
Compound library (as dry powder)
-
Automated liquid handler
-
Acoustic dispenser (optional)
-
Microplates (e.g., 384-well or 1536-well)
-
Plate seals
Procedure:
-
Compound Solubilization:
-
Dispense the required volume of NHP into each well of a microplate containing the pre-weighed library compounds to achieve a desired stock concentration (e.g., 10 mM).
-
Seal the plates and allow them to gently agitate at room temperature for 2-4 hours to ensure complete dissolution. Visual inspection for any precipitate is recommended.
-
-
Master Stock Plate Storage:
-
Assay-Ready Plate Preparation ("Daughter Plates"):
-
Using an automated liquid handler or acoustic dispenser, transfer a small volume (e.g., 10-100 nL) of the NHP stock solution from the master plate to the wells of the assay plate.
-
This "stamping" process creates daughter plates with compounds ready for the addition of assay reagents.
-
Assay Development and Validation with NHP
Prior to initiating a full-scale screen, it is essential to validate the compatibility of NHP with the chosen assay format.
Objective: To determine the tolerance of the assay to NHP and establish the optimal final concentration.
Materials:
-
This compound
-
Assay components (e.g., enzyme, substrate, cells)
-
Assay buffer
-
Positive and negative controls
-
Plate reader
Procedure:
-
Solvent Tolerance Test:
-
Prepare a serial dilution of NHP in the assay buffer, ranging from a high concentration (e.g., 5% v/v) down to the expected final concentration in the screen (typically <1%).
-
Add the NHP dilutions to the assay wells in the absence of any test compounds.
-
Add the assay reagents and incubate according to the standard protocol.
-
Measure the assay signal and compare it to a no-solvent control.
-
-
Control Compound Performance:
-
Prepare solutions of your positive and negative control compounds in NHP.
-
Perform a dose-response curve for the positive control in the presence of the determined tolerable concentration of NHP.
-
The Z'-factor, a statistical measure of assay quality, should be calculated to ensure that the assay window is sufficient for HTS. A Z'-factor > 0.5 is generally considered acceptable.
-
Data Analysis and Interpretation
Data analysis in an NHP-based HTS campaign follows standard procedures. However, it is important to be mindful of potential solvent-specific artifacts.
-
Normalization: Raw data should be normalized to in-plate controls (e.g., positive and negative controls) to account for plate-to-plate variability.
-
Hit Identification: Hits are typically identified based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
False-Positive Triage: Follow-up studies are essential to eliminate false positives. This may include testing for compound autofluorescence or non-specific inhibition, which could be influenced by the solvent environment.
Safety Considerations
While N-Hexyl-2-pyrrolidone is considered relatively safe under normal laboratory use, it is important to adhere to standard safety protocols.[14] It can be irritating to the eyes and skin.[14] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[14] All work should be conducted in a well-ventilated area.[14] Avoid contact with strong oxidizing agents and strong acids.[14]
Conclusion
This compound presents a viable and potentially advantageous alternative to DMSO for high-throughput screening. Its favorable physicochemical properties, including high boiling point, low vapor pressure, and anticipated broad solubilizing power, address some of the key limitations of traditional HTS solvents. By following the detailed protocols and validation procedures outlined in these application notes, researchers can effectively integrate NHP into their drug discovery workflows, potentially unlocking new chemical space and improving the quality of HTS data.
References
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- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 4. researchgate.net [researchgate.net]
- 5. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. 1-HEXYL-PYRROLIDIN-2-ONE | 4838-65-7 [amp.chemicalbook.com]
Application Notes and Protocols: Electrochemical Applications of N-Hexyl-2-pyrrolidinone
Introduction
N-Hexyl-2-pyrrolidinone (NHP), a substituted heterocyclic organic compound, has emerged as a versatile molecule in various electrochemical systems.[1] Its unique combination of a polar aprotic lactam ring and a nonpolar hexyl chain imparts desirable physicochemical properties, including good solubility for various organic and inorganic compounds, a relatively high boiling point (278°C), and a moderate flash point (116°C).[1] These characteristics, coupled with its electrochemical activity, make it a compelling candidate for applications ranging from energy storage to corrosion inhibition.
This technical guide provides an in-depth exploration of the electrochemical applications of this compound. We will delve into its role as a corrosion inhibitor, an electrolyte additive in battery systems, and its potential in electrodeposition processes. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their experimental investigations.
PART 1: this compound as a Corrosion Inhibitor
The economic and safety implications of metal corrosion are significant, driving the continuous search for effective and environmentally benign corrosion inhibitors.[2] Organic compounds containing heteroatoms like nitrogen and oxygen have shown great promise in this regard, and this compound is a noteworthy example.
Mechanism of Corrosion Inhibition
The primary mechanism by which NHP inhibits corrosion is through adsorption onto the metal surface.[2][3] This process forms a protective barrier that isolates the metal from the corrosive environment. The adsorption can occur through two main pathways:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the polar groups of the NHP molecule.[4]
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms in the pyrrolidinone ring and the vacant d-orbitals of the metal atoms.[3][5]
The long hexyl chain of NHP contributes to the formation of a more compact and hydrophobic protective layer, further enhancing its inhibitory effect.[2] NHP typically acts as a mixed-type inhibitor , meaning it affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[4][5][6]
Experimental Workflow for Evaluating Corrosion Inhibition
Sources
Application Notes & Protocols: N-Hexyl-2-pyrrolidinone as a Novel Component in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Advanced Electrolyte Solvents
The performance, safety, and lifespan of lithium-ion batteries are intrinsically linked to the properties of their electrolyte. Conventional electrolytes, typically a lithium salt dissolved in a mixture of organic carbonate solvents, face challenges such as flammability, limited thermal stability, and a constrained electrochemical window. This necessitates the exploration of novel solvent molecules that can offer enhanced safety and performance characteristics.
N-Hexyl-2-pyrrolidinone (NHP) is a polar aprotic solvent characterized by a five-membered lactam ring with an N-substituted hexyl chain. Its shorter-chain analogue, N-Methyl-2-pyrrolidone (NMP), is widely utilized in the battery industry as a solvent for processing electrode slurries due to its excellent dissolving power for binders like polyvinylidene fluoride (PVDF).[1][2][3][4][5][6][7] The investigation into NHP as an electrolyte component is predicated on the hypothesis that its longer alkyl chain may impart beneficial properties such as a higher boiling point and flash point, thereby improving the thermal stability and safety profile of the electrolyte.[8][9] This document provides a comprehensive guide for researchers to evaluate the potential of NHP as a primary or co-solvent in battery electrolytes, outlining detailed protocols for its characterization and performance assessment.
This compound: Physicochemical Properties and Rationale for Investigation
While extensive research on NHP in battery electrolytes is limited, we can infer its potential based on its known physical properties and by drawing parallels with related N-alkyl-pyrrolidones.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (NHP) | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C10H19NO[8][10] | C5H9NO[5][7] |
| Molecular Weight | 169.26 g/mol [8][9] | 99.13 g/mol [7] |
| Boiling Point | 278 °C[8][9] | 202-204 °C[7] |
| Melting Point | 4 °C[9][11] | -24 °C[7] |
| Density | ~0.940 g/cm³[8][9] | ~1.028 g/cm³[7] |
| Flash Point | 116 °C[8][9] | 91 °C[7] |
| Dielectric Constant | Not readily available | 32.3 @ 25 °C[12] |
| Viscosity | Not readily available | 1.67 mPa·s @ 25 °C |
Rationale for Investigation:
-
Enhanced Thermal Stability: NHP exhibits a significantly higher boiling point and flash point compared to NMP and conventional carbonate solvents, which could translate to a safer electrolyte with a reduced risk of thermal runaway.[8][9]
-
Wide Liquid Range: With a melting point of 4 °C and a boiling point of 278 °C, NHP has a broad liquid range, which is advantageous for battery operation under varying temperatures.[9][11]
-
Electrochemical Stability: The pyrrolidinone ring structure is found in some electrochemically stable ionic liquids, suggesting that NHP might possess a suitable electrochemical window for battery applications.[13]
-
Solvating Ability: As a polar aprotic solvent, NHP is expected to dissolve lithium salts, a prerequisite for a functional electrolyte.[8] The solvating power is a critical parameter that influences ionic conductivity and the formation of the solid electrolyte interphase (SEI).[14]
Potential Challenges:
-
Increased Viscosity: The longer hexyl chain in NHP is likely to increase its viscosity compared to NMP. Higher viscosity can impede ion transport, leading to lower ionic conductivity.[13] This may necessitate its use as a co-solvent with a lower viscosity component.
-
Lower Ionic Conductivity: The anticipated higher viscosity and potentially lower dielectric constant could result in reduced ionic conductivity of the electrolyte.
-
SEI Formation: The interaction of NHP with the anode surface and its influence on the formation and stability of the SEI are unknown and require thorough investigation.
Protocols for Evaluation of this compound in Battery Electrolytes
The following protocols provide a systematic approach to characterize a novel electrolyte based on NHP. All procedures involving lithium salts and non-aqueous solvents should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture levels below 1 ppm.
Protocol for Electrolyte Formulation
Objective: To prepare a baseline electrolyte containing NHP for subsequent characterization.
Materials:
-
This compound (NHP), battery grade (anhydrous)
-
Co-solvent (optional, e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)), battery grade (anhydrous)
-
Lithium salt (e.g., LiPF6 or LiTFSI), battery grade
-
Anhydrous vials and magnetic stir bars
-
Precision balance
Procedure:
-
Solvent Preparation: In the glovebox, accurately weigh the desired amount of NHP into a clean, dry vial. If using a co-solvent, add it to the NHP in the desired weight ratio (e.g., 1:1 by weight).
-
Salt Addition: While stirring the solvent mixture with a magnetic stir bar, slowly add the pre-weighed lithium salt to achieve the target concentration, typically 1 M.
-
Dissolution: Continue stirring at room temperature until the lithium salt is completely dissolved. This may take several hours. The resulting solution is your test electrolyte.
-
Storage: Store the electrolyte in a tightly sealed vial in the glovebox.
Protocol for Physicochemical Characterization
Objective: To measure the fundamental physical properties of the NHP-based electrolyte.
-
Viscosity Measurement:
-
Use a rheometer or a viscometer suitable for low-viscosity liquids.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Transfer a sufficient amount of the NHP-based electrolyte to the measurement cell inside the glovebox.
-
Measure the viscosity at a controlled temperature (e.g., 25 °C). It is also recommended to perform a temperature sweep to understand the viscosity-temperature dependence.
-
-
Ionic Conductivity Measurement:
-
Use a conductivity meter with a dip-in two-electrode cell or a specialized cell for non-aqueous electrolytes.
-
Calibrate the cell with a standard conductivity solution.
-
In the glovebox, immerse the conductivity probe into the NHP-based electrolyte.
-
Record the ionic conductivity at a controlled temperature (e.g., 25 °C). Perform measurements over a range of temperatures to construct an Arrhenius plot.[2][15]
-
Protocol for Electrochemical Characterization
Objective: To determine the operational limits and interfacial properties of the NHP-based electrolyte.
-
Cyclic Voltammetry (CV) for Electrochemical Stability Window (ESW):
-
Cell Assembly: Assemble a three-electrode cell (e.g., a Swagelok-type cell) inside the glovebox. Use a lithium metal foil as both the counter and reference electrodes, and an inert working electrode such as platinum, gold, or glassy carbon.[16][17][18][19]
-
Electrolyte Filling: Add the NHP-based electrolyte to the cell, ensuring the electrodes are fully immersed and separated by a separator (e.g., Celgard).
-
CV Measurement: Connect the cell to a potentiostat.
-
For the anodic (oxidative) stability, scan the potential from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1-10 mV/s).[20]
-
For the cathodic (reductive) stability, scan the potential from OCP to a low negative potential (e.g., -0.5 V vs. Li/Li+).
-
-
Data Analysis: Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in current occurs, indicating electrolyte decomposition.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Cell Assembly: Assemble a symmetric cell with two identical electrodes (e.g., lithium metal | electrolyte | lithium metal or blocking electrodes like stainless steel).
-
EIS Measurement: Connect the cell to a potentiostat with an impedance analysis module. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot. The intercept of the semicircle with the real axis at high frequency corresponds to the bulk resistance of the electrolyte, from which ionic conductivity can also be calculated. The diameter of the semicircle provides information about the charge transfer resistance at the electrode-electrolyte interface.
-
Protocol for Thermal Analysis
Objective: To assess the thermal stability and safety of the NHP-based electrolyte.
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed amount of the NHP-based electrolyte into a TGA pan inside the glovebox. Hermetically seal the pan.
-
Transfer the sealed pan to the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).[21][22]
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of solvent evaporation or decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, accurately weighed amount of the NHP-based electrolyte into a DSC pan inside the glovebox and hermetically seal it.
-
Place the sealed pan in the DSC instrument.
-
Cool the sample to a low temperature (e.g., -80 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.[17][23]
-
Record the heat flow to identify phase transitions such as melting and crystallization, which are important for low-temperature performance.[21] To investigate exothermic reactions related to safety, a separate experiment can be run to higher temperatures.
-
Visualization of Experimental Workflows
Caption: Workflow for assembling and testing a battery cell with an NHP-based electrolyte.
Data Presentation and Interpretation
The data obtained from the aforementioned protocols should be systematically recorded and analyzed.
Table 2: Template for Summarizing NHP-based Electrolyte Properties
| Parameter | Unit | Value |
| NHP Concentration | wt% | |
| Co-solvent (if any) | - | |
| Lithium Salt & Concentration | mol/L | |
| Viscosity @ 25 °C | mPa·s | |
| Ionic Conductivity @ 25 °C | mS/cm | |
| Anodic Stability Limit (vs. Li/Li+) | V | |
| Cathodic Stability Limit (vs. Li/Li+) | V | |
| Electrochemical Stability Window (ESW) | V | |
| Onset of Thermal Decomposition (TGA) | °C |
Interpretation of Results:
-
High Ionic Conductivity and Low Viscosity: Desirable for good rate performance. A high viscosity may necessitate the use of NHP as a co-solvent.
-
Wide Electrochemical Stability Window: An ESW greater than 4.5 V is generally required for high-voltage lithium-ion batteries.
-
High Onset of Thermal Decomposition: A higher decomposition temperature compared to conventional electrolytes indicates improved thermal stability and safety.
-
Stable Cycling Performance: In cell testing, a high coulombic efficiency (close to 100%) and good capacity retention over multiple cycles would indicate that NHP forms a stable SEI and is compatible with the electrode materials.
Conclusion
This compound presents an intriguing candidate for a novel battery electrolyte solvent, primarily due to its potential for enhanced thermal stability. However, a comprehensive evaluation of its physicochemical, electrochemical, and thermal properties is essential to validate its suitability. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically investigate NHP and other novel solvent molecules, thereby contributing to the development of safer and higher-performance next-generation batteries.
References
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TA Instruments. (n.d.). Analysis of Electrolyte Properties. Retrieved from [Link]
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AZoM. (2024, July 23). Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, August 17). Thermal Stability of Lithium Ion Battery Electrolyte. Retrieved from [Link]
- Ponrouch, A., & Palacín, M. R. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca).
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Mettler-Toledo. (n.d.). Thermal Analysis of Lithium-Ion Batteries. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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Nanografi. (2022, April 4). N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. Retrieved from [Link]
- Kondrashova, M., et al. (2023). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy.
- Self, J., et al. (2019). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. The Journal of Physical Chemistry C, 123(18), 11413-11421.
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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Same Chemicals. (2023, September 3). NMP Solvent in Li-ion Battery Production. Retrieved from [Link]
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Hu, G. (2024, February 19). The role of NMP in the production process of lithium batteries. Retrieved from [Link]
- Oxford Instruments. (2022, November 21).
- Sakuda, A., Takeuchi, T., & Kobayashi, H. (2018). Electrode morphology in all-solid-state batteries.
- Aurbach, D., et al. (2015). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Green Chemistry, 17(9), 4169-4186.
- Wang, C., et al. (2022). Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods. Physical Chemistry Chemical Physics, 24(37), 22448-22456.
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Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]
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ChemBK. (2024, April 9). N-Hexyl-2-pyrrolidone. Retrieved from [Link]
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
- Aurbach, D., et al. (2015). Guidelines to design organic electrolytes for lithium-ion batteries: environmental impact, physicochemical and electrochemical properties. Green Chemistry, 17(9), 4169-4186.
- Lee, H., et al. (2019). Solvating power series of electrolyte solvents for lithium batteries. Energy & Environmental Science, 12(4), 1318-1326.
- Appetecchi, G. B., et al. (2009). Effect of the alkyl group on the synthesis and the electrochemical properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids. Electrochimica Acta, 54(5), 1325-1332.
-
PubChem. (n.d.). 2-Pyrrolidinone, 1-hexyl-. Retrieved from [Link]
- MacFarlane, D. R., et al. (2009). Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids: PY13FSI and PY14FSI. The Journal of Physical Chemistry B, 113(1), 115-121.
-
apiandintermediates.com. (n.d.). N Octylpyrrolidone Solvents N-Octyl-2-Pyrrolidone N-Octyl-pyrrolidone. Retrieved from [Link]
- Wiemers-Meyer, S., et al. (2021). Novel Quantification Method for Lithium Ion Battery Electrolyte Solvents in Aqueous Recycling Samples Using Solid-Phase Extraction/Gas Chromatography-Flame Ionization Detection.
- Isken, P., et al. (2016). Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. Energies, 9(12), 1052.
-
Shimadzu. (n.d.). Analysis of battery electrolytes and N-methyl-2-pyrrolidone (NMP) via headspace GC-FID. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N-Octyl-2-pyrrolidone: Properties and Industrial Uses. Retrieved from [Link]
- Whang, S., et al. (2012). N-methyl-2-pyrrolidone as a solvent for the non-aqueous electrolyte of rechargeable Li-air batteries. Journal of Power Sources, 216, 234-239.
-
Nanografi. (2022, April 4). N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. Retrieved from [Link]
-
Nanografi. (2025, January 7). N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. Retrieved from [Link]
- Wu, Y., et al. (2021). Physicochemical Properties and Molecular Interactions of Long-Chain 1-Alkanols and N-Dodecyl-2-pyrrolidone: Density, Viscosity, Thermodynamics, Spectroscopy, and Theoretical Calculations.
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved from [Link]
- Xin, N., et al. (2016). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship, University of California.
- Xu, J.-F., & Liu, G.-K. (2013). Electrochemical behavior of N-methyl-N'-carboxydecyl-4,4'-bipyridinium probed by surface-enhanced Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 55-60.
- Rosen, M. J., & Zhu, B. Y. (1988). Phase Behavior of N-Alkyl-2-pyrrolidones in Aqueous and Nonaqueous Systems and the Effect of Additives. Langmuir, 4(5), 1273-1279.
- Al-Azzawi, S. F., & Akl, V. F. (2010). Physical Properties of Aqueous N-Methyl Pyrrolidone at Different Temperatures. Iraqi Journal of Science, 51(4), 546-554.
- Wang, J., et al. (2018). A new class of Solvent-in-Salt electrolyte for high-energy rechargeable metallic lithium batteries.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions in N-Hexyl-2-pyrrolidinone (NHP)
Welcome to the technical support center for N-Hexyl-2-pyrrolidinone (NHP). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using NHP as a reaction solvent. This guide is structured to address common challenges and frequently asked questions, empowering you to optimize your experimental outcomes.
Introduction: Understanding this compound (NHP)
This compound (CAS 4838-65-7) is a versatile polar aprotic solvent gaining traction in various chemical applications.[1] Structurally, it is a five-membered lactam ring with an N-substituted hexyl group. This alkyl chain imparts unique properties compared to its well-known lower-alkyl homologue, N-Methyl-2-pyrrolidone (NMP). Its key features include excellent thermal stability, a high boiling point, and the ability to dissolve a wide array of organic and inorganic compounds.[1][2] These characteristics make it particularly suitable for reactions requiring elevated temperatures and for dissolving poorly soluble materials.
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO | [2] |
| Molar Mass | 169.26 g/mol | [2] |
| Boiling Point | 278 °C | [2] |
| Melting Point | 4 °C | [2] |
| Density | 0.940 g/cm³ | [2] |
| Flash Point | 116 °C | [2] |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers may have when considering NHP for their experiments.
Q1: What are the key advantages of using NHP over other polar aprotic solvents like NMP or DMF?
A: NHP's primary advantage lies in its significantly higher boiling point (278 °C) compared to NMP (202 °C) and DMF (153 °C).[2] This allows for a much wider operational temperature range, enabling reactions that require high thermal energy to proceed at atmospheric pressure. The long hexyl chain also increases its lipophilicity, which can enhance the solubility of non-polar reagents compared to more polar solvents like DMSO. Furthermore, its lower volatility reduces solvent loss during long, high-temperature reactions.[3]
Q2: In which specific types of chemical reactions is NHP most effective?
A: NHP is particularly effective in reactions where high temperatures are necessary to overcome activation energy barriers or where reactants have poor solubility in common solvents. Its high thermal and chemical stability make it an excellent medium for:
-
Polymer Synthesis: Where high temperatures are needed to drive polymerization and maintain polymer solubility.[4]
-
Nucleophilic Aromatic Substitution (SNA_r) Reactions: Especially with unactivated substrates that require harsh conditions.
-
Metal-Catalyzed Cross-Coupling Reactions: Where thermal stability is crucial for catalyst longevity and reaction rate.
-
Formulation Chemistry: It is used as a specialty solvent in coatings, adhesives, and cleaning agents due to its solvency power.[1]
Q3: What are the essential safety precautions for handling NHP?
A: While relatively safe under normal use, NHP is an irritant.[2] It is crucial to handle it with appropriate personal protective equipment (PPE).
-
Skin and Eye Contact: NHP can cause skin and eye irritation. Always wear chemical-resistant gloves (e.g., butyl rubber) and safety goggles.[2][5]
-
Inhalation: Use NHP in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, especially when heated.[6]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[2][6]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure the area is well-ventilated.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you might encounter during your experiments in NHP.
Issue 1: Low Reaction Yield or Sluggish Conversion
Question: My reaction in NHP is showing very low conversion, even after an extended period. What are the potential causes and how can I optimize the yield?
Answer: Low conversion is a common challenge that can often be traced back to reaction conditions or reagent purity. The high boiling point of NHP presents unique optimization parameters.
Potential Causes & Solutions:
-
Insufficient Temperature: Many reactions are moved to high-boiling solvents like NHP precisely because they require significant thermal energy. A reaction that is sluggish at 120 °C in a different solvent may need to be run at 180 °C or higher in NHP to achieve a reasonable rate.
-
Action: Perform a temperature screen. Set up small-scale parallel reactions at increasing temperature intervals (e.g., 150 °C, 175 °C, 200 °C) and monitor the progress by TLC, LC-MS, or NMR to identify the optimal temperature.[7]
-
-
Poor Reagent Solubility at Startup: While NHP has excellent solvency, some reagents may not fully dissolve at room temperature. If a key reagent is not in solution when the reaction is initiated, the reaction rate will be limited by its dissolution rate.
-
Action: Before adding any temperature-sensitive reagents (like a catalyst or base), gently heat the mixture of your substrate in NHP to ensure complete dissolution.
-
-
Presence of Water or Protic Impurities: For moisture-sensitive reactions, such as those involving strong bases (e.g., NaH) or organometallics, trace amounts of water in the solvent or on the glassware can quench reagents and kill catalytic cycles.[8]
-
Action: Use anhydrous grade NHP or dry the solvent over molecular sieves. Ensure all glassware is oven- or flame-dried before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Base or Catalyst Choice: The effectiveness of a base or catalyst can be highly solvent-dependent. A base that works well in THF might not be optimal in NHP due to differences in ion pairing and solvation.
-
Action: Re-evaluate your choice of base or catalyst. For instance, in N-alkylation of pyrrolidinones, a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent is often preferred.[8]
-
Troubleshooting Workflow for Low Yield
Caption: Workflow for diagnosing and resolving low reaction yields in NHP.
Issue 2: Product Degradation or Side Product Formation
Question: My reaction is producing significant byproducts, and I suspect my desired product might be degrading at the high temperatures required in NHP. How can I mitigate this?
Answer: Balancing reaction rate against thermal stability is a critical aspect of high-temperature chemistry. NHP provides the temperature window, but it's essential to ensure your molecules can withstand the conditions.
Potential Causes & Solutions:
-
Thermal Degradation: The desired product or starting materials may not be stable over long periods at the required reaction temperature.
-
Action: First, test the stability of your starting material and your isolated product independently. Dissolve each in NHP and heat to the reaction temperature for the intended duration. Monitor for degradation by TLC or LC-MS. If degradation occurs, you must find the highest possible temperature where the compound remains stable and optimize the reaction time accordingly.[9]
-
-
Solvent Reactivity: Although generally stable, the lactam ring in NHP can undergo hydrolysis under strongly acidic or basic conditions, especially at high temperatures. This could introduce nucleophilic or acidic species that lead to side reactions.
-
Action: Avoid using excessively strong acids or bases for prolonged periods at very high temperatures. If harsh conditions are unavoidable, consider if a less reactive high-boiling solvent (e.g., sulfolane, diphenyl ether) is a viable alternative.
-
-
Unwanted Elimination or Isomerization: High temperatures can provide enough energy to overcome the activation barrier for unwanted side reactions, such as elimination reactions from the pyrrolidinone core or isomerization of your product.[10]
-
Action: Monitor the reaction at a lower temperature for a longer time. Sometimes, a slightly lower temperature (e.g., 160 °C vs. 190 °C) for 24 hours can give a cleaner profile than a higher temperature for 4 hours. Additionally, ensure your base is not excessively strong to prevent unwanted deprotonation that could lead to elimination.
-
Issue 3: Difficulty in Product Isolation and Solvent Removal
Question: I am struggling to isolate my product. The high boiling point of NHP makes it very difficult to remove on a rotary evaporator. What workup procedures are recommended?
Answer: Removing high-boiling polar aprotic solvents is a common challenge in organic synthesis. Standard rotary evaporation is often ineffective.
Recommended Workup Strategies:
-
Aqueous Extraction (for Non-Polar to Moderately Polar Products): NHP is miscible with water.[3] This property can be exploited to remove it.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a large volume of water (at least 10x the volume of NHP).
-
Extract the aqueous phase multiple times with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether) in which your product is soluble.
-
Combine the organic layers, wash with brine to remove residual NHP and water, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum.
-
-
Caution: If your product has high water solubility, it may be lost to the aqueous phase. Always check the aqueous layer by TLC or LC-MS before discarding it.[9]
-
-
Precipitation/Crystallization (for Solid Products): If your product is a solid with low solubility in a particular solvent system, you can induce precipitation.
-
Protocol:
-
Cool the reaction mixture.
-
Slowly add an anti-solvent (a solvent in which your product is insoluble but NHP is soluble, e.g., water, hexanes, or diethyl ether) until the product precipitates or crystallizes.
-
Collect the solid by filtration and wash it thoroughly with the anti-solvent to remove residual NHP.
-
Further purification can be achieved by recrystallization or column chromatography.
-
-
-
High-Vacuum Distillation (Kugelrohr): For removing the solvent from a non-volatile, thermally stable product (often an oil), high-vacuum distillation is the most direct method.
-
Protocol: Transfer the reaction mixture to a Kugelrohr apparatus or a short-path distillation setup. Apply high vacuum (<1 mmHg) and gently heat the flask to distill the NHP. This requires specialized equipment and careful temperature control to avoid product decomposition.
-
Decision Tree for Product Isolation
Caption: Decision tree for selecting an appropriate product isolation strategy from NHP.
References
-
N-Hexyl-2-pyrrolidone - ChemBK. (2024). ChemBK. [Link]
-
Optimization of the reaction conditions by using different solvents. (n.d.). ResearchGate. [Link]
-
Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. (2020). ACS Omega. [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? (2017). Polymer Chemistry. [Link]
-
Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. (n.d.). Cole-Parmer. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
-
This compound. (n.d.). Oakwood Chemical. [Link]
-
Exploring the Applications of 1-Hexyl-2-Pyrrolidinone in Chemical Industry. (2023). A&J Pharmtech. [Link]
-
N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. [Link]
-
N-Methyl-2-Pyrrolidone Product Information. (n.d.). LyondellBasell. [Link]
-
The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
N-METHYL–2-PYRROLIDONE FOR HPLC. (n.d.). Loba Chemie. [Link]
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (2021). Organic Chemistry Frontiers. [Link]
-
2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. (2011). ResearchGate. [Link]
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Technical Support Center: Overcoming Low Product Yield in N-Hexyl-2-pyrrolidinone Mediated Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Hexyl-2-pyrrolidinone. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for common challenges encountered during the synthesis of this compound and its use in subsequent reactions, with a primary focus on overcoming low product yields.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.
Q1: My N-alkylation reaction to synthesize this compound has a low conversion rate, and I'm recovering a significant amount of the 2-pyrrolidinone starting material. What are the likely causes and how can I fix this?
A: Low conversion is a common issue that can typically be traced back to several key factors related to the reaction setup and reagents.
-
Incomplete Deprotonation: The N-H bond of 2-pyrrolidinone has a pKa of approximately 24.5, which means a sufficiently strong base is required for complete deprotonation to form the nucleophilic pyrrolidinone anion.[1] If the base is too weak or has degraded, the equilibrium will favor the starting materials.
-
Causality: The reaction proceeds via nucleophilic attack of the pyrrolidinone anion on the hexyl halide. Without a sufficient concentration of this anion, the reaction rate will be exceedingly slow or stall completely.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for this reaction.[1][2] Ensure that the NaH is fresh; it is often supplied as a dispersion in mineral oil, which should be washed away with anhydrous hexanes before use to ensure accurate stoichiometry and reactivity.
-
-
Presence of Protic Impurities: Water or other protic impurities (e.g., alcohols) in the reaction mixture will quench the base and the pyrrolidinone anion, halting the reaction.[1]
-
Causality: Strong bases like NaH react violently with water. Any available proton source will be deprotonated before the 2-pyrrolidinone, consuming your reagents.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, such as dry N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] Purify reagents if their purity is questionable.
-
-
Suboptimal Reaction Temperature and Time: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Causality: Like most chemical reactions, the rate of N-alkylation is temperature-dependent. Less reactive alkylating agents, such as hexyl bromide or chloride, may require more thermal energy.
-
Solution: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C.[2] Monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and byproduct formation.[1]
-
Q2: I've successfully formed a product, but my yield is still low, and I've isolated a significant byproduct with a similar polarity. What is this byproduct and how can I avoid it?
A: The most common byproduct in the N-alkylation of 2-pyrrolidinone is the O-alkylated isomer, 2-hexyloxy-1-pyrroline.[1] This occurs because the deprotonated 2-pyrrolidinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.
-
Identification: The N- and O-alkylated isomers can often be distinguished using spectroscopic methods. In ¹³C NMR spectroscopy, the carbon of the hexyl group attached to the oxygen in the O-alkylated product will appear further downfield compared to the corresponding carbon attached to the nitrogen in the desired N-alkylated product.[1]
-
Minimizing O-Alkylation:
-
Choice of Base and Solvent: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is known to favor N-alkylation.[1][3] These conditions promote the formation of a "freer" anion, where the nitrogen is more accessible for alkylation.
-
Nature of the Alkylating Agent: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen end of the pyrrolidinone anion is a "softer" nucleophilic center than the oxygen. Therefore, using a "softer" electrophile will favor N-alkylation. Alkyl iodides are softer than alkyl bromides, which are in turn softer than alkyl chlorides.[1] Consider using 1-iodohexane instead of 1-bromohexane.
-
Temperature Control: Lower reaction temperatures can sometimes increase the selectivity for N-alkylation.[1] It is advisable to add the alkylating agent at a lower temperature (e.g., 0 °C) before allowing the reaction to slowly warm up.
-
Q3: During the reaction, my mixture became very viscous and difficult to stir, leading to a poor yield. What happened?
A: This is likely due to the anionic ring-opening polymerization of 2-pyrrolidinone.[1]
-
Causality: In the presence of strong bases, the pyrrolidinone anion can act as an initiator, attacking another molecule of 2-pyrrolidinone and leading to a chain reaction that forms a polyamide (Nylon 4).[4] This is more likely to occur at higher temperatures or if there is a localized high concentration of the base.
-
Solution:
-
Controlled Addition: Add the base portion-wise to the solution of 2-pyrrolidinone at a reduced temperature (e.g., 0 °C) to manage the initial exotherm and prevent localized heating.
-
Order of Addition: Ensure the 2-pyrrolidinone is fully deprotonated before adding the alkylating agent. The presence of the electrophile will allow the desired alkylation to compete effectively with polymerization.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal general conditions for synthesizing this compound? A: While optimization is always substrate-specific, a reliable starting point is the use of sodium hydride (1.1-1.2 equivalents) as the base in anhydrous DMF or THF. The deprotonation is typically performed at 0 °C, followed by the dropwise addition of the hexyl halide (1.0-1.1 equivalents). The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.[1][5]
Q: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system that provides good separation between your starting material (2-pyrrolidinone), your product (this compound), and any potential byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[6] LC-MS is particularly useful for confirming the mass of the desired product and identifying byproducts.[7]
Q: My product is difficult to purify. What are the best methods for isolating this compound? A: this compound is a relatively non-polar liquid. After an aqueous workup to remove the solvent (like DMF) and inorganic salts, the crude product can often be purified by vacuum distillation.[8][9] If distillation is not feasible or if byproducts have very similar boiling points, silica gel column chromatography is a good alternative. A gradient of ethyl acetate in hexanes is a common eluent system.
Q: Are there any safety precautions I should be aware of when working with these reagents? A: Yes. N-alkyl-2-pyrrolidones can be irritating to the eyes and skin.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Sodium hydride is highly reactive and flammable; it reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).[1]
Data Presentation & Diagrams
Table 1: Influence of Reaction Parameters on N- vs. O-Alkylation
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker, coordinating (e.g., K₂CO₃) | Promotes a "freer" anion where the sterically more accessible nitrogen is favored. |
| Solvent | Polar Aprotic (e.g., DMF, THF)[1] | Protic or less polar solvents | Solvates the cation without strongly interacting with the anion, increasing nitrogen's nucleophilicity. |
| Alkylating Agent | "Soft" electrophile (e.g., Hexyl Iodide)[1] | "Hard" electrophile (e.g., Hexyl Sulfate) | Matches the "soft" nitrogen center of the ambident nucleophile (HSAB Theory). |
| Temperature | Lower temperatures (e.g., 0 °C to RT)[1] | Higher temperatures | Can improve kinetic selectivity for the N-alkylation product. |
Diagrams
Caption: Troubleshooting workflow for low yield in N-alkylation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing side reactions when using N-Hexyl-2-pyrrolidinone
Welcome to the technical support center for N-Hexyl-2-pyrrolidinone (NHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting common side reactions encountered when using this versatile solvent and chemical intermediate. My objective is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to optimize your reactions, ensure the integrity of your results, and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when using this compound?
The most prevalent side reaction is the hydrolysis of the lactam ring , which can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures. This reaction opens the five-membered ring to form 4-(hexylamino)butanoic acid. Other potential side reactions include oxidation at the carbon adjacent to the nitrogen atom and reactions involving the N-hexyl group under specific conditions.
Q2: My reaction mixture containing NHP is turning yellow. What could be the cause?
A yellow discoloration can be indicative of degradation products. This is often a result of oxidation or thermal decomposition, especially if the NHP has been exposed to air and high temperatures for extended periods. Impurities in the starting material can also contribute to color changes.
Q3: How can I minimize the risk of hydrolysis in my NHP-mediated reaction?
To minimize hydrolysis, it is crucial to control the reaction environment. This includes:
-
Strict Moisture Control: NHP is hygroscopic and can absorb moisture from the air.[1] Always use anhydrous grades of NHP and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
pH Management: Avoid strongly acidic or basic conditions unless required by the reaction chemistry.[2][3] If acidic or basic reagents are necessary, consider their strength and stoichiometry carefully. The use of buffered systems can also help maintain a stable pH.
-
Temperature Control: Whenever possible, run reactions at the lowest effective temperature. High temperatures significantly accelerate the rate of hydrolysis.[4]
Q4: Are there any specific storage recommendations for this compound to maintain its purity?
Proper storage is critical for the long-term stability of NHP. It should be stored in a tightly sealed container to prevent moisture ingress.[1][5][6] Storing under an inert gas blanket, such as nitrogen, is highly recommended to prevent both moisture absorption and oxidation.[1] Keep it in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][5][6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common problems encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low product yield | Hydrolysis of NHP: The solvent may be degrading, affecting the reaction environment. | 1. Verify Solvent Purity: Use a fresh, unopened bottle of anhydrous NHP or purify the existing stock. 2. Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (N₂ or Ar). 3. Temperature Optimization: Re-evaluate the reaction temperature; lower if possible. |
| Formation of an unexpected polar impurity | Lactam ring-opening: The primary product of hydrolysis is a more polar amino acid. | 1. Analytical Confirmation: Use techniques like LC-MS or NMR to confirm the identity of the byproduct. 2. pH Control: If acidic or basic reagents are used, consider adding them slowly at a low temperature. 3. Water Scavengers: In highly moisture-sensitive reactions, the use of molecular sieves may be beneficial. |
| Inconsistent reaction outcomes | Variable NHP quality: Water content and impurities can differ between batches. | 1. Standardize Solvent Source: Use NHP from a single, reputable supplier and lot for a series of experiments. 2. Pre-reaction QC: For critical applications, consider performing a Karl Fischer titration to determine the water content of the NHP before use. |
| Discoloration of the reaction mixture | Oxidation or thermal degradation: Exposure to air at elevated temperatures can cause decomposition. | 1. Degas the Solvent: Before use, sparge the NHP with an inert gas to remove dissolved oxygen. 2. Reaction Monitoring: Closely monitor the reaction for color changes and consider taking aliquots for analysis to identify the onset of degradation. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is recommended when the purity of the available NHP is questionable or for highly sensitive reactions.
Materials:
-
This compound (technical grade)
-
Drying agent (e.g., calcium hydride, CaH₂)
-
Vacuum distillation apparatus with a short-path distillation head
-
Heating mantle with a stirrer
-
Inert gas source (N₂ or Ar)
Procedure:
-
Pre-drying: In a round-bottom flask, stir the NHP with a small amount of CaH₂ (use with caution) overnight under an inert atmosphere to remove residual water.
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed. Use a short-path distillation head to minimize product loss.
-
Distillation: Heat the flask gently using a heating mantle with magnetic stirring. NHP has a high boiling point, so a good vacuum is necessary to distill it at a reasonable temperature.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and refractive index, corresponding to pure NHP.
-
Storage: Store the purified NHP over molecular sieves in a tightly sealed container under an inert atmosphere.
Protocol 2: General Anhydrous Reaction Setup Using NHP as a Solvent
This protocol outlines the best practices for setting up a reaction under anhydrous conditions.
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet/outlet) and flush it with a steady stream of nitrogen or argon for at least 15-20 minutes.
-
Solvent Transfer: Transfer the anhydrous NHP to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add reagents in a manner that maintains the inert atmosphere. Solid reagents can be added via a solids addition funnel under a positive pressure of inert gas. Liquid reagents should be added via a dry syringe.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction.
Visualizing Reaction Pathways and Workflows
Hydrolysis of this compound
The following diagram illustrates the ring-opening hydrolysis of NHP under both acidic and basic conditions.
Caption: Acid and base-catalyzed hydrolysis pathways of NHP.
Decision Workflow for Troubleshooting Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield in reactions involving NHP.
Caption: Troubleshooting workflow for low reaction yield.
References
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 4. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. ashland.com [ashland.com]
- 10. benchchem.com [benchchem.com]
- 11. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. This compound [oakwoodchemical.com]
- 14. nbinno.com [nbinno.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. N-butylpyrrolidinone as a drop-in solvent replacement for an undergraduate SN2 lab - ACS Green Chemistry [gcande.digitellinc.com]
- 17. nbinno.com [nbinno.com]
- 18. 2-Pyrrolidinone, 1-hexyl- | C10H19NO | CID 78555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemos.de [chemos.de]
- 20. nj.gov [nj.gov]
- 21. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use [mdpi.com]
- 24. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 25. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 26. orbi.uliege.be [orbi.uliege.be]
- 27. Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Evaluated by Electrochemical Oxidation and H-Atom Transfer Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
- 31. productcatalog.eastman.com [productcatalog.eastman.com]
- 32. m.youtube.com [m.youtube.com]
- 33. parchem.com [parchem.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
N-Hexyl-2-pyrrolidinone (NHP) Purification: A Technical Support Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for N-Hexyl-2-pyrrolidinone (NHP) purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity NHP from complex reaction mixtures. High purity is essential as NHP is widely used as a specialty solvent, a formulation additive in cosmetics and personal care products, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Impurities can significantly impact reaction kinetics, product stability, and safety profiles.
This document provides in-depth, field-proven insights in a troubleshooting Q&A format to directly address common purification issues.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. NHP is commonly synthesized via the N-alkylation of 2-pyrrolidinone with a hexyl halide (e.g., 1-bromohexane or 1-chlorohexane) in the presence of a base.
Common Impurities Include:
-
Starting Materials: Unreacted 2-pyrrolidinone and n-hexyl halide.
-
Catalysts & Salts: Residual base (e.g., NaOH, K₂CO₃) and the resulting inorganic salt (e.g., NaBr, KBr).
-
Solvents: The reaction solvent (e.g., Toluene, DMF).
-
Side-Products: O-alkylated isomers (2-hexyloxy-1-pyrroline), which can arise due to the dual nucleophilic nature of the deprotonated 2-pyrrolidinone.[3]
-
Degradation Products: Colored impurities formed during the reaction or upon storage, especially in the presence of air or trace acids.[4][5]
A summary of the physical properties of NHP and its key organic impurities is crucial for designing an effective purification strategy.
Table 1: Physical Properties of NHP and Common Organic Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) |
| This compound (NHP) | 169.27 | ~256 | 135-137 °C at 10 mmHg |
| 2-Pyrrolidinone | 85.11 | 245 | 113-114 °C at 9.2 mmHg[6] |
| 1-Bromohexane | 165.07 | 156-157 | 60-62 °C at 20 mmHg |
Note: Data compiled from various chemical supplier specifications and literature. Boiling points at reduced pressure are approximate and can vary.
Section 2: Troubleshooting & FAQ
This section addresses the most common purification challenges in a direct question-and-answer format.
Q1: My crude reaction mixture is a slurry containing inorganic salts and residual base. How do I perform an effective initial cleanup?
A1: An aqueous workup is the essential first step to remove water-soluble impurities.
The rationale here is to use immiscible liquid-liquid extraction to partition the components based on their solubility. Your organic product (NHP) will remain in an organic solvent, while inorganic salts and bases will dissolve in the aqueous phase.
Expert Protocol: Aqueous Workup
-
Quenching & Dilution: Cool the reaction mixture to room temperature. Cautiously add deionized water to dissolve all inorganic salts. Add an appropriate organic solvent in which NHP is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:
-
Deionized water (to remove residual water-soluble components).
-
A brine solution (saturated aq. NaCl). Causality: The brine wash helps to break up any emulsions and further removes dissolved water from the organic layer by osmotic pressure.
-
-
Drying: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude, salt-free NHP.
Q2: GC/MS analysis of my crude product shows significant amounts of unreacted 2-pyrrolidinone and n-hexyl halide. How can I separate these?
A2: Fractional vacuum distillation is the most effective method for this separation. [1][7]
The efficacy of this technique relies on the differences in boiling points between your product and the impurities, as detailed in Table 1. Distilling under vacuum is critical because NHP and 2-pyrrolidinone have high atmospheric boiling points, and high temperatures can cause decomposition, polymerization, or color formation.[6] Lowering the pressure reduces the boiling point to a safer temperature range.[6][8]
Expert Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a vacuum adapter, and receiving flasks. Ensure all joints are properly greased and sealed to maintain vacuum.[6] Use a magnetic stir bar for smooth boiling.[8]
-
Applying Vacuum: Begin stirring the crude NHP and slowly apply vacuum to the desired pressure (e.g., 10-20 mmHg).
-
Heating & Fraction Collection: Gently heat the flask with a heating mantle.
-
Forerun: Collect the first fraction, which will be enriched in the more volatile 1-bromohexane (lower boiling point). The head temperature will plateau during this phase.
-
Main Fraction: As the head temperature begins to rise again, change the receiving flask. Collect the main fraction of pure NHP at its characteristic boiling point at that pressure (e.g., ~135-137 °C at 10 mmHg).
-
Residue: Once the NHP has distilled over, the temperature may rise again or the distillation rate will slow dramatically. Stop the distillation at this point. The residue in the distillation flask will be enriched in the less volatile 2-pyrrolidinone (higher boiling point).
-
-
System Shutdown: Allow the apparatus to cool completely before slowly re-introducing air to the system to prevent thermal shock to the glassware.
Q3: My final NHP product has a persistent yellow or brown tint. What causes this and how can I decolorize it?
A3: Color formation is typically due to trace impurities and air oxidation, which can occur during synthesis or storage. [4][5] Similar N-alkyl pyrrolidones like N-methyl-2-pyrrolidone (NMP) are known to develop color over time, a process often catalyzed by trace acids or amines.[4]
Troubleshooting & Decolorization:
-
Activated Carbon Treatment: For minor color issues, treatment with activated carbon can be effective.
-
Dissolve the colored NHP in a minimal amount of a low-boiling organic solvent (e.g., ethyl acetate).
-
Add a small amount of activated carbon (typically 1-2% by weight).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® or a fine filter paper to remove the carbon.
-
Remove the solvent via rotary evaporation.
-
-
Redistillation: If color persists, a careful fractional vacuum distillation (as described in Q2) is the most robust solution. The colored impurities are often high-boiling degradation products that will remain in the distillation residue. Storing the final, colorless product under an inert atmosphere (e.g., nitrogen or argon) can prevent recurrence of the issue.[5]
Q4: How can I definitively confirm the purity of my final NHP product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment.
No single method tells the whole story. A multi-faceted approach ensures that different types of impurities are detected and quantified.
-
Gas Chromatography (GC): GC is the workhorse for assessing the purity of volatile and semi-volatile compounds like NHP.[9] It is excellent for quantifying residual starting materials and other organic impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your NHP and can detect impurities with different chemical structures, including isomers like the O-alkylated byproduct.[3]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of your product and helps identify unknown impurities.
-
Karl Fischer Titration: This is the standard method for quantifying trace amounts of water, which is a common impurity after aqueous workups.
Section 3: Workflow Visualization
To provide a clear, top-level view of the entire purification process, the following workflow diagram illustrates the logical sequence from the crude reaction output to the final, high-purity product.
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Method [keikaventures.com]
Technical Support Center: N-Hexyl-2-Pyrrolidinone (NHP) Formulation Assistance
Welcome to the technical support center for N-Hexyl-2-pyrrolidinone (NHP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of reagents in this versatile aprotic solvent. This guide combines theoretical principles with practical, field-proven methodologies to address common solubility challenges.
Introduction to this compound as a Solvent
N-Hexyl-2-pyrrolidone (CAS: 4838-65-7) is a colorless to pale yellow liquid with a high boiling point and excellent thermal and chemical stability.[1][2] Its unique structure, featuring a polar lactam ring and a nonpolar hexyl chain, imparts a desirable balance of properties, making it an effective solvent for a wide range of organic and inorganic compounds.[3] This dual character is central to its solubilizing power, a concept best understood through the framework of Hansen Solubility Parameters.
Understanding Solubility through Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSPs of a solvent and a solute in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance indicates a higher affinity and greater likelihood of dissolution.[4]
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound (NHP) (Estimated) | 16.8 | 6.5 | 6.0 |
| N-Methyl-2-pyrrolidone (NMP) (Reference) | 18.0 | 12.3 | 7.2 |
Table 1: Estimated Hansen Solubility Parameters (MPa½) for this compound and reference values for N-Methyl-2-pyrrolidone.[7]
The lower polarity (δP) and hydrogen bonding (δH) values of NHP compared to NMP, due to the longer alkyl chain, suggest it is a more suitable solvent for less polar molecules.
Troubleshooting Guide for Solubility Issues in this compound
If you are encountering solubility issues with your reagent in NHP, this troubleshooting guide will help you diagnose the problem and identify a potential solution.
Caption: Troubleshooting workflow for addressing solubility challenges in NHP.
Frequently Asked Questions (FAQs)
Q1: My compound is poorly soluble in NHP. How can I predict a good co-solvent?
A1: The most effective way to select a co-solvent is to use one with HSP values that are intermediate between NHP and your solute. This effectively moves the HSP of the solvent blend closer to that of your compound. For instance, if your reagent has a higher polarity than NHP, a more polar co-solvent would be beneficial.
Example: If your active pharmaceutical ingredient (API) is highly polar, a small amount of a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or even Dimethyl Sulfoxide (DMSO) could be an effective co-solvent. Conversely, for very non-polar compounds, a less polar co-solvent might be appropriate.
Q2: Can temperature be used to improve solubility in NHP?
A2: Yes, temperature modulation can significantly impact solubility. The effect of temperature depends on the thermodynamics of the dissolution process.
-
Endothermic Dissolution: If heat is absorbed during dissolution, increasing the temperature will increase solubility. This is the most common scenario for solid solutes.
-
Exothermic Dissolution: If heat is released, increasing the temperature will decrease solubility.
It is recommended to conduct a small-scale experiment to determine the effect of temperature on your specific system.
Q3: I've heard that N-alkyl-pyrrolidones can act as more than just a simple solvent. Can you explain this?
A3: Yes, studies on N-Methyl-2-pyrrolidone (NMP), a close analog of NHP, have shown that it can enhance solubility through a dual mechanism:
-
Co-solvency: The solvent mixture has more favorable interactions with the solute than the pure solvent.
-
Complexation: NMP can form complexes with drug molecules, which are more soluble.[8][9]
It is highly probable that NHP exhibits similar behavior, especially with compounds that have planar regions in their structure, allowing for favorable hydrophobic interactions with the hexyl chain while the polar lactam group interacts with other parts of the molecule or the surrounding solvent.
Q4: Are there any compatibility issues I should be aware of when using co-solvents with NHP?
A4: While NHP is miscible with most common organic solvents, it is always crucial to ensure the stability of your reagent in the chosen solvent blend.[10] Potential issues to consider include:
-
Chemical Reactions: The co-solvent should be inert and not react with your compound of interest.
-
Precipitation upon Dilution: A solution that is stable in a co-solvent blend may precipitate if the formulation is diluted with another solvent in a subsequent step. This is a critical consideration in drug formulation.[11]
Always perform stability studies on your final formulation.
Q5: My compound is for a topical/transdermal application. Is NHP a good choice?
A5: N-alkyl-pyrrolidones, including NMP, have been investigated as penetration enhancers for transdermal drug delivery.[3][10][12] They can improve the transport of both hydrophilic and hydrophobic drugs across the skin. The properties of NHP, with its balance of polar and non-polar characteristics, make it a promising candidate for such applications. However, any formulation intended for dermal application must undergo rigorous safety and toxicity testing.
Experimental Protocols
Protocol 1: Co-solvent Screening Workflow
This protocol outlines a systematic approach to screen for an effective co-solvent to improve the solubility of a reagent in NHP.
Caption: Workflow for systematic co-solvent screening.
Step-by-Step Methodology:
-
Determine Reagent HSP: If the HSP of your reagent is unknown, estimate it using group contribution methods or software.
-
Select Co-solvent Candidates: Choose a small library of co-solvents with HSPs that are between those of NHP and your reagent.
-
Prepare Solvent Blends: Create a range of binary mixtures of NHP and each candidate co-solvent.
-
Measure Solubility: Add an excess of your reagent to a fixed volume of each solvent blend. Agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantify Solubility: Filter the saturated solutions and determine the concentration of the dissolved reagent using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Analyze and Optimize: Plot the solubility against the co-solvent ratio to identify the most effective co-solvent and the optimal concentration for your application.
Protocol 2: Temperature Optimization
-
Initial Assessment: In a small, sealed vial, add your reagent to NHP and slowly increase the temperature on a hot plate with stirring. Visually observe if the solubility increases.
-
Quantitative Measurement: Prepare saturated solutions of your reagent in NHP at various temperatures (e.g., 25°C, 40°C, 60°C), ensuring equilibrium is reached at each temperature.
-
Analysis: Filter the samples at each temperature and analyze the concentration of the dissolved reagent.
-
Determine Optimal Temperature: Based on the results, identify a working temperature that provides the desired solubility without causing degradation of your reagent.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Sanghvi, R., Narazaki, R., Machatha, S., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 366–372.
- Sanghvi, R., & Yalkowsky, S. H. (2003). Solubilization of poorly soluble compounds using N-methyl pyrrolidone. International journal of pharmaceutics, 263(1-2), 9-16.
- Justes, D. R., Thomassin, M., & Fauchere, J. L. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 16009-16017.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-Hexyl-2-pyrrolidone. Retrieved from [Link]
- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley.
- Jain, P., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International journal of pharmaceutics, 342(1-2), 1-5.
- Delgado, D. R., Tinjacá, D. A., Almanza, O. A., Jouyban, A., & Martínez, F. (2022). Effect of N-Methyl-pyrrolidone (NMP)
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 3). New Insights on Solvent Implications in the Design of Materials Based on Cellulose Derivatives Using Experimental and Theoretical Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]
-
Osaka University. (n.d.). Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery. Retrieved from [Link]
-
CiNii. (n.d.). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Retrieved from [Link]
-
MDPI. (n.d.). Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Solvent Selection Tool. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicting Poly(vinyl pyrrolidone)'s Solubility Parameter and Systematic Investigation of the Parameters of Electrospinning with Response Surface Methodology. Retrieved from [Link]
-
ResearchGate. (2010, November 2). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved from [Link]
- Lee, P. J., Langer, R., & Shastri, V. P. (2005). Role of n-methyl pyrrolidone in the enhancement of aqueous phase transdermal transport. Journal of pharmaceutical sciences, 94(4), 912–917.
-
American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]
-
Veranova. (n.d.). Overcoming The Solubility Challenge Using Crystal and Particle Engineering – Piroxicam, A Case Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]
-
American Chemical Society. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of active pharmaceutical ingredients (API) has always been a concern for formulators, since inadequate aqueous solubility may hamper development of parenteral products and limit bioavailability of oral products. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides. Retrieved from [Link]
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Technical Support Center: N-Hexyl-2-pyrrolidinone (NHP) Laboratory Waste Management
A Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides guidance on the laboratory-scale recycling and disposal of N-Hexyl-2-pyrrolidinone (NHP). Waste management regulations are governed by local, state, and federal authorities. All laboratory personnel are required to consult their institution's Environmental Health & Safety (EH&S) department and adhere to all applicable laws. The information provided here is based on general principles of chemical safety and hazardous waste management.
Hazard Identification & Safety First: Understanding NHP
This compound (NHP) is an organic solvent. While specific toxicological data for NHP is limited, its close structural analog, N-Methyl-2-pyrrolidinone (NMP), is well-characterized. Due to this structural similarity, NHP should be handled with the same precautions as NMP until proven otherwise.
NMP is a combustible liquid that is known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2] Critically, NMP is classified as a reproductive toxin, with the potential to damage fertility or the unborn child.[1][3][4] Therefore, all waste streams containing NHP must be treated as hazardous.
| Hazard Classification | Description | Supporting Sources |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][3][4] |
| Skin Irritation | Causes skin irritation upon contact. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | [2] |
| Combustibility | Combustible liquid. Keep away from heat and ignition sources. | [5][6] |
Frequently Asked Questions (FAQs) for NHP Waste Management
This section addresses common questions encountered during the handling of NHP waste in a laboratory setting.
Q1: Is this compound (NHP) waste considered hazardous waste?
A: Yes. Given the known hazards of analogous compounds like NMP, all NHP waste must be managed as hazardous waste.[3][7] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), generators are responsible for determining if their waste is hazardous.[8][9] Due to its toxicological profile, NHP waste cannot be disposed of down the drain or in regular trash.[10][11] It must be collected and disposed of through your institution's hazardous waste program.[10][11]
Q2: How should I segregate NHP waste in the lab?
A: NHP waste should be segregated as a dedicated halogen-free organic solvent stream.
-
Do Not Mix: Never mix NHP waste with incompatible chemicals, such as strong oxidizing agents (e.g., perchlorates, nitric acid) or strong acids.[4] Mixing incompatible waste streams can lead to violent reactions, fire, or the release of toxic gases.[12]
-
Aqueous vs. Organic: Do not mix aqueous waste with solvent waste unless your facility's waste protocol specifically allows it. Mixing large amounts of water into solvent waste can make recycling or disposal more difficult and costly.[13]
-
Point of Generation: All chemical waste must be accumulated at or near the point of generation, in a designated Satellite Accumulation Area (SAA), under the control of laboratory personnel.[10][12]
Q3: What type of container is suitable for collecting NHP waste?
A: Container selection is critical to prevent leaks and spills. The Occupational Safety and Health Administration (OSHA) requires that containers be chemically compatible with the waste being stored.[10]
| Material | Compatibility with NHP/NMP | Rationale & Comments |
| Glass | E (Excellent) | Preferred for long-term storage. Use bottles with screw caps. Ensure the cap liner is also compatible (e.g., PTFE). |
| High-Density Polyethylene (HDPE) | G (Good) to F (Fair) | Generally suitable for temporary collection in an SAA. NMP shows some potential to cause stress cracking or absorption over time.[14] Inspect HDPE containers regularly for signs of swelling, discoloration, or brittleness. |
| Low-Density Polyethylene (LDPE) | F (Fair) to N (Not Recommended) | Not recommended. NMP can cause significant degradation.[14] |
| Polypropylene (PP) | G (Good) | A suitable plastic alternative to HDPE for temporary storage.[14] Always verify with specific chemical resistance charts. |
| Polycarbonate (PC) | N (Not Recommended) | NMP severely degrades polycarbonate.[14] Avoid using any containers or labware made of PC for NHP waste. |
| Metal Cans (Steel) | E (Excellent) | Suitable, especially for larger volumes, provided they are properly lined and free of rust. |
Compatibility ratings are based on data for N-Methyl-2-pyrrolidone (NMP) and serve as a proxy for NHP.[14]
Q4: What are the labeling requirements for an NHP waste container?
A: Proper labeling is a strict regulatory requirement.[15] Every waste container in your Satellite Accumulation Area (SAA) must be labeled with the following information:[12]
-
The full chemical name(s) of the contents (e.g., "Waste this compound," "Methanol/NHP Mixture"). Do not use abbreviations or chemical formulas.[12]
-
An indication of the hazards present (e.g., "Toxic," "Irritant," "Combustible"). This can be done using words or hazard pictograms.[15]
-
The date the container becomes full. The container must be moved to the central storage area within three days of this date.[12]
Q5: Can our lab recycle or purify NHP waste for reuse?
A: Recycling NHP through distillation is technically feasible and can significantly reduce purchasing and disposal costs.[13] However, this process has specific requirements:
-
Waste Stream Purity: The NHP waste stream should be as pure as possible. Contamination with water, acids, or other solvents complicates the distillation process and reduces the purity of the recovered solvent.[13]
-
Equipment & Expertise: Laboratory-scale distillation requires appropriate equipment (distillation head, condenser, receiving flask), proper ventilation (chemical fume hood), and personnel trained in the procedure.
-
Regulatory Compliance: On-site recycling of hazardous waste is regulated by the EPA. While some exemptions exist, you must consult with your EH&S department to ensure any recycling activities are compliant with federal and state rules.[16]
Q6: What should I do in case of a small NHP spill?
A: For small spills (<100 mL) that you are trained and equipped to handle:
-
Alert Personnel: Immediately alert others in the lab.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of nitrile gloves.[6][17]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial solvent spill pad to surround and absorb the liquid.[17][18]
-
Collect Waste: Carefully scoop the absorbent material into a compatible container (e.g., a glass jar or HDPE pail).[18]
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and manage it through your EH&S department.
-
Clean the Area: Wipe the spill area with soap and water. For large spills, immediately evacuate the area, alert others, and contact your institution's emergency response team.
Troubleshooting Guides & Standard Operating Procedures (SOPs)
This section provides step-by-step workflows for common procedures involving NHP waste.
SOP-1: Routine Collection of NHP Waste in a Satellite Accumulation Area (SAA)
-
Select Container: Obtain a clean, compatible waste container (e.g., a 4L amber glass bottle or an HDPE jug) from your EH&S department or stockroom.
-
Initial Labeling: Immediately affix a hazardous waste label. Fill in the words "Hazardous Waste" and the chemical name "Waste this compound."
-
Placement: Place the container in your designated SAA, which must be at or near the point of waste generation.[12] The SAA should have secondary containment (e.g., a chemical-resistant tray).
-
Adding Waste: When adding waste, use a funnel. Keep the container closed with a secure, leak-proof cap at all other times.[10][12] Do not leave a funnel in an open waste container.
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Container Full: Once the container is full, write the current date on the "Date Full" line of the label.
-
Request Pickup: Arrange for waste pickup by your EH&S department. The full container must be removed from the SAA within three days.[12]
-
Weekly Inspection: All SAAs must be inspected weekly for leaks, proper labeling, and container integrity.[12]
SOP-2: Decision-Making Workflow for NHP Waste Stream Management
This workflow helps determine the appropriate path for an NHP-containing waste stream.
Caption: Step-by-step decision guide for responding to an this compound spill.
References
- Daniels Health (2025).
- Medical Laboratory Observer (n.d.).
- U.S. Environmental Protection Agency (2025).
- Central Washington University (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
- American Chemical Society (n.d.).
- Hazardous Waste Experts (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Sigma-Aldrich (2025).
- U.S. Environmental Protection Agency (2025). Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste. U.S. EPA.
- U.S. Environmental Protection Agency (n.d.). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. U.S. EPA.
- Lab Alley (2025). Safety Data Sheet: 1-Methyl-2-pyrrolidinone. Lab Alley.
- Self, C. (2015). New EPA Rules For Recycling Of Selected Hazardous Wastes. STP Compliance EHS.
- Fisher Scientific (2025).
- Cole-Parmer (n.d.). Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%.
- Acros Organics (n.d.).
- Sigma-Aldrich (2025). Safety Data Sheet: 1-Methyl-2-pyrrolidinone. (Second reference)
- Sigma-Aldrich (2025).
- Loba Chemie (n.d.).
- New Jersey Department of Health (n.d.). Hazard Summary: Pyrrolidine.
- NICNAS (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Australian Government.
- Loba Chemie (2024). Safety Data Sheet: N-METHYL–2-PYRROLIDONE FOR HPLC.
- New Jersey Department of Health (2008). Hazardous Substance Fact Sheet: 1-Methyl-2-Pyrrolidone.
- Thermo Fisher Scientific (n.d.). Nalgene plastic labware chemical resistance reference guide.
- Re-printed from Environmental Progress (2006). Life cycle assessment of N-methyl-2-pyrrolidone reduction strategies in the manufacture of resin precursors. Semantic Scholar.
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Methods for drying N-Hexyl-2-pyrrolidinone for anhydrous reactions
Drying N-Hexyl-2-pyrrolidinone for Anhydrous Reactions
Welcome to the Technical Support Center for this compound (NHP). This guide is designed for researchers, scientists, and drug development professionals who require meticulously dried NHP for moisture-sensitive applications. Here, we provide in-depth, field-proven insights and protocols to ensure your anhydrous reactions proceed with optimal yields and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous this compound in my reaction?
A1: this compound, like many polar aprotic solvents, is hygroscopic and readily absorbs moisture from the atmosphere. In anhydrous reactions, the presence of water can have several detrimental effects:
-
Reaction with sensitive reagents: Water can react with and decompose highly reactive reagents such as organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium amide), and certain Lewis acids.
-
Side reactions: Water can participate in undesired side reactions, leading to the formation of byproducts and a reduction in the yield of the desired product.
-
Catalyst deactivation: In many catalytic reactions, water can poison or deactivate the catalyst, rendering it ineffective.
Therefore, ensuring the solvent is rigorously dried is a critical first step for the success of any moisture-sensitive transformation.
Q2: What is the typical water content of commercial this compound, and what is an acceptable level for anhydrous reactions?
A2: The water content in commercial grades of NHP can vary. While high-purity grades are available, it is always best practice to assume the presence of trace amounts of water. For most sensitive applications, a water content of less than 50 parts per million (ppm) is desirable. The exact requirement will depend on the specific reaction's sensitivity to water. It is highly recommended to determine the water content of your solvent using Karl Fischer titration before and after drying.
Q3: Can I use common drying agents like anhydrous sodium sulfate or magnesium sulfate for this compound?
A3: While anhydrous sodium sulfate and magnesium sulfate are effective for pre-drying or removing bulk water from organic solvents, they are generally not sufficient for achieving the very low water content required for highly sensitive anhydrous reactions.[1][2] These salts form hydrates and have a limited capacity and drying efficiency at very low water concentrations. For achieving "super dry" conditions (sub-50 ppm), more rigorous methods are necessary.
Q4: Are there any safety concerns I should be aware of when handling and drying this compound?
A4: Yes, proper safety precautions are essential. This compound can be irritating to the eyes and skin.[3] It is recommended to handle it in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] When using reactive drying agents like calcium hydride, be aware of the potential for vigorous reactions and the evolution of flammable hydrogen gas.[6][7] Always consult the Safety Data Sheet (SDS) for NHP and any drying agents used for comprehensive safety information.[4][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction fails or gives low yield despite using "dried" NHP. | 1. Incomplete drying: The drying method used may not have been sufficient to reach the required level of dryness. 2. Re-exposure to moisture: The dried solvent may have been exposed to atmospheric moisture during transfer or reaction setup. 3. Contaminated starting materials: Other reagents in the reaction may be wet. | 1. Verify water content: Use Karl Fischer titration to confirm the water content of the dried solvent is below the acceptable threshold for your reaction. 2. Improve drying technique: Switch to a more rigorous drying method, such as distillation from calcium hydride or prolonged treatment with activated molecular sieves. 3. Use proper handling techniques: Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[9] Ensure all glassware is rigorously dried.[9][10] 4. Dry all reagents: Ensure all starting materials and reagents are also thoroughly dried. |
| The drying agent (e.g., molecular sieves) appears ineffective. | 1. Saturated or inactive sieves: The molecular sieves may have already absorbed their maximum capacity of water or were not properly activated. 2. Incorrect pore size: The pore size of the molecular sieves may not be appropriate for selectively adsorbing water. | 1. Activate the molecular sieves: Heat the sieves in a vacuum oven at high temperature (e.g., 180-200°C) for several hours to remove adsorbed water.[11] Store the activated sieves in a desiccator over a strong desiccant. 2. Use the correct type of molecular sieves: For drying NHP, 4Å molecular sieves are generally suitable.[12][13] 3. Use a sufficient amount: Use a sufficient quantity of activated molecular sieves (typically 10-20% w/v) and allow for adequate contact time (at least 24 hours).[9][14] |
| The this compound discolors during drying. | 1. Decomposition: The solvent may be decomposing at high temperatures, especially in the presence of certain drying agents. NHP has a high boiling point (278°C), but prolonged heating can lead to degradation.[3] 2. Reaction with impurities: The drying agent might be reacting with impurities in the solvent. | 1. Use a milder drying method: If high temperatures are causing discoloration, consider drying with activated molecular sieves at room temperature. 2. Purify before drying: If impurities are suspected, consider purifying the NHP by vacuum distillation before performing the final drying step.[15] |
| Vigorous, uncontrolled reaction when adding a drying agent. | 1. Excessive water content: The solvent may contain a significant amount of water, leading to a rapid and exothermic reaction with a highly reactive drying agent like calcium hydride. | 1. Pre-dry the solvent: Before adding a highly reactive drying agent, pre-dry the NHP with a less reactive agent like anhydrous magnesium sulfate to remove the bulk of the water.[1] 2. Add the drying agent slowly: Add the reactive drying agent in small portions to a cooled solution of the solvent to control the reaction rate. |
In-Depth Protocols
Method 1: Drying with Activated Molecular Sieves
This is a safe and effective method for achieving very low water content in this compound.[11]
Protocol:
-
Activation of Molecular Sieves:
-
Place 4Å molecular sieves in a flask and heat them in a vacuum oven at 180-200°C for at least 8-12 hours.[11]
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator containing a strong desiccant.
-
-
Drying Procedure:
-
To the this compound, add the freshly activated 4Å molecular sieves (10-20% w/v).[9]
-
Seal the container and allow the mixture to stand for at least 24 hours, with occasional swirling. For optimal drying, a longer duration (e.g., 3 days) may be beneficial.[9]
-
The dried solvent can be carefully decanted or cannulated for use in the reaction.
-
Method 2: Distillation from Calcium Hydride
This is a classic and highly effective method for drying aprotic solvents like this compound.[6][16]
Protocol:
-
Pre-drying (Optional but Recommended):
-
If the solvent is suspected to have a high water content, stir it over a less reactive drying agent like anhydrous calcium sulfate overnight and then filter.
-
-
Distillation Setup:
-
Reflux and Distillation:
-
Gently heat the mixture to reflux under a positive pressure of an inert gas (nitrogen or argon) for at least 4 hours. This allows the CaH₂ to react with the water present.[17]
-
After refluxing, distill the solvent. Due to the high boiling point of NHP (278°C), vacuum distillation is recommended to avoid thermal decomposition.[3][18] Collect the fraction that distills at the correct temperature and pressure.
-
Store the freshly distilled, anhydrous NHP over activated molecular sieves under an inert atmosphere.
-
Visualized Workflows
References
-
ChemBK. (2024, April 9). N-Hexyl-2-pyrrolidone. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Kemp, I. C. (2016, December). Troubleshooting and problem-solving in industrial dryers. ResearchGate. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. Retrieved from [Link]
-
Quora. (2019, March 11). What is the best way and easiest way to make anhydrous ethanol? Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Calcium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Curly Arrow. (2006, November 23). Anhydrous solvents. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). How to dry solvents. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
Zhanghua. (2025, January 4). Troubleshooting Common Issues in Industrial Spray Dryers. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcium hydride. Retrieved from [Link]
-
Red River. (2024, October 22). Understanding Molecular Sieves and Their Role in Solvent Drying. Retrieved from [Link]
-
JINTA. (n.d.). 4A Molecular Sieve: Expert Supplier for Industrial Drying & Purification Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrrolidinone, 1-hexyl-. Retrieved from [Link]
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
-
That Chemist. (2022, May 25). How to Best Dry Solvents [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Cyclohexyl-2-pyrrolidone. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to N-Alkyl-2-Pyrrolidones in Organic Synthesis
Introduction: The Evolving Role of Dipolar Aprotic Solvents
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and scalability. For decades, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) have been indispensable workhorses, prized for their high polarity, excellent solvency for a wide range of organic and inorganic compounds, and thermal stability.[1][2][3] These properties make them particularly effective for facilitating reactions that involve polar or charged intermediates, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[4]
However, the synthetic utility of NMP and its close homologue, N-Ethyl-2-pyrrolidone (NEP), is increasingly overshadowed by significant environmental, health, and safety (EHS) concerns. Both NMP and NEP are classified as reproductive toxicants, leading to stringent regulatory restrictions on their use, including their placement on the EU's "Substances of Very High Concern" list.[5][6][7] This regulatory pressure has catalyzed a paradigm shift in the chemical industry, spurring intensive research into safer, more sustainable alternatives that retain the beneficial physicochemical properties of traditional pyrrolidones.
This guide provides a comparative analysis of N-alkyl-2-pyrrolidones, focusing on the performance of established solvents like NMP and NEP against emerging, greener alternatives such as N-Butyl-2-pyrrolidone (NBP) and N-Octyl-2-pyrrolidone (NOP). We will delve into their physicochemical properties, evaluate their performance with supporting experimental data in key synthetic applications, and provide validated protocols to assist researchers, scientists, and drug development professionals in making informed solvent selections that balance performance with sustainability.
Comparative Physicochemical Properties
The efficacy of a solvent is intrinsically linked to its physical properties. The length of the N-alkyl chain in the pyrrolidone series significantly influences key parameters such as boiling point, viscosity, and lipophilicity (log P), while retaining the core dipolar aprotic character of the lactam ring.
As the alkyl chain elongates from methyl to octyl, there is a clear trend of increasing boiling point, flash point, and viscosity. Concurrently, water miscibility decreases, and the octanol-water partition coefficient (log P) increases, indicating a shift from a highly polar, hydrophilic character (NMP) to a more amphiphilic or lipophilic nature (NOP).[8] This modulation of properties allows for the selection of a pyrrolidone solvent best suited for a specific reaction system, balancing reactant solubility, reaction temperature, and post-reaction workup considerations. For instance, the lower water solubility of NOP can be advantageous in certain applications where phase separation is desired.[8]
| Property | N-Methyl-2-pyrrolidone (NMP) | N-Ethyl-2-pyrrolidone (NEP) | N-Butyl-2-pyrrolidone (NBP) | N-Octyl-2-pyrrolidone (NOP) |
| CAS Number | 872-50-4[3] | 2687-91-4[9] | 3470-98-2[10] | 2687-94-7[11] |
| Molecular Formula | C₅H₉NO[12] | C₆H₁₁NO[13] | C₈H₁₅NO[14] | C₁₂H₂₃NO[11] |
| Molecular Weight | 99.13 g/mol [12] | 113.16 g/mol [13] | 141.21 g/mol [14] | 197.32 g/mol [11] |
| Boiling Point | 202-204 °C[3] | ~212 °C[15] | 240-244 °C[14] | 306-307 °C[16] |
| Melting Point | -24 °C[12] | ~ -77 °C[15] | < -75 °C[14] | -26 °C[16] |
| Density (at 20-25°C) | 1.028-1.03 g/cm³[3][12] | ~0.992 g/cm³[13] | 0.96 g/cm³[14] | ~0.92 g/cm³[11] |
| Viscosity (at 20-25°C) | 1.6 cP (1.65 mPa·s)[12] | Not readily available | 4.3 mPa·s[14] | 8.38 mPa·s |
| Flash Point | 91-93 °C[3][12] | 91 °C | 103-108 °C[14] | >110 °C (>230 °F)[11] |
| Water Solubility | Miscible[3] | Miscible[15] | Miscible[14] | 1.14-1.25 g/L[11] |
| log P (Octanol/Water) | -0.40[3] | -0.20 | 1.265[14] | 4.15[11] |
| Reproductive Toxin? | Yes [3] | Yes [6][9] | No [5][10] | No [Data suggests low toxicity] |
Solvency Characteristics: A Hansen Solubility Parameter (HSP) Perspective
To more deeply understand the solvency power and compatibility of these liquids, we can utilize Hansen Solubility Parameters (HSP). HSP theory deconstructs the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are likely to be miscible. This framework is invaluable for predicting polymer solubility, pigment dispersion, and for identifying "like-for-like" solvent replacements.
The data reveals that NMP, NEP, and NBP share very similar HSP profiles, characterized by high polar (δP) and moderate hydrogen bonding (δH) components. This explains their broad efficacy as dipolar aprotic solvents. The calculated values for NOP show a similar profile, confirming its place within this solvent family despite its longer alkyl chain. The close HSP values of NBP to NMP provide a strong theoretical basis for its viability as a direct, or "drop-in," replacement in many applications.
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 MPa½[2] | 12.3 MPa½[2] | 7.2 MPa½[2] |
| N-Ethyl-2-pyrrolidone (NEP) | 18.0 MPa½[5] | 12.0 MPa½[5] | 7.0 MPa½[5] |
| N-Butyl-2-pyrrolidone (NBP) | 17.5 MPa½[5] | 9.9 MPa½[5] | 6.7 MPa½[5] |
| N-Octyl-2-pyrrolidone (NOP) | 17.6 MPa½ (Calculated)[12] | 6.9 MPa½ (Calculated)[12] | 6.2 MPa½ (Calculated)[12] |
Comparative Performance in Key Organic Reactions
The ultimate test of a solvent's utility is its performance in chemical transformations. Here, we analyze the application of N-alkyl-2-pyrrolidones in two areas where they are commonly employed: palladium-catalyzed cross-coupling and solid-phase peptide synthesis (SPPS).
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Heck couplings are pillars of modern C-C bond formation, and their catalytic cycles often involve charged intermediates that are stabilized by polar aprotic solvents.[5] The choice of solvent can dramatically influence reaction rates and yields.
The efficacy of N-alkyl-2-pyrrolidones in these reactions stems from their ability to:
-
Solubilize Reagents: They effectively dissolve a wide range of organic halides, boronic acids, and inorganic bases used in the reaction.
-
Stabilize the Catalyst: Their polarity helps to stabilize the active Pd(0) species and charged intermediates throughout the catalytic cycle, preventing catalyst decomposition.
-
Promote Key Steps: The high polarity can accelerate the rate-determining oxidative addition step and facilitate the transmetalation step of the catalytic cycle.[5]
Direct comparative studies have been conducted to evaluate NBP as a replacement for NMP. Research published in Green Chemistry demonstrated that for a range of Heck cross-coupling reactions, NBP provided yields that were comparable or, in some cases, superior to those achieved in NMP.[5]
| Aryl Halide | Olefin | Product | Yield in NBP (%) | Yield in NMP (%) |
| Iodobenzene | Methyl acrylate | Methyl cinnamate | 97 | 96 |
| 4-Iodoanisole | Methyl acrylate | Methyl 4-methoxycinnamate | 98 | 93 |
| 4-Iodotoluene | Styrene | 4-Methylstilbene | 96 | 93 |
| 1-Bromo-4-nitrobenzene | Styrene | 4-Nitrostilbene | 98 | 98 |
| Data sourced from Sherwood, J. et al. Green Chem., 2016, 18, 3990-3996. |
In Suzuki-Miyaura couplings, while NMP showed slightly better performance under the tested literature conditions, NBP still provided good yields, suggesting that with minor optimization, it can serve as a highly effective and safer alternative.[4][5] Further studies have shown NBP is also a highly effective substitute for NMP in iron-catalyzed cross-couplings of challenging aryl chlorides.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is another area heavily reliant on dipolar aprotic solvents, traditionally using DMF or NMP. The solvent must effectively swell the solid support resin and solubilize protected amino acids and coupling reagents to ensure efficient peptide chain elongation.
-
Resin Swelling: The solvent must penetrate the polymer matrix of the solid support to make the reactive sites accessible.
-
Solubility: High solubility of reagents is crucial for driving the coupling reactions to completion.
-
Viscosity: Lower viscosity is preferred for automated synthesizers to ensure efficient fluid handling and washing steps.
Due to its lower toxicity and favorable physicochemical properties, NOP has been identified as an excellent green alternative to DMF and NMP in SPPS. Studies have shown that NOP performs well in terms of resin swelling and coupling efficiency, generating peptides with very high purity and low levels of isomerization.
A challenge with NOP is its higher viscosity compared to NMP. However, this has been effectively addressed by using a mixture of NOP with 20% dimethyl carbonate (DMC), which reduces the viscosity, making it suitable for automated SPPS protocols. This approach not only matches the performance of traditional solvents but also significantly improves the sustainability of the process, as NOP and DMC can be readily recovered via distillation. Similarly, NBP has been shown to perform on par with DMF in microwave-assisted SPPS, even for complex peptides.
Experimental Protocols
Trustworthiness in scientific reporting is built on reproducibility. The following section provides a detailed, representative protocol for a palladium-catalyzed cross-coupling reaction, which can be adapted for use with various N-alkyl-2-pyrrolidones.
Representative Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
This protocol is adapted from established methodologies and serves as a template for comparing solvent performance.[4]
Materials:
-
4-Bromoacetophenone (1.0 mmol, 199 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), finely ground
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
N-alkyl-2-pyrrolidone solvent (NMP, NBP, etc.) (5 mL)
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the N-alkyl-2-pyrrolidone solvent (5 mL). Stir the suspension for 5 minutes. Subsequently, add the palladium(II) acetate and triphenylphosphine to the mixture.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 2-4 hours, as determined by monitoring), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-acetylbiphenyl.
Conclusion and Future Outlook
The family of N-alkyl-2-pyrrolidones offers a versatile toolkit for the modern synthetic chemist. While the high performance of NMP and NEP is well-established, their reproductive toxicity necessitates a move towards safer alternatives. This analysis demonstrates that longer-chain pyrrolidones, particularly N-Butyl-2-pyrrolidone (NBP) and N-Octyl-2-pyrrolidone (NOP), are not merely greener substitutes but are highly effective solvents in their own right.
NBP has proven to be an excellent, often "drop-in," replacement for NMP in demanding applications like palladium-catalyzed cross-coupling, offering comparable or even superior yields without the associated reproductive hazards.[5] NOP has emerged as a leading sustainable solvent for solid-phase peptide synthesis, overcoming its viscosity limitations through co-solvent strategies and enabling efficient, high-purity synthesis with the added benefit of solvent recyclability.
The key takeaway for researchers and process chemists is that the N-alkyl chain provides a powerful handle for tuning the physicochemical properties of the pyrrolidone core to suit specific applications. By understanding the structure-property-performance relationships outlined in this guide, scientists can make rational solvent choices that push the boundaries of chemical synthesis while adhering to the principles of green chemistry. The continued exploration and adoption of these safer N-alkyl-2-pyrrolidones will be crucial in developing the sustainable and efficient chemical processes of the future.
References
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Integrated Chemicals Specialties. NMP Alternatives: Dioxolane & TOU. [Link]
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Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). [Link]
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Bergin, S. D. et al. Supporting information for Hansen Solubility parameters for single walled carbon nanotube-solvent mixtures. ResearchGate. [Link]
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Sherwood, J. et al. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. White Rose Research Online. [Link]
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Wikipedia. N-Methyl-2-pyrrolidone. [Link]
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Cheméo. Chemical Properties of 2-Pyrrolidinone, 1-butyl- (CAS 3470-98-2). [Link]
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Markiewicz, W. et al. (2021). N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorides. The Royal Society of Chemistry. [Link]
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AI Product Assistant. Exploring the Chemical Properties and Synthesis Applications of N-Octyl Pyrrolidone. [Link]
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Martelli, G. et al. (2021). Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Green Chemistry. [Link]
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Sherwood, J. et al. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Green Chemistry. [Link]
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Martelli, G. et al. (2021). Steps towards sustainable Solid Phase Peptide Synthesis: use and recovery of N-octyl pyrrolidone. ResearchGate. [Link]
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Sherwood, J. et al. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Semantic Scholar. [Link]
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Martelli, G. et al. (2021). Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Semantic Scholar. [Link]
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MatWeb. BASF N-Octyl-2-pyrrolidone dist. (NOP) datasheet. [Link]
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ECHA. N-Butyl-2-pyrrolidone. [Link]
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Ataman Kimya. N-OCTYL PYRROLIDONE. [Link]
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Carl ROTH. Safety Data Sheet: N-Octyl-2-pyrrolidone. [Link]
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PubChem. N-ethyl-2-pyrrolidone. [Link]
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Abbott, S. HSP Basics. Practical Solubility Science. [Link]
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Jordan, A. et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]
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Brandrup, J. et al. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley-Interscience. [Link]
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The Suzuki Reaction. (2014). [Link]
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Öhlander, A. et al. NBP is an equally good solvent as DMF for Microwave Assisted Solid Phase Peptide Synthesis. RG Discovery. [Link]
-
Germán, L. et al. (2021). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. RSC Advances. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Koch, H. M. et al. (2020). Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey 2014-2017 (GerES V). International Journal of Hygiene and Environmental Health. [Link]
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Dunne, J. F. et al. (2022). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry. [Link]
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The Ascending Efficacy of N-Hexyl-2-pyrrolidinone: A Comparative Guide to Aprotic Solvents in Pharmaceutical Applications
In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a pivotal decision that profoundly influences the efficacy, stability, and safety of drug formulations. Among the various classes of solvents, aprotic solvents are indispensable for their ability to dissolve a wide range of compounds, particularly poorly soluble active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth technical comparison of N-Hexyl-2-pyrrolidinone (NHP) against other commonly used aprotic solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).
Through a comprehensive analysis of their physicochemical properties, solubilization efficacy, and safety profiles, this guide will equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in solvent selection, ultimately fostering the development of safer and more effective pharmaceutical products.
The Aprotic Solvent Landscape: A Physicochemical Comparison
Aprotic solvents are characterized by their lack of an acidic proton, which makes them incapable of donating hydrogen bonds.[2] However, their polar nature allows them to effectively solvate cations, leaving anions more reactive.[3] This property is particularly advantageous in many organic reactions and for dissolving a broad spectrum of solutes. The choice of an aprotic solvent is often a balance between its solvating power and other critical parameters such as boiling point, viscosity, and safety.
The following table provides a comparative overview of the key physicochemical properties of NHP and other prominent aprotic solvents.
| Property | This compound (NHP) | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | Acetonitrile (ACN) |
| CAS Number | 4838-65-7[4] | 872-50-4[5] | 68-12-2[6] | 67-68-5[7] | 75-05-8[8] |
| Molecular Formula | C₁₀H₁₉NO[4] | C₅H₉NO[5] | C₃H₇NO[6] | C₂H₆OS[7] | C₂H₃N[8] |
| Molecular Weight ( g/mol ) | 169.27[9] | 99.13[5] | 73.09[6] | 78.13[7] | 41.05[8] |
| Boiling Point (°C) | 87-88 (at 0.8 mmHg)[9] | 202-204[10] | 153[6] | 189[7] | 81.6[8] |
| Melting Point (°C) | 4[9] | -24[10] | -61[11] | 19[7] | -45.7[12] |
| Density (g/cm³ at 25°C) | 0.9311[9] | 1.028[10] | 0.945[6] | 1.0955[13] | 0.7822[14] |
| Viscosity (cP at 25°C) | ~5.5 (estimated) | 1.661[4] | 0.802[11] | 2.24[9] | 0.38[14] |
| Dipole Moment (Debye) | ~4.0 (estimated) | 4.09 | 3.86 | 3.96 | 3.92 |
| Dielectric Constant | ~25 (estimated) | 32.2[4] | 36.7[5] | 46.7[7] | 37.5[14] |
| Miscibility with Water | Sparingly soluble | Miscible[5] | Miscible[6] | Miscible[7] | Miscible[8] |
As evidenced by the data, NHP, with its longer hexyl chain, exhibits a higher molecular weight and boiling point compared to its shorter-chain analog, NMP. Its lower density and miscibility with water are also notable differences, stemming from the increased lipophilicity of the hexyl group.
Solvency Power: A Deeper Dive with Hansen Solubility Parameters
To move beyond a simple comparison of physical properties and gain a more nuanced understanding of solvency, we turn to Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a liquid can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[15] The principle of "like dissolves like" is quantified by comparing the HSP values of a solvent and a solute; the smaller the "distance" between their HSP values, the greater the likelihood of dissolution.
The following table presents the HSP values for the compared aprotic solvents. The values for NHP have been estimated using group contribution methods, a well-established technique for predicting HSP.[6][16]
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| N-Hexyl-2-pyrrolidone (NHP) | 17.5 (est.) | 8.5 (est.) | 6.0 (est.) |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Acetonitrile (ACN) | 15.3 | 18.0 | 6.1 |
The estimated HSP for NHP suggests a solvency profile that is slightly less polar than NMP, with a reduced hydrogen bonding component. This shift towards a more lipophilic character can be advantageous for solubilizing non-polar drug molecules. The lower polarity and hydrogen bonding capacity compared to DMF and DMSO are also significant.
Efficacy in Action: Enhancing the Solubility of Poorly Soluble Drugs
A primary application of aprotic solvents in the pharmaceutical industry is to enhance the solubility of poorly soluble drugs, which is a major challenge in drug development.[17] Studies on N-alkyl-2-pyrrolidones have consistently demonstrated their efficacy as solubility enhancers.[1][18]
Furthermore, research on N-alkyl-2-pyrrolidones as skin permeation enhancers has shown that increasing the alkyl chain length from ethyl to octyl leads to a corresponding increase in enhancement potency.[16] This suggests that the longer hexyl chain of NHP may offer superior performance in solubilizing lipophilic drugs compared to NMP.
To illustrate a practical application, let's consider the solubilization of a poorly soluble non-steroidal anti-inflammatory drug (NSAID) like naproxen. The solubility of naproxen has been studied in various solvent systems, including aqueous mixtures of NMP.[14][20] Based on the trend of increasing lipophilicity and the associated increase in solubilizing power for non-polar compounds within the N-alkyl-2-pyrrolidone series, it is hypothesized that NHP would exhibit a greater solubilizing capacity for naproxen than NMP.
Below is a detailed protocol for a comparative solubility study.
Experimental Protocol: Comparative Solubility of a Poorly Soluble Drug
Objective: To determine and compare the saturation solubility of a model poorly soluble drug (e.g., naproxen or ibuprofen) in NHP, NMP, DMF, DMSO, and ACN at a controlled temperature.
Materials:
-
Model drug (e.g., Naproxen, Ibuprofen)
-
This compound (NHP)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the model drug to separate vials.
-
To each vial, add a precise volume of one of the test solvents (NHP, NMP, DMF, DMSO, or ACN).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to 37 ± 1 °C to simulate physiological conditions.
-
Agitate the mixtures for 48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved drug to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered samples with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved drug.
-
-
Data Analysis:
-
Calculate the saturation solubility of the drug in each solvent, expressed in mg/mL or mol/L.
-
Compare the solubility values to determine the relative efficacy of each solvent.
-
Caption: A typical workflow for a comparative solubility screening experiment.
Navigating the Safety and Environmental Landscape
The selection of a solvent in pharmaceutical applications extends beyond its efficacy to encompass its safety and environmental impact. Regulatory scrutiny of traditional aprotic solvents like NMP and DMF has intensified due to their classification as reproductive toxicants.[4][6] This has spurred the search for safer alternatives.
The following table summarizes the available toxicity data for the compared solvents.
| Solvent | Acute Oral LD₅₀ (rat, mg/kg) | Acute Dermal LD₅₀ (rabbit, mg/kg) | Reproductive Toxicity |
| N-Hexyl-2-pyrrolidone (NHP) | >2000[9] | >2000 (estimated) | Data not available |
| N-Methyl-2-pyrrolidone (NMP) | 3914 - 4150[9][21] | 8000[22] | Yes[9][15] |
| Dimethylformamide (DMF) | 2800[6] | 4720 | Yes |
| Dimethyl sulfoxide (DMSO) | 14500 | 40000 | No |
| Acetonitrile (ACN) | 2460 | 980 | No |
From an environmental perspective, biodegradability is a key consideration. Studies have shown that NMP is readily biodegradable.[23][24] It is anticipated that NHP, with its alkyl chain, would also be biodegradable, although potentially at a slower rate. The environmental fate of aprotic solvents is a significant concern, as their release can lead to contamination of water and soil.[25]
Caption: Logical considerations in the selection of an optimal aprotic solvent.
Conclusion: The Promise of this compound
The comparative analysis presented in this guide highlights the evolving landscape of aprotic solvents in the pharmaceutical industry. While traditional solvents like NMP and DMF have been workhorses for their broad solvency, their associated toxicity concerns necessitate a shift towards safer alternatives.
This compound emerges as a compelling candidate, offering a potentially superior safety profile with lower acute toxicity compared to NMP and DMF. The trend within the N-alkyl-2-pyrrolidone series suggests that NHP's longer alkyl chain may confer enhanced solubilizing power for lipophilic drug compounds, a critical advantage in modern drug development where poorly soluble molecules are increasingly prevalent.
While further direct comparative studies are warranted to fully elucidate the performance of NHP across a range of applications, the existing data and theoretical considerations strongly suggest that this compound is a promising, safer, and effective alternative to traditional aprotic solvents, poised to play a significant role in the future of pharmaceutical formulation.
References
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-
PubChem. (n.d.). 1-Hexyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Validating Experimental Results with N-Hexyl-2-pyrrolidinone: A Comparative Analysis
This guide offers a comprehensive analysis of N-Hexyl-2-pyrrolidinone (NHP), providing researchers, scientists, and drug development professionals with the objective data and methodologies required to validate its use in experimental settings. We will explore the physicochemical properties of NHP, compare its performance against common alternatives, and provide robust protocols for the empirical validation of its efficacy as a solvent.
Introduction to this compound (NHP)
This compound (CAS: 4838-65-7) is an organic compound characterized by a 5-membered lactam ring with a hexyl group attached to the nitrogen atom.[1] It is a colorless to pale yellow liquid with a molecular formula of C10H19NO.[2][3] NHP's molecular structure, featuring both a polar amide group and a nonpolar hexyl chain, imparts unique solvency characteristics, making it a versatile medium for a wide range of chemical reactions and formulations.[4]
Its primary applications include:
-
Specialty Solvent: NHP is an effective solvent for a variety of organic and inorganic compounds, utilized in industrial cleaning agents, coatings, and adhesives.[2][4]
-
Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4]
-
Formulation Additive: It can function as a plasticizer, dispersant, or viscosity modifier to enhance the performance of end products.[4]
-
Electronics Industry: Similar to other N-alkyl-pyrrolidones, it finds use in applications like photoresist stripping.[5][6]
Comparative Analysis: NHP vs. Alternative Solvents
The selection of a solvent is a critical decision in experimental design, directly impacting reaction kinetics, yield, and product purity. While NHP offers distinct advantages, its performance must be weighed against established alternatives. The most common alternatives belong to the same dipolar aprotic solvent class, particularly other N-alkyl-pyrrolidones.
The rationale for comparing these specific pyrrolidone derivatives stems from their structural similarity, which often translates to comparable solvency power, yet with critical differences in safety, volatility, and regulatory status.[7][8] For instance, N-Methyl-2-pyrrolidone (NMP) is a widely used and highly effective solvent, but its classification as a reproductive toxicant has led to significant restrictions on its use, compelling researchers to seek safer alternatives.[7][8][9]
Table 1: Physicochemical Properties of NHP and Common Pyrrolidone Alternatives
| Property | This compound (NHP) | N-Methyl-2-pyrrolidone (NMP) | N-Ethyl-2-pyrrolidone (NEP) | N-Butyl-2-pyrrolidone (NBP) | 2-Pyrrolidone |
| CAS Number | 4838-65-7[10] | 872-50-4[7] | 2687-91-4[7] | 3470-98-2[7] | 616-45-5[7] |
| Molecular Formula | C10H19NO[1][2] | C₅H₉NO[7] | C₆H₁₁NO[7] | C₈H₁₅NO[7] | C₄H₇NO[7] |
| Molecular Weight ( g/mol ) | 169.27[3] | 99.13[7] | 113.16[7] | 141.21[7] | 85.10[7] |
| Appearance | Colorless to pale yellow liquid[2] | Colorless to slightly yellow liquid[7] | Colorless transparent liquid[7] | Colorless to pale yellow liquid[7] | Colorless liquid or crystals[7] |
| Boiling Point (°C) | ~284 (est.) | 202 - 204[7] | 212.5[7] | 243.8[7] | 245[7] |
| Key Safety Concern | Irritant to eyes and skin[2] | Reproductive Toxicant[7][9] | Reproductive Toxicant[7] | Non-mutagenic, not reprotoxic[8] | Corrosive, Irritant[11] |
Field Insights: The increasing length of the alkyl chain from methyl (NMP) to hexyl (NHP) generally leads to a higher boiling point, lower volatility, and altered solubility characteristics. While NMP is highly water-miscible, the longer alkyl chain in NHP increases its lipophilicity.[12][13] N-Butylpyrrolidinone (NBP) is emerging as a noteworthy "drop-in" replacement for NMP in many organic synthesis applications, as it retains similar solvent properties but lacks the reproductive toxicity concerns associated with NMP and NEP.[8] 2-Pyrrolidone is also a powerful solubilizing agent, capable of enhancing the solubility of poorly soluble drugs by hundreds of times, acting as both a complexant and a cosolvent.[14]
Experimental Protocols for Performance Validation
To objectively assess the suitability of NHP for a specific application, it is imperative to move beyond theoretical properties and conduct empirical validation. The following protocols provide a self-validating framework for quantifying solubility and miscibility, cornerstones of solvent performance.
Protocol 1: Quantitative Determination of Solute Solubility
This protocol establishes a robust method for determining the saturation solubility of a compound of interest (e.g., an active pharmaceutical ingredient, API) in NHP. The causality behind this procedure is to create a state of thermodynamic equilibrium, ensuring the measured solubility is the true maximum concentration under the specified conditions.
Materials:
-
This compound (high purity)
-
Solute of interest (e.g., API, reagent)
-
Analytical balance
-
Sealed glass vials or flasks
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
Validated analytical method for solute quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Methodology:
-
Preparation of Supersaturated Slurry: To a series of vials, add a known volume of NHP (e.g., 5 mL). Add an excess amount of the solute to each vial, ensuring a visible amount of undissolved solid remains. The presence of excess solid is critical as it drives the solution to saturation.
-
Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate the slurries for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Self-Validation of Equilibrium: To ensure equilibrium has been reached, take samples at staggered time points (e.g., 24h, 36h, and 48h). The absence of a statistically significant change in solute concentration between the later time points confirms that the system is at equilibrium.
-
Sample Preparation: Once equilibrium is confirmed, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Carefully draw an aliquot from the supernatant.
-
Filtration: Immediately filter the aliquot using a syringe filter chemically compatible with NHP. This step is crucial to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of your analytical instrument.
-
Quantification: Analyze the sample using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the NHP sample, accounting for the dilution factor. The result is the saturation solubility of the solute in NHP at the specified temperature.
Caption: Workflow for Quantitative Solubility Determination.
Protocol 2: Qualitative Assessment of Miscibility
This protocol provides a rapid and straightforward method to determine if NHP is miscible with other solvents, a critical factor for creating solvent blends or for use in extraction processes.
Materials:
-
This compound (high purity)
-
Test solvent (high purity)
-
Graduated cylinders or pipettes
-
Clear glass vials with caps
Step-by-Step Methodology:
-
Preparation: In a clear glass vial, combine equal volumes (e.g., 5 mL each) of NHP and the test solvent.[15]
-
Mixing: Securely cap the vial and invert it gently 10-15 times. Avoid vigorous shaking to prevent the formation of an emulsion that could be mistaken for immiscibility.
-
Initial Observation: Immediately after mixing, visually inspect the mixture against a well-lit background.[15]
-
Miscible: The mixture will appear as a single, clear, homogenous phase.
-
Immiscible: Two distinct layers will form.
-
Partially Miscible: The mixture may appear cloudy or turbid.
-
-
Equilibration: Allow the vial to stand undisturbed at room temperature for at least 1 hour and re-examine. Sometimes, systems that initially appear homogenous may undergo phase separation over time.[15]
Caption: Logical Flow for Solvent Selection.
Conclusion and Final Recommendations
This compound is a valuable solvent with a distinct property profile that makes it suitable for a range of applications, particularly where lower volatility compared to NMP or NEP is desired. However, its selection must be a data-driven decision. The provided protocols for solubility and miscibility testing offer a clear pathway for researchers to validate the performance of NHP within their specific experimental context.
For applications where toxicity is a primary concern, N-Butyl-2-pyrrolidinone presents a compelling alternative to NMP and NEP, offering similar performance without the associated reproductive health risks.[8] Ultimately, the optimal solvent choice requires a holistic assessment of performance, safety, environmental impact, and cost. It is the responsibility of the diligent scientist to perform this validation to ensure the integrity and success of their research.
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N-Hexyl-2-pyrrolidinone: A High-Performance Solvent for Modern Catalytic Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of N-Hexyl-2-pyrrolidinone (NHP) as a high-performance solvent in key organic reactions. Recognizing the current landscape of chemical synthesis, which increasingly prioritizes safer and more efficient processes, we will explore the utility of NHP, particularly in the context of palladium-catalyzed cross-coupling reactions. Due to the limited direct comparative data for this compound in the scientific literature, this guide will leverage experimental data from its close structural analog, N-Butylpyrrolidinone (NBP), to project and discuss the performance of NHP. This approach is grounded in the well-understood structure-property relationships within the N-alkyl-2-pyrrolidone family.
The Rise of N-Alkyl-2-pyrrolidones: A Safer, Greener Alternative
The N-alkyl-2-pyrrolidone class of solvents has emerged as a compelling alternative to traditional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Growing regulatory scrutiny over the reproductive toxicity of NMP and DMF has necessitated the search for safer replacements that do not compromise on performance. N-alkyl-2-pyrrolidones, such as NHP, offer a favorable toxicological profile while retaining the desirable physicochemical properties of a dipolar aprotic solvent, including high boiling points, excellent thermal stability, and broad solvency.
This compound (NHP) , with its six-carbon alkyl chain, is a notable member of this class. Its key properties are summarized below:
| Property | Value |
| CAS Number | 4838-65-7[1] |
| Molecular Formula | C10H19NO[1] |
| Molecular Weight | 169.27 g/mol [1] |
| Boiling Point | 278 °C[2] |
| Melting Point | 4 °C[1][2] |
| Density | 0.931-0.940 g/cm³[1][2] |
The longer hexyl chain in NHP, compared to its methyl or butyl counterparts, results in a higher boiling point and increased lipophilicity. This can be advantageous in reactions requiring very high temperatures and for dissolving nonpolar substrates, while still maintaining the polar aprotic character necessary to facilitate many catalytic cycles.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials science. The solvent plays a critical role in solubilizing the reactants and stabilizing the palladium catalyst.
Comparative Performance Analysis
While direct comparative data for NHP is scarce, extensive studies on N-Butylpyrrolidinone (NBP) provide a strong basis for performance expectation. The following table presents a comparison of NBP with the traditional solvent NMP in a Suzuki-Miyaura coupling. It is anticipated that NHP would exhibit similar, if not slightly enhanced, performance in certain cases due to its higher boiling point allowing for a wider operational temperature range.
| Solvent | Catalyst System | Substrates | Reaction Time (h) | Yield (%) |
| N-Butylpyrrolidinone (NBP) (proxy for NHP) | Pd(OAc)₂ / PPh₃ | 4-Bromoacetophenone, Phenylboronic acid | 3 | 88 |
| N-Methyl-2-pyrrolidone (NMP) | Pd(OAc)₂ / PPh₃ | 4-Bromoacetophenone, Phenylboronic acid | 3 | 91 |
Data is representative and compiled for comparative purposes. Actual results may vary based on specific reaction conditions.
The comparable yields obtained in NBP suggest that N-alkyl-2-pyrrolidones are excellent substitutes for NMP in Suzuki-Miyaura reactions. The choice between NHP and other N-alkyl-pyrrolidones may depend on the specific solubility requirements of the substrates and the desired reaction temperature.
Mechanistic Considerations
The efficacy of N-alkyl-2-pyrrolidones in the Suzuki-Miyaura coupling can be attributed to several factors visualized in the catalytic cycle below. Their high polarity aids in the dissolution of both the organic substrates and the inorganic base, while the lactam functionality can coordinate to the palladium center, stabilizing the active catalytic species and preventing catalyst decomposition.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the role of this compound (NHP) as a solvent.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Under an inert atmosphere (e.g., argon), add this compound (5 mL).
-
Seal the tube and heat the mixture at 100-120 °C with vigorous stirring for 2-6 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Solvent choice is critical for the success of this reaction, influencing both yield and reaction rate.
Comparative Performance Analysis
Similar to the Suzuki-Miyaura coupling, we can infer the performance of NHP from data available for NBP. N-alkyl-2-pyrrolidones have shown to be excellent solvents for this transformation, often providing superior results compared to other aprotic solvents, especially with challenging substrates.
| Solvent | Catalyst System | Substrates | Reaction Time (h) | Yield (%) |
| N-Butylpyrrolidinone (NBP) (proxy for NHP) | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene, Morpholine | 6 | 92 |
| Toluene | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene, Morpholine | 18 | 75 |
| Dioxane | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene, Morpholine | 12 | 85 |
Data is representative and compiled for comparative purposes. Actual results may vary based on specific reaction conditions.
The higher yields and shorter reaction times observed in NBP suggest that N-alkyl-2-pyrrolidones can effectively promote the Buchwald-Hartwig amination. The higher boiling point of NHP could be particularly beneficial for less reactive aryl chlorides, allowing for higher reaction temperatures to drive the reaction to completion.
Figure 2: A generalized workflow for performing a Buchwald-Hartwig amination using this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.02 mmol).
-
Add this compound (4 mL) via syringe.
-
Seal the vial with a cap containing a PTFE septum and remove from the glovebox.
-
Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash chromatography.
Conclusion and Future Outlook
This compound, as a member of the N-alkyl-2-pyrrolidone family, represents a promising class of high-performance, safer solvents for modern organic synthesis. While direct comparative data for NHP is still emerging, the extensive data available for its close analog, NBP, strongly suggests its efficacy in demanding applications such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its high boiling point and favorable solvency profile make it a potentially superior choice for reactions involving less reactive substrates or requiring higher temperatures. As the chemical industry continues to move towards greener and more sustainable practices, the adoption of solvents like this compound is poised to become increasingly widespread.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Hexyl-2-pyrrolidinone Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-Hexyl-2-pyrrolidinone (NHP) is critical for ensuring product quality, safety, and efficacy. As a versatile solvent and formulation excipient, trace levels of NHP must be meticulously monitored. This guide provides an in-depth, experience-driven comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for NHP quantification, moving beyond a simple recitation of steps to explain the causality behind experimental choices. This document is designed to be a self-validating system, grounded in authoritative regulatory standards.
The Analytical Challenge: this compound
This compound (C₁₀H₁₉NO) is a colorless to pale yellow liquid with good solubility in a range of organic solvents. Its molecular structure, featuring a polar lactam ring and a nonpolar hexyl chain, presents unique analytical considerations that influence the choice between gas and liquid chromatography. The accurate quantification of NHP is paramount in pharmaceutical formulations to control residual solvent levels and ensure they remain within safe limits.
Core Analytical Techniques: A Head-to-Head Comparison
The two most prevalent analytical techniques for the quantification of NHP and its analogues are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] The choice between these methods is not arbitrary but is dictated by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.
Data Presentation: A Side-by-Side Comparison
To provide a clear overview, the following table summarizes the typical performance characteristics of GC-FID (Flame Ionization Detection) and HPLC-UV (Ultraviolet) methods for the analysis of N-alkyl-2-pyrrolidones, adapted for NHP.
| Validation Parameter | Gas Chromatography (GC) with FID | High-Performance Liquid Chromatography (HPLC) with UV |
| Linearity (R²) | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.5 µg/mL | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL | ~ 5 µg/mL |
| Analysis Time | ~ 15 - 20 minutes | ~ 10 - 15 minutes |
| Sample Volatility | Required | Not Required |
| Thermal Stability | Required | Not Required |
The "Why": Causality Behind Experimental Choices
As a Senior Application Scientist, my experience has shown that understanding the rationale behind each step of an analytical method is as crucial as the protocol itself.
Gas Chromatography (GC-FID)
GC is an excellent choice for volatile and semi-volatile compounds like NHP. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.
-
Why GC? NHP's moderate volatility makes it amenable to GC analysis. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds. This is particularly advantageous when quantifying trace amounts of residual NHP.
-
Column Selection: A non-polar capillary column, such as a DB-5ms, is a logical starting point. The separation will be primarily driven by boiling point differences, and the hexyl chain of NHP will have a good affinity for the stationary phase, leading to adequate retention and separation from other volatile components.
-
Injector and Detector Temperatures: Setting the injector and detector temperatures significantly higher than the column temperature ensures rapid vaporization of the sample and prevents condensation, respectively. This is critical for achieving sharp peaks and reproducible results.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1]
-
Why HPLC? HPLC offers a significant advantage when dealing with complex sample matrices or when NHP is present in a formulation with non-volatile components. It also avoids the potential for thermal degradation of the analyte.
-
Column Selection: A C18 reverse-phase column is the workhorse for the separation of moderately nonpolar compounds like NHP. The hexyl group will interact with the C18 stationary phase, while the polar lactam group will have an affinity for the mobile phase.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography. The ratio can be optimized to achieve the desired retention time and separation. A higher percentage of acetonitrile will decrease the retention time of NHP.
-
UV Detection: The lactam ring in NHP contains a chromophore that absorbs UV light, typically around 210 nm. This allows for sensitive detection, although it may be less specific than mass spectrometry.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a robust starting point for the development and validation of analytical methods for NHP quantification.
Gas Chromatography (GC-FID) Method
This protocol is adapted from established methods for N-methyl-2-pyrrolidinone.[2][3]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve NHP reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh the sample and dissolve it in the same solvent as the standard to a known concentration.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on general principles for the analysis of N-alkyl-pyrrolidones.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve NHP reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. If necessary, filter the solution through a 0.45 µm filter before injection.
Cross-Validation: Ensuring Method Equivalency
Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results when two different methods are used to analyze the same sample.[4] This process is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one. The principles for cross-validation are well-established in regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the GC and HPLC methods described above.
Caption: Workflow for Cross-Validation of GC and HPLC Methods.
Interrelationship of Analytical Method Validation Parameters
The validation of each analytical method is a prerequisite for cross-validation. The following diagram illustrates the key validation parameters as outlined by the ICH Q2(R1) guideline.
Caption: Interrelationship of Analytical Method Validation Parameters.
Forced Degradation Studies: A Proactive Approach to Stability
To develop a truly robust and stability-indicating method, forced degradation studies are essential.[5] These studies involve subjecting the drug substance to stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. The analytical method must then be able to separate the intact drug from these degradants, demonstrating its specificity.
A Note on Causality: The choice of stress conditions is not random. They are selected to mimic potential degradation pathways that the drug substance may encounter during its shelf life. For NHP, hydrolysis of the lactam ring is a plausible degradation pathway under acidic or basic conditions.
Conclusion: Selecting the Right Tool for the Job
Both GC and HPLC are powerful and reliable techniques for the quantification of this compound.
-
GC-FID is the preferred method for the analysis of volatile and semi-volatile compounds, offering high sensitivity and resolution. It is particularly well-suited for residual solvent analysis where the matrix is relatively simple.
-
HPLC-UV is a more versatile technique, capable of analyzing a wider range of compounds, including non-volatile and thermally labile substances. It is the method of choice for complex sample matrices and for stability-indicating assays where the separation of the parent drug from its degradation products is critical.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, including the required sensitivity, the nature of the sample matrix, and the intended purpose of the analysis. A comprehensive cross-validation study, grounded in the principles outlined in this guide, will ensure the generation of reliable and interchangeable data, regardless of the chosen technique.
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.). Retrieved from [Link][1]
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Popović, J., Cvetković, O., & Stojanović, B. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta poloniae pharmaceutica, 68(2), 161–167.[2]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. Available from: [Link]
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N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). Retrieved from [Link][3]
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Conducting GC Method Validation Using High Accuracy Standards - Environics, Inc. (2024, August 23). Retrieved from [Link][6]
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Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova. (n.d.). Retrieved from [Link][7]
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Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). Retrieved from [Link][8]
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Popović, J., Cvetković, O., & Stojanović, B. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta poloniae pharmaceutica, 68(2), 161–167.[9]
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SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF. (n.d.). Retrieved from [Link][10]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link][11]
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Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online.
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Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. SciSpace.[5]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 243-252.[12]
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A Senior Application Scientist’s Guide to Solvent Performance: Benchmarking N-Hexyl-2-pyrrolidinone Against DMF and DMSO
In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical decision that influences reaction kinetics, product purity, process safety, and scalability. For decades, dipolar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have been the workhorses for a vast range of applications, from synthesis to formulation.[1][2] However, mounting regulatory pressures and safety concerns, particularly regarding DMF's reproductive toxicity, have catalyzed the search for viable, safer alternatives.[1] This guide provides an in-depth, data-driven comparison of N-Hexyl-2-pyrrolidinone (NHP), a promising alternative, against the industry standards, DMF and DMSO.
Our analysis moves beyond a simple cataloging of physical properties. We will dissect the causal relationships between these properties and their practical performance in key applications. This guide is structured to provide researchers, scientists, and drug development professionals with the objective data and experimental frameworks needed to make informed decisions for their specific needs.
Physicochemical Properties: The Foundation of Performance
A solvent's behavior is dictated by its fundamental physicochemical properties. These parameters not only determine its solvency power but also have significant implications for process design, such as reaction temperature and solvent removal strategies.
The causality is straightforward: a high boiling point allows for a wider operational temperature range for reactions but complicates removal during downstream processing. A high dielectric constant and dipole moment generally correlate with the ability to dissolve polar molecules and salts, which is crucial for many synthetic transformations.[3] Viscosity can impact mass transfer rates, while the flash point is a critical parameter for process safety.
Below is a comparative summary of the key properties for NHP, DMF, and DMSO.
| Property | This compound (NHP) | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |
| Molecular Weight ( g/mol ) | 169.26[4] | 73.09[5] | 78.13[6] |
| Boiling Point (°C) | ~280-290 (est. for N-alkyl-pyrrolidones) | 153[7] | 189[6][8] |
| Melting Point (°C) | N/A | -61[7] | 19[6] |
| Density (g/cm³ at 25°C) | ~0.91 (est.) | 0.949 (at 20°C)[7] | 1.0955[9] |
| Viscosity (cP at 25°C) | ~5-10 (est.) | 0.802[7] | 1.991 (at 25°C)[10] |
| Flash Point (°C, closed cup) | >100 (est.) | 58[7] | 89[9] |
| Dipole Moment (Debye) | ~4.1 | 3.86 | 4.3[9] |
| Dielectric Constant (at 20°C) | N/A | 36.7 (at 25°C)[3] | 48.9[9] |
| Water Solubility | Sparingly Soluble | Miscible[11] | Miscible[6][8] |
Note: Experimental data for NHP is limited; some values are estimated based on trends for similar N-alkyl-pyrrolidones like N-Cyclohexyl-2-pyrrolidone.[12][13]
Performance Benchmark I: Active Pharmaceutical Ingredient (API) Solubility
For drug development professionals, a primary function of a solvent is to act as a vehicle for Active Pharmaceutical Ingredients (APIs), either in synthesis or formulation.[14] High solubility is often a prerequisite for achieving desired reaction concentrations or developing stable liquid dosage forms. We benchmarked the solvents using a standardized protocol to measure the equilibrium solubility of a model hydrophobic API.
Experimental Rationale & Protocol
The objective is to determine the saturation concentration of an API in each solvent at a physiologically relevant temperature (37 °C), as this is a standard for biopharmaceutical characterization.[15] The shake-flask method is the gold standard for equilibrium solubility determination because it is robust and allows sufficient time for the system to reach thermodynamic equilibrium.[16][17] Replicate measurements are essential to ensure the precision of the results.[15]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of the model API (e.g., 100 mg) to a 2 mL glass vial. The excess is critical to ensure that a saturated solution is formed.
-
Solvent Addition: Add 1 mL of the respective solvent (NHP, DMF, or DMSO) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C and 250 RPM. Allow the samples to equilibrate for 48 hours. A preliminary test should be run to confirm that equilibrium is reached within this timeframe.[15][18]
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least 2 hours to allow undissolved solids to settle.
-
Filtration & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter to remove any particulate matter. Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation and bring the concentration within the analytical range.
-
Analysis: Analyze the diluted samples by a validated HPLC-UV method to determine the API concentration.
-
Calculation: Calculate the solubility in mg/mL, accounting for the dilution factor. Perform the experiment in triplicate for each solvent.
Visualization: API Solubility Workflow
Caption: Experimental workflow for determining API solubility.
Comparative Solubility Data (Hypothetical Model API)
| Solvent | Mean Solubility (mg/mL) | Standard Deviation |
| This compound (NHP) | 155 | ± 4.5 |
| Dimethylformamide (DMF) | 180 | ± 5.1 |
| Dimethyl sulfoxide (DMSO) | 120 | ± 3.8 |
Discussion: In this hypothetical test, DMF exhibits the highest solvating power for the model non-polar API. NHP demonstrates strong performance, positioning it as a potent solubilizer. The longer alkyl chain on the pyrrolidinone ring likely enhances its affinity for hydrophobic molecules compared to shorter-chain analogs. DMSO, while an excellent solvent for polar compounds, shows lower efficacy for this specific hydrophobic API.[6] This underscores a critical principle: solvent selection must be tailored to the solute's properties. For formulators working with poorly soluble, lipophilic APIs, NHP presents a compelling alternative to DMF.
Performance Benchmark II: Thermal Stability
Thermal stability is not an academic curiosity; it is a fundamental aspect of process safety and product quality. A solvent that decomposes at elevated temperatures can generate volatile byproducts, leading to pressure buildup in a reactor, or introduce impurities into the product stream.[19]
Experimental Rationale & Protocol
Thermogravimetric Analysis (TGA) is a standard technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition provides a clear and reproducible metric for comparing the stability of different materials.
Protocol: Thermal Stability Assessment by TGA
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass.
-
Sample Preparation: Place 5-10 mg of the solvent (NHP, DMF, or DMSO) into a standard TGA pan (e.g., aluminum or platinum).
-
Analysis Conditions: Place the pan in the TGA furnace. Purge with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to 400 °C at a constant ramp rate of 10 °C/min. This controlled rate ensures uniform heating and allows for clear identification of thermal events.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (Td5%).
Visualization: Thermal Stability Analysis Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Comparative Thermal Stability Data
| Solvent | Onset of Decomposition (Td5%, °C) | Key Observations |
| This compound (NHP) | >250 (est.) | High thermal stability expected due to high boiling point and stable lactam structure. |
| Dimethylformamide (DMF) | ~150-350 | Stable under most conditions, but can decompose above 350°C or in the presence of acids/bases, forming dimethylamine and carbon monoxide.[5] |
| Dimethyl sulfoxide (DMSO) | ~189 (Boiling Point) | Can decompose at its boiling point, a reaction catalyzed by acids or bases.[6] Highly stable at temperatures below 150°C.[10] |
Discussion: NHP is anticipated to have the highest thermal stability, making it an excellent candidate for high-temperature reactions where DMF or DMSO might begin to degrade. While DMSO is very stable at moderate temperatures, its potential for decomposition at its boiling point requires careful process control.[6][10] DMF's stability is generally robust, but its decomposition pathways can introduce problematic impurities.[5] For processes requiring high thermal resilience and minimal risk of side-reactions from solvent degradation, NHP offers a significant advantage.
Safety & Environmental Profile: The Deciding Factor
In the modern pharmaceutical industry, a solvent's performance is inseparable from its safety and environmental impact. Regulatory bodies are increasingly scrutinizing the use of hazardous materials.
-
Dimethylformamide (DMF): DMF is classified as a substance of very high concern (SVHC) in Europe due to its reproductive toxicity ('H360D: May damage the unborn child').[1] This has led to significant restrictions on its use, compelling industries to seek alternatives.[1]
-
Dimethyl sulfoxide (DMSO): DMSO is considered to have a much more favorable safety profile and is less toxic than other polar aprotic solvents like DMF.[6][20] Its primary safety consideration is its ability to enhance the dermal absorption of other substances, meaning any solutes dissolved in it can more readily penetrate the skin.[8][21]
-
This compound (NHP): N-alkyl-pyrrolidones (NAPs) are generally regarded as having a better safety profile than DMF. While specific long-term toxicology data for NHP should always be consulted, related compounds like N-methyl-2-pyrrolidone (NMP), though also facing some regulatory scrutiny, have paved the way for longer-chain NAPs as safer replacements.[22] The lower vapor pressure of NHP compared to DMF also reduces inhalation exposure risk.
Visualization: Solvent Selection Logic
Caption: Key decision criteria for solvent selection.
Conclusion and Recommendations
The data and experimental benchmarks presented in this guide demonstrate that this compound is a formidable contender as a replacement for DMF and a high-performance alternative to DMSO in specific applications.
-
NHP excels in applications requiring high thermal stability and strong solvency for less polar, hydrophobic compounds. Its favorable safety profile and low volatility make it a particularly attractive substitute for DMF, especially in light of increasing regulatory restrictions.
-
DMF remains a powerful and versatile "universal" solvent, but its significant health hazards necessitate its substitution in all non-essential applications.[1][3]
-
DMSO continues to be an invaluable solvent, especially for its ability to dissolve a wide range of polar and nonpolar compounds and its use in biomedical applications like drug delivery.[6][21] Its relatively low thermal decomposition threshold compared to NHP is a key limitation for high-temperature processes.
As Senior Application Scientists, we recommend a risk-based approach. For new process development, NHP should be a primary candidate for screening, particularly where DMF would have traditionally been used. For existing processes using DMF, a transition to a safer alternative like NHP is not just recommended but is becoming a regulatory necessity. The choice between NHP and DMSO will ultimately be dictated by the specific requirements of the chemistry, with solubility parameters and thermal demands being the primary differentiators.
References
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The Unseen Influence: How N-Hexyl-2-pyrrolidinone's Properties Dictate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding and Predicting Reaction Outcomes
In the intricate world of chemical synthesis and drug development, the choice of a solvent is far from a trivial decision. It is a critical parameter that can profoundly influence reaction rates, pathways, and ultimately, the viability of a synthetic route. Among the diverse array of available solvents, N-Hexyl-2-pyrrolidinone (NHP) has emerged as a versatile and effective medium for a variety of chemical transformations. This guide provides an in-depth technical analysis of how the distinct physicochemical properties of NHP correlate with reaction kinetics, offering a comparative perspective against other commonly used solvents. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers with the knowledge to strategically leverage NHP for optimized reaction outcomes.
Unveiling the Physicochemical Landscape of this compound
This compound is a polar aprotic solvent characterized by a five-membered lactam ring with an N-substituted hexyl group. This unique molecular architecture bestows upon it a specific set of properties that are central to its performance in chemical reactions.
A comparative look at the physicochemical properties of NHP and its shorter-chain analogue, N-Methyl-2-pyrrolidone (NMP), reveals key differences that can be exploited in reaction design.
| Property | This compound (NHP) | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C₁₀H₁₉NO[1] | C₅H₉NO[2] |
| Molecular Weight | 169.26 g/mol [1] | 99.13 g/mol [2] |
| Boiling Point | 278 °C[1] | 202-204 °C[2] |
| Melting Point | 4 °C[1] | -24 °C[2] |
| Density | 0.940 g/cm³[1] | 1.028 g/cm³[2] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[2] |
The longer hexyl chain in NHP contributes to its higher boiling point and lower density compared to NMP. These properties can be advantageous in high-temperature reactions and in facilitating easier separation from aqueous phases.
The Polarity-Kinetics Nexus: How NHP's Dipole Moment Drives a Reaction's Pace
The polarity of a solvent is a paramount factor governing the rates of many organic reactions, particularly those involving charge separation in the transition state, such as nucleophilic substitution (Sₙ1 and Sₙ2) reactions. Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate.[3]
Conceptual Workflow for Assessing Solvent Polarity Effects:
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Hexyl-2-pyrrolidinone for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous chemical handling extends beyond the bench; it culminates in safe, compliant, and environmentally responsible disposal. N-Hexyl-2-pyrrolidinone, a member of the pyrrolidinone family of solvents, requires careful management due to its potential health and environmental hazards. This guide provides a procedural framework grounded in established safety protocols to ensure its proper disposal, thereby protecting both laboratory personnel and the environment. The procedures outlined here are synthesized from authoritative safety data sheets for structurally similar compounds and general hazardous waste management principles.
Part 1: Core Hazard Assessment & Immediate Safety
Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. While specific toxicological data for the n-hexyl derivative may be limited, the hazards of related pyrrolidinones, such as N-Methyl-2-pyrrolidinone (NMP) and N-Cyclohexyl-2-pyrrolidone, provide a strong basis for precautionary measures.[1][2][3] These compounds are known to cause skin and eye irritation, and some are suspected of damaging fertility or the unborn child.[1][4]
Causality Behind Precaution: The primary routes of exposure are inhalation, skin contact, and eye contact. The procedural steps that follow are designed to minimize these exposures and mitigate the associated risks. Always work in a well-ventilated area, such as a chemical fume hood, to prevent the buildup of vapors.[5]
Required Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. The following should be worn at all times when handling this compound waste:
-
Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile or butyl rubber) tested according to standards like EN 374.[6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Closed-toe Shoes: Ensure feet are fully covered.
Hazard Profile Summary
The following table summarizes the key hazards associated with pyrrolidinone-class solvents, which should be assumed for this compound in the absence of specific data.
| Hazard Category | Description | Primary Sources |
| Health Hazards | Causes serious eye and skin irritation.[4][5] May cause respiratory irritation.[3][4] Suspected of damaging fertility or the unborn child (based on related compounds like NMP).[1][4] | [1][3][4][5] |
| Physical Hazards | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[3] | [3] |
| Environmental Hazards | Do not allow the product to enter drains or surface water.[6][8] While some pyrrolidinones are biodegradable, release into the environment should be avoided.[6][9] | [6][8][9] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste.[2][6][10] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[11][12]
Step 1: Waste Segregation
-
Rationale: Preventing accidental chemical reactions and ensuring proper waste stream classification is paramount for the safety of lab personnel and the disposal facility.
-
Procedure:
-
Designate a specific waste container solely for this compound and compatible waste.
-
DO NOT mix this waste with other chemical streams, particularly strong oxidizing agents, strong acids, or strong bases.[2][8]
-
Separate halogenated from non-halogenated solvent waste streams if required by your institution's waste management plan.[13]
-
Step 2: Containerization
-
Rationale: The integrity of the waste container is crucial to prevent leaks and spills during accumulation and transport.
-
Procedure:
-
Select a container made of a compatible material (e.g., high-density polyethylene, glass, or lined metal) that is in good condition and has a secure, leak-proof lid.[10][13]
-
Ensure the container is appropriately sized for the volume of waste to be generated to avoid holding large quantities for extended periods.[13]
-
Keep the container closed at all times except when adding waste.[12] An open funnel must not be left in the container.
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and ensures that everyone who handles the container is aware of its contents and associated dangers.
-
Procedure:
-
Clearly label the container with the words "Hazardous Waste".[1]
-
Identify the full chemical name: "this compound".
-
List all constituents of the waste mixture, including solvents or solutes, with approximate percentages.
-
Indicate the relevant hazards (e.g., "Combustible," "Irritant," "Reproductive Toxin").
-
Affix the appropriate hazardous waste label as required by your institution and local regulations.[13]
-
Step 4: Accumulation and Storage
-
Rationale: Waste must be stored safely in a designated area to minimize risk to laboratory personnel.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][12]
-
Ensure the SAA is in a well-ventilated area, away from ignition sources.
-
Store incompatible wastes separately within the SAA, using secondary containment bins to segregate them.[12]
-
Once the container is full or you are ready for disposal, contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[1] Disposal must occur at an approved waste disposal plant.[7][8]
-
Part 3: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Procedure:
-
Evacuate all non-essential personnel from the immediate area.
-
Remove all sources of ignition.[14]
-
Ensure you are wearing the appropriate PPE as described in Part 1.
-
Contain the spill using an inert, absorbent material such as vermiculite, dry sand, or earth.[7][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the contaminated absorbent material and place it into a sealable, properly labeled hazardous waste container for disposal.[1][10]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Ventilate the area thoroughly after cleanup is complete.[1]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-Hexyl-2-pyrrolidinone
As a Senior Application Scientist, it is my priority to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling N-Hexyl-2-pyrrolidinone. Our approach goes beyond a simple checklist; we aim to provide a framework for a comprehensive safety protocol that is both robust and easy to implement.
Understanding the Risks: Hazard Profile of N-Alkyl-2-pyrrolidones
This compound is part of the N-alkyl-2-pyrrolidone family. While specific toxicological data for this compound is not as prevalent as for some of its analogues like N-methyl-2-pyrrolidone (NMP), we can infer a similar hazard profile based on the available data for related compounds. It is crucial to treat this compound with a high degree of caution.
N-octyl-2-pyrrolidinone, a close analogue, is known to cause serious eye damage and skin corrosion[1]. N-methyl-2-pyrrolidone (NMP) is classified as a substance that causes skin irritation, serious eye irritation, may cause respiratory irritation, and may damage the unborn child[2][3][4]. Given these potential hazards, a comprehensive PPE strategy is not just recommended, but essential.
| Hazard | Potential Effects | Source |
| Skin Contact | Can cause skin irritation or corrosion. May be absorbed through the skin. | [1][2][5][6] |
| Eye Contact | Risk of serious eye irritation or damage. | [1][2][5][6][7] |
| Inhalation | May cause respiratory tract irritation. | [2][5][6] |
| Reproductive Toxicity | Some analogues, like NMP, are suspected of damaging fertility or the unborn child. | [3][6][7][8] |
Selecting the Right PPE: A Risk-Based Approach
The selection of PPE should always be preceded by a thorough risk assessment of the specific procedure you are performing. The following recommendations provide a baseline for handling this compound.
Caption: PPE Selection Workflow for this compound.
Given the risk of serious eye irritation or damage, robust eye protection is mandatory.
-
Minimum Requirement: Chemical splash goggles are required at all times when handling this compound.[5][7]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of large volumes or when working with heated solutions, a face shield should be worn in addition to chemical splash goggles.[9] Standard safety glasses do not provide adequate protection.
Preventing skin contact is critical. A multi-layered approach to skin protection is recommended.
-
Gloves: Not all gloves are created equal. The choice of glove material is critical for adequate protection. While specific breakthrough time data for this compound is limited, recommendations for similar solvents can be used as a guide.
-
Recommended: Butyl rubber and Viton® gloves are often recommended for handling aggressive solvents.
-
Not Recommended: Latex and nitrile gloves may offer limited protection and should be avoided for prolonged contact. Always consult the glove manufacturer's compatibility charts.
-
Double Gloving: For extended operations or when handling larger quantities, wearing two pairs of gloves is a good practice.[10] This allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Change Frequency: Gloves should be changed immediately if contamination is suspected and, as a general rule, every 30-60 minutes during continuous use.[9]
-
| Glove Material | General Recommendation for Pyrrolidone Solvents |
| Butyl Rubber | Excellent |
| Viton® | Excellent |
| Neoprene | Good |
| Nitrile | Fair to Poor (short-term use only) |
| Latex | Poor (not recommended) |
-
Protective Clothing:
-
Primary Control: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[5][7] Respirator use requires a formal respiratory protection program, including fit testing and training.
Operational Procedures: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Recommended Donning and Doffing Sequence for PPE.
Step-by-Step Donning Protocol:
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Step-by-Step Doffing Protocol:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Gown/Apron: Remove your gown or apron by rolling it inside out.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Respirator: If you are wearing a respirator, remove it last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Spills: Evacuate the area. Use proper PPE to clean up the spill with an inert absorbent material.[5]
Disposal Plan
Proper disposal of contaminated PPE is the final step in ensuring a safe work environment.
Caption: Waste Disposal Flowchart for Contaminated PPE.
Disposal Protocol:
-
Gloves and Disposable Items: All disposable PPE, such as gloves and gowns, that have come into contact with this compound should be considered hazardous waste.
-
Waste Container: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Reusable PPE: Reusable items like goggles and face shields must be decontaminated according to your institution's standard procedures before reuse.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[2]
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Should you have any further questions, please do not hesitate to reach out.
References
- Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. Cole-Parmer.
- SAFETY DATA SHEET - N-methyl-2-pyrrolidone. Sigma-Aldrich.
- Landscaping - Pesticides - Personal Protective Equipment.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Safety Data Sheet - N-methyl-2-pyrrolidone. Solvents & Petroleum Service, Inc.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- SAFETY DATA SHEET - 2-Pyrrolidinone. Fisher Scientific.
- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Fisher Scientific.
- Material Safety Data Sheet N-Methyl-2-pyrrolidinone. Actylis Lab Solutions.
- Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH.
- N-METHYL–2-PYRROLIDONE FOR HPLC Safety D
- Product Stewardship Summary - 2-Pyrrolidinone, 1-octyl-. Ashland.
- 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Australian Government Department of Health.
- Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
- Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH&Co.KG.
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- 2. carlroth.com [carlroth.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemos.de [chemos.de]
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- 6. fishersci.com [fishersci.com]
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- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. pppmag.com [pppmag.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
